molecular formula C15H20N6O8 B13855836 N6-(N-Threonylcarbonyl)adenosine-13C4,15N

N6-(N-Threonylcarbonyl)adenosine-13C4,15N

Cat. No.: B13855836
M. Wt: 417.32 g/mol
InChI Key: UNUYMBPXEFMLNW-CUGURKBTSA-N
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Description

N6-(N-Threonylcarbonyl)adenosine-13C4,15N is a stable isotope-labeled analog of N6-(N-Threonylcarbonyl)adenosine (t6A), a universally conserved and essential modified nucleoside found in transfer RNA (tRNA) . This compound is enriched with Carbon-13 (13C4) and Nitrogen-15 (15N), making it an critical internal standard for the precise quantification of t6A levels in biological samples using liquid chromatography-mass spectrometry (LC-MS/MS) techniques . The unlabeled t6A nucleoside is located at position 37 in the anticodon loop of tRNAs responsible for decoding ANN codons, a modification critical for maintaining global protein synthesis fidelity . It promotes decoding efficiency by stabilizing codon-anticodon interactions and preventing translational frameshifting . The biosynthesis of t6A is a multi-step process, with the first step involving the formation of an intermediate, L-threonylcarbamoyl-AMP (TC-AMP), from L-threonine, ATP, and bicarbonate/CO2 . Research into t6A and its biosynthesis has significant clinical implications. Mutations in genes encoding proteins of the t6A biosynthesis pathway, such as OSGEP (KAE1), have been linked to severe human genetic disorders characterized by neurodegeneration and renal tubulopathy, highlighting the vital role of this modification in cellular function . This isotope-labeled standard is therefore an essential tool for metabolomics and RNA modification research, enabling studies aimed at elucidating the pathophysiological mechanisms of such diseases and the fundamental role of tRNA modifications in translational control . This product is intended for research purposes only and is not approved for use in humans.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H20N6O8

Molecular Weight

417.32 g/mol

IUPAC Name

(2S,3R)-2-[[9-[(2R,3S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]carbamoyl(15N)amino]-3-hydroxy(1,2,3,4-13C4)butanoic acid

InChI

InChI=1S/C15H20N6O8/c1-5(23)7(14(26)27)19-15(28)20-11-8-12(17-3-16-11)21(4-18-8)13-10(25)9(24)6(2-22)29-13/h3-7,9-10,13,22-25H,2H2,1H3,(H,26,27)(H2,16,17,19,20,28)/t5-,6-,7+,9+,10+,13-/m1/s1/i1+1,5+1,7+1,14+1,19+1

InChI Key

UNUYMBPXEFMLNW-CUGURKBTSA-N

Isomeric SMILES

[13CH3][13C@H]([13C@@H]([13C](=O)O)[15NH]C(=O)NC1=C2C(=NC=N1)N(C=N2)[C@H]3[C@H]([C@H]([C@H](O3)CO)O)O)O

Canonical SMILES

CC(C(C(=O)O)NC(=O)NC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)CO)O)O)O

Origin of Product

United States

Foundational & Exploratory

N6-(N-Threonylcarbonyl)adenosine (t6A) in tRNA: Biological Function, Biosynthesis, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Post-transcriptional modifications of transfer RNA (tRNA) are fundamental to the accuracy and efficiency of the translation machinery. Among the myriad of identified modifications, N6-(N-Threonylcarbonyl)adenosine (t6A) stands out as a universally conserved, chemically complex modification located at position 37 of the anticodon stem-loop (ASL). This whitepaper provides an in-depth mechanistic analysis of t6A, exploring its structural imperative in translational fidelity, its divergent biosynthetic pathways across the domains of life, and its emerging role as a target for both antimicrobial drug development and the treatment of human mitochondrial and neurological disorders.

The Structural Imperative of t6A in Translational Fidelity

The t6A modification is found exclusively at position 37—immediately 3' adjacent to the anticodon—in virtually all tRNAs responsible for decoding ANN codons (where N is any nucleotide). This includes tRNAs for Isoleucine, Threonine, Asparagine, Lysine, Serine, and Arginine 1.

Mechanistic Causality

The biological function of t6A is rooted in its profound effect on the thermodynamic stability and spatial geometry of the ASL:

  • Prevention of Intraloop Base Pairing: Unmodified tRNAs are prone to forming an aberrant Watson-Crick base pair between U33 and A37, which collapses the open loop structure required for mRNA decoding. The bulky threonylcarbamoyl side chain of t6A introduces steric hindrance that strictly prevents this U33-A37 interaction 2.

  • Enhanced Cross-Strand Stacking: The extended planar ring of t6A, stabilized by intramolecular hydrogen bonds, enhances π–π stacking interactions with the adjacent base at position 38 and the first nucleotide of the mRNA codon. This compensates for the low binding enthalpy of A-U base pairs, preventing ribosomal frameshifting and ensuring precise start codon (AUG) recognition 3.

Divergent Biosynthesis Pathways Across Domains

While the t6A modification is universal, the enzymatic machinery responsible for its biosynthesis has diverged significantly between Bacteria and Archaea/Eukarya. This two-step biosynthesis requires L-threonine, bicarbonate (HCO3−), and ATP.

  • Step 1: Activation. A ligase enzyme catalyzes the condensation of L-threonine, HCO3−, and ATP to form the highly reactive intermediate L-threonylcarbamoyladenylate (TC-AMP) and inorganic pyrophosphate (PPi).

  • Step 2: Transfer. A transferase complex moves the TC-moiety from TC-AMP to the N6 nitrogen of adenosine 37 on the substrate tRNA.

In Bacteria, Step 1 is catalyzed by TsaC , and Step 2 by the TsaD/TsaB/TsaE complex. In Archaea and Eukaryotes, Step 1 is catalyzed by Sua5 , and Step 2 is executed by the multiprotein KEOPS complex (Kinase, Endopeptidase and Other Proteins of Small size), which includes Kae1, Bud32, Cgi121, Pcc1, and Gon7 3.

Biosynthesis Substrates L-Threonine + HCO3- + ATP Enzyme1 Step 1: TsaC (Bacteria) / Sua5 (Eukarya) Catalytic Condensation Substrates->Enzyme1 Intermediate TC-AMP Intermediate + PPi Enzyme1->Intermediate Enzyme2 Step 2: TsaD/B/E (Bacteria) / KEOPS (Eukarya) TC Transferase Intermediate->Enzyme2 tRNA_mod t6A-Modified tRNA Enzyme2->tRNA_mod tRNA_unmod Unmodified tRNA (A37) tRNA_unmod->Enzyme2

Universal two-step t6A biosynthesis pathway highlighting domain-specific enzyme divergence.

Pathology and Drug Development Potential

The essentiality of t6A varies by organism, presenting unique opportunities for both antimicrobial drug discovery and the treatment of human genetic disorders.

Antimicrobial Targeting

In many model prokaryotes (e.g., Escherichia coli), the genes encoding the t6A biosynthesis pathway (tsaC, tsaD, tsaB, tsaE) are strictly essential for cell survival. Depletion leads to catastrophic loss of translation fidelity and cell death 4. Because the bacterial Tsa machinery is structurally distinct from the eukaryotic Sua5/KEOPS machinery, TsaC and TsaD represent compelling, unexploited targets for novel broad-spectrum antibiotics.

Human Disease and Modopathies

Mutations in human t6A modifying enzymes result in severe "tRNA modopathies." For example, mutations in the mitochondrial t6A enzyme OSGEPL1 lead to defective mitochondrial translation, causing mitoribosomes to stall at lysine codons, resulting in severe metabolic and respiratory defects 5.

Table 1: Phenotypic Consequences of t6A Modification Deficiencies

Domain / SystemTarget Gene/ComplexPhenotype / Disease ConsequencePrimary Mechanism of Action
Bacteria (E. coli)TsaC, TsaDCell Death (Essential Genes)Severe frameshifting; failed aminoacylation.
Yeast (S. cerevisiae)Sua5, KEOPSPleiotropic lethal / Severe growth defectAbolished t6A formation; proteostasis collapse.
Human (Mitochondria)OSGEPL1Mitochondrial Respiration DefectsSlowdown of mitoribosomes at lysine codons.
Human (Cytosol)KEOPS subunitsNeurological Disorders (Galloway-Mowat)Hypomodification of cytosolic tRNAs; neural apoptosis.

Analytical Methodologies & Experimental Protocols

Accurate quantification and mapping of t6A are critical for validating drug targets and diagnosing modopathies. Below are two self-validating protocols chosen for their distinct causal advantages: LC-MS/MS for absolute bulk quantification, and PHAt6A for transcript-specific interrogation.

Protocol 1: Absolute Quantification via LC-MS/MS

Causality of Choice: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for absolute quantification. By digesting RNA down to single nucleosides, steric and secondary structure biases are eliminated. Self-Validation Mechanism: The protocol mandates the spike-in of Stable Isotope-Labeled Internal Standards (SIL-IS) prior to digestion. This controls for variations in nuclease efficiency, matrix ionization suppression, and instrument drift.

Step-by-Step Methodology:

  • tRNA Isolation: Isolate bulk tRNA from 10-50 µg of total RNA using size-exclusion chromatography or specialized small-RNA extraction kits.

  • Enzymatic Digestion: Incubate 1 µg of purified tRNA with Nuclease P1 (cleaves phosphodiester bonds) in sodium acetate buffer (pH 5.2) at 37°C for 2 hours.

  • Dephosphorylation: Add Alkaline Phosphatase and ammonium bicarbonate buffer (pH 7.8); incubate at 37°C for 1 hour to yield free nucleosides.

  • SIL-IS Spike-in: Add a known concentration of 15N-labeled t6A (internal standard) to the digest.

  • Filtration: Pass the mixture through a 10 kDa MWCO filter to remove digestion enzymes.

  • LC-MS/MS Analysis: Inject the filtrate onto a C18 reversed-phase column. Detect t6A using positive electrospray ionization (ESI+) monitoring the specific parent-to-daughter ion transition (e.g., m/z 413.1 → 281.1).

Protocol 2: Transcript-Specific Detection via PHAt6A

Causality of Choice: Mass spectrometry cannot easily determine which specific tRNA transcript lacks the modification. The PHAt6A (Positive Hybridization in the Absence of t6A) assay leverages the bulky nature of t6A. A DNA probe designed against the ASL will only hybridize if t6A is absent, due to steric hindrance 6. Self-Validation Mechanism: The assay multiplexes an ASL-targeting probe with a TΨC-loop targeting probe. Because the TΨC loop is unaffected by t6A status, it serves as an internal loading control to prove that a negative ASL signal is due to the presence of t6A, not RNA degradation.

Step-by-Step Methodology:

  • Probe Design: Design a biotinylated DNA oligonucleotide complementary to the ASL (spanning position 37) of the target tRNA (e.g., tRNA-Lys). Design a second probe for the TΨC loop.

  • Hybridization: Mix 10-50 ng of bulk tRNA with the probes in a hybridization buffer (50 mM Tris-HCl, 100 mM NaCl). Heat to 90°C for 3 mins, then slowly cool to 45°C to allow specific annealing.

  • RNase H Digestion: Add RNase H, which specifically cleaves the RNA strand of RNA-DNA hybrids. Incubate at 37°C for 30 minutes.

  • Northern Blotting / Detection: Run the products on a denaturing polyacrylamide gel. Transfer to a nylon membrane and detect the cleaved vs. uncleaved tRNA fragments.

  • Interpretation: Cleavage by RNase H at the ASL indicates absence of t6A. Protection from cleavage indicates presence of t6A.

PHAt6A Step1 Bulk tRNA Extraction (10 ng limit of detection) Step2 Oligonucleotide Probe Hybridization (ASL & TΨC) Step1->Step2 Step3 RNase H Digestion (Cleaves DNA-RNA hybrids) Step2->Step3 Step4 Quantification (Cleavage = Absence of t6A) Step3->Step4

Workflow of the self-validating PHAt6A assay for transcript-specific t6A detection.

References

  • Biosynthesis of Threonylcarbamoyl Adenosine (t6A), a Universal tRNA Nucleoside Source: PubMed Central (PMC) URL:[Link]

  • In vitro biosynthesis of a universal t6A tRNA modification in Archaea and Eukarya Source: Nucleic Acids Research (Oxford Academic) URL:[Link]

  • Conservation and Diversification of tRNA t6A-Modifying Enzymes across the Three Domains of Life Source: MDPI URL:[Link]

  • Mitochondrial tRNA modifications: functions, diseases caused by their loss, and treatment strategies Source: Semantic Scholar / RNA Journal URL:[Link]

  • Essentiality of threonylcarbamoyladenosine (t6A), a universal tRNA modification, in bacteria Source: PubMed Central (PMC) URL:[Link]

  • The t6A Modification Acts as a Positive Determinant for the Anticodon Nuclease PrrC, and is Distinctively Nonessential in Streptococcus mutans Source: PDXScholar / Taylor & Francis URL:[Link]

Sources

The Pivot of Fidelity: A Technical Guide to t6A Modification in Protein Translation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "ANN" Decoding Problem

In the landscape of epitranscriptomics, few modifications are as structurally critical as N6-threonylcarbamoyladenosine (t6A) . While many modifications "fine-tune" translation, t6A is a binary switch for viability in many organisms. It is universally conserved at position 37 (3' adjacent to the anticodon) of tRNAs decoding ANN codons (Ile, Thr, Asn, Lys, Ser, Arg).[1]

The core problem t6A solves is thermodynamic: Adenine-rich codons (ANN) form weak codon-anticodon helices. Without t6A, the anticodon loop collapses, leading to +1 frameshifting and abortive translation. For drug developers, the t6A biosynthetic machinery represents a high-value target: it differs significantly between the human cytoplasm (KEOPS complex), human mitochondria (OSGEPL1), and bacteria (Tsa system), offering a therapeutic window for antimicrobial design and a critical locus for understanding neurodegenerative diseases like Galloway-Mowat Syndrome (GAMOS) .

Mechanistic Core: The Molecular Clamp

To understand why t6A is essential, we must look at the angstrom-level energetics of the ribosome A-site.

The U33-A37 Conflict

In an unmodified tRNA anticodon loop, the base at position 37 (A37) has a tendency to hydrogen bond with U33 across the loop. This "U33-A37" interaction retracts the anticodon, making it entropically unfavorable for base pairing with the mRNA.

The t6A Solution (Stacking Stabilization)

The bulky threonylcarbamoyl moiety at position 37 acts as a steric wedge.

  • Disruption: It physically prevents the U33-A37 intraloop hydrogen bond.

  • Pre-ordering: It forces the anticodon loop into an open, "canonical" U-turn structure even before it enters the ribosome.

  • Cross-Strand Stacking: Once in the A-site, the t6A moiety engages in extensive

    
    -
    
    
    
    stacking interactions with the first base of the mRNA codon (A1). This acts as a "molecular clamp," stabilizing the weak A-U base pairs of ANN codons.
Consequence of Loss

Without t6A, the ribosome "slips." The weak interaction allows the tRNA to slide one base downstream, resulting in a +1 frameshift . This is the primary molecular pathology in t6A-deficient states.

Biosynthetic Machinery: Cytoplasm vs. Mitochondria

Understanding the distinct pathways is vital for assay development and identifying off-target effects in drug screens.

The Two-Step Reaction

The synthesis of t6A is an ATP-dependent process occurring in two distinct phases:

  • Activation: Condensation of L-Threonine, bicarbonate (

    
    ), and ATP to form the intermediate L-threonylcarbamoyl-AMP (TC-AMP) .[2]
    
  • Transfer: Transfer of the TC moiety from TC-AMP to the

    
     position of Adenosine-37 on the tRNA.
    
Pathway Divergence

While the chemistry is identical, the machinery differs. In human cells, YRDC handles the activation step for both cytoplasm and mitochondria, but the transfer steps are compartmentalized.

t6A_Pathway cluster_KEOPS Cytoplasmic KEOPS Complex Thr L-Threonine YRDC YRDC (Sua5 Homolog) Thr->YRDC ATP ATP ATP->YRDC HCO3 HCO3- HCO3->YRDC TC_AMP TC-AMP (Intermediate) OSGEP OSGEP (Catalytic) TC_AMP->OSGEP Transfer (Cyto) OSGEPL1 OSGEPL1 (Qri7 Homolog) TC_AMP->OSGEPL1 Transfer (Mito) YRDC->TC_AMP Activation TP53RK TP53RK (ATPase) OSGEP->TP53RK tRNA_Cyto Cytoplasmic tRNA (t6A-37) OSGEP->tRNA_Cyto TPRKB TPRKB TP53RK->TPRKB LAGE3 LAGE3 GON7 GON7 tRNA_Mito Mitochondrial tRNA (t6A-37) OSGEPL1->tRNA_Mito

Figure 1: Divergent biosynthetic pathways of t6A in human cells. Note the shared activation by YRDC and compartmentalized transfer mechanisms.

Experimental Workflows

As a scientist validating t6A roles, you need two layers of evidence: Quantitative (is the mod there?) and Functional (does it work?).

Quantitative Protocol: LC-MS/MS Analysis

The gold standard for t6A detection is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) following nucleoside digestion.

Critical Pre-requisite: Avoid standard Trizol extraction if you are looking for mitochondrial t6A specifically; use rapid mitochondrial isolation kits first to enrich the signal.

Step-by-Step Workflow:
  • tRNA Purification:

    • Isolate total RNA or enriched small RNA (<200 nt).

    • Expert Tip: For absolute precision, purify specific tRNA isoacceptors (e.g.,

      
      ) using biotinylated DNA probes and streptavidin beads.
      
  • Enzymatic Hydrolysis (The "Nucleoside Cocktail"):

    • Digest 1-5 µg of tRNA.

    • Buffer: 25 mM

      
       (pH 5.3).
      
    • Enzyme 1: Nuclease P1 (0.1 U) – Incubate 1h @ 37°C (Cleaves phosphodiester bonds).

    • Buffer Adjust: Add

      
       (to pH 8.0).
      
    • Enzyme 2: Bacterial Alkaline Phosphatase (BAP) or CIAP – Incubate 2h @ 37°C (Removes phosphates).

    • Quality Control: Filter through 10kDa MWCO spin filters to remove enzymes which can clog HPLC columns.

  • LC-MS/MS Parameters:

    • Column: Porous Graphitic Carbon (Hypercarb) or C18 Reverse Phase.

    • Mobile Phase: A: 0.1% Formic acid in

      
      ; B: 0.1% Formic acid in Acetonitrile.
      
    • Detection: Positive Ion Mode (

      
      ).
      
    • MRM Transitions: Monitor the specific mass shift.

      • Precursor (

        
        ): 413.2 m/z  (Adenosine + Threonylcarbamoyl).
        
      • Product Ion: 281.1 m/z (Loss of ribose) or 136.1 m/z (Adenine base).

Functional Protocol: Dual-Luciferase Frameshift Assay

To prove that a drug or mutation affects fidelity, you must measure frameshifting.

  • Vector Design: Construct a plasmid expressing Renilla luciferase (internal control) and Firefly luciferase (experimental).

  • The "Slippery" Linker: Between the two ORFs, insert a t6A-dependent sequence prone to slippage, such as A_AAA_AAT (requires

    
     and 
    
    
    
    ).
    • Control: In-frame linker (0 frame).

    • Test: +1 frame linker (requires a frameshift to express Firefly).

  • Transfection & Readout:

    • Transfect into HEK293T cells (WT vs. OSGEP Knockdown).

    • Measure Firefly/Renilla ratio.

    • Result: A t6A-deficient system will show increased Firefly signal in the +1 construct, indicating the ribosome slipped +1 to find a readable frame.

Clinical & Therapeutic Implications

Galloway-Mowat Syndrome (GAMOS)

GAMOS is the hallmark t6A-deficiency disease.[3][4] It is an autosomal recessive condition caused by mutations in KEOPS subunits (OSGEP, TP53RK, TPRKB, LAGE3) or YRDC.

  • Phenotype: Early-onset steroid-resistant nephrotic syndrome (SRNS) and microcephaly.[3][5]

  • Mechanism: Podocytes (kidney cells) and neurons are highly dependent on accurate protein synthesis. Loss of t6A triggers the Unfolded Protein Response (UPR) and p53 activation, leading to apoptosis.

Mitochondrial Dysfunction

Mutations in OSGEPL1 (the mitochondrial transferase) do not cause classic GAMOS but lead to respiratory chain defects. This highlights the independence of the two translation systems.

Data Summary Table
FeatureCytoplasmic MachineryMitochondrial MachineryBacterial Machinery
Complex Name KEOPS ComplexMonomeric EnzymeTsa System
Catalytic Subunit OSGEP (Kae1)OSGEPL1 (Qri7)TsaD
Accessory Factors TP53RK, TPRKB, LAGE3, GON7None (Solo activity)TsaB, TsaE
Intermediate Synth YRDCYRDCTsaC
Disease Link GAMOS, NeurodegenerationMitochondrial MyopathyAntimicrobial Target
Drug Sensitivity High (p53 pathway link)ModerateHigh (Distinct structure)

References

  • Defects in t6A tRNA modification due to GON7 and YRDC mutations lead to Galloway-Mowat syndrome. Nature Communications, 2019.[4][6]

  • Molecular basis for t6A modification in human mitochondria. Nucleic Acids Research, 2020.

  • Conservation and Diversification of tRNA t6A-Modifying Enzymes across the Three Domains of Life. International Journal of Molecular Sciences, 2022.

  • Quantitative analysis of tRNA modifications by HPLC-coupled mass spectrometry. Nature Protocols, 2014.[7]

  • Global translational impacts of the loss of the tRNA modification t6A in yeast. Nucleic Acids Research, 2015.

Sources

Biosynthesis pathway of N6-threonylcarbamoyladenosine

Author: BenchChem Technical Support Team. Date: March 2026

Biosynthesis Pathway of N6-Threonylcarbamoyladenosine (


): A Technical Guide 

Executive Summary

N6-threonylcarbamoyladenosine (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


) is a universally conserved tRNA modification located at position 37 (3'-adjacent to the anticodon) of tRNAs decoding ANN codons.[1] Its primary function is to stabilize the anticodon stem-loop (ASL) structure, thereby preventing frameshifts and ensuring translational fidelity. The absence of 

is deleterious, leading to protein misfolding in bacteria and severe neurodegenerative disorders, such as Galloway-Mowat Syndrome (GAMOS), in humans.

This guide provides a comprehensive technical analysis of the


 biosynthesis pathway, contrasting the bacterial and eukaryotic mechanisms.[2] It details the structural enzymology of the KEOPS complex, delineates the TsaE ATPase cycle, and provides validated protocols for in vitro reconstitution and LC-MS/MS quantification.

Structural Biology & Significance

The


 modification adds a bulky threonylcarbamoyl moiety to the 

position of adenosine.[3] This modification acts as a "molecular clamp," stacking on the first base pair of the codon-anticodon helix to stabilize the weak A-U/A-A interactions typical of ANN codons.

Clinical Relevance:

  • Galloway-Mowat Syndrome (GAMOS): A rare autosomal recessive disorder characterized by microcephaly and nephrotic syndrome. It is directly linked to mutations in the KEOPS complex subunits (OSGEP, TP53RK, TPRKB, LAGE3) and YRDC.

  • Antimicrobial Targets: The bacterial-specific TsaE ATPase presents a novel target for antibiotic development, as its function is essential for bacterial viability but absent in the human cytoplasmic pathway.

The Biosynthetic Mechanism

The biosynthesis of


 is a two-step reaction universally conserved across domains, though the enzymatic machinery differs structurally.
The Reaction Core[5]
  • Activation (Step 1): Condensation of L-threonine, Bicarbonate (

    
    ), and ATP to form the unstable intermediate Threonylcarbamoyl-AMP (TC-AMP)  and pyrophosphate (
    
    
    
    ).
  • Transfer (Step 2): Nucleophilic attack by the

    
    -amine of A37-tRNA on the carbonyl carbon of TC-AMP, releasing AMP and forming 
    
    
    
    -tRNA.
Domain-Specific Machinery
FeatureBacteriaEukarya (Cytoplasm)Mitochondria
Step 1 Enzyme TsaC (formerly YrdC)Sua5 (homolog of TsaC)YRDC
Step 2 Complex TsaD-TsaB-TsaE KEOPS Complex Qri7 (OSGEPL1)
Catalytic Subunit TsaDKae1 (OSGEP)Qri7 (Homodimer)
Regulation TsaE (ATPase cycle)Bud32 (Kinase), Pcc1 (Dimerization)None known
Pathway Visualization

t6A_Biosynthesis cluster_inputs Substrates ATP ATP Sua5 Sua5 / YRDC (Euk/Arch) ATP->Sua5 TsaC TsaC (Bac) ATP->TsaC Thr L-Threonine Thr->Sua5 Thr->TsaC HCO3 Bicarbonate HCO3->Sua5 HCO3->TsaC TC_AMP TC-AMP (Unstable Intermediate) KEOPS KEOPS Complex (Kae1-Bud32-Cgi121-Pcc1-Gon7) TC_AMP->KEOPS Transfer to tRNA Tsa_Complex Tsa Complex (TsaD-TsaB-TsaE) TC_AMP->Tsa_Complex Qri7 Qri7 (Mito) TC_AMP->Qri7 Sua5->TC_AMP Condensation TsaC->TC_AMP t6A t6A-tRNA KEOPS->t6A Tsa_Complex->t6A Qri7->t6A

Figure 1: The bifurcated biosynthesis pathway of


. Note the convergence at the TC-AMP intermediate and the divergence in transfer machinery.

Enzymology & Structural Dynamics

A. The KEOPS Complex (Eukaryotic)

The KEOPS (Kinase, Endopeptidase and Other Proteins of small Size) complex is a linear assembly essential for the transfer step.

  • Kae1 (OSGEP): The catalytic core, structurally homologous to the bacterial TsaD. It binds the TC-AMP and the tRNA.[2]

  • Bud32 (TP53RK): An atypical kinase. While it can phosphorylate substrates, its ATPase activity is structurally required to regulate the conformation of Kae1, allowing tRNA binding.

  • Pcc1 (LAGE3): Forms a homodimer that acts as the scaffold, dimerizing two KEOPS protomers.

  • Gon7 (C14orf142): Specific to fungi and metazoans (absent in archaea). It stabilizes the complex; mutations here cause a milder form of GAMOS compared to Kae1 mutations.

B. The Tsa System (Bacterial)[3]
  • TsaD: The catalytic subunit.[3]

  • TsaB: A structural paralog of TsaD (lacking activity) that facilitates dimerization.

  • TsaE: An essential ATPase. Crucial Mechanism: TsaE acts as a "reset" switch. The TsaD-TsaB complex can perform one round of catalysis but becomes "stalled." TsaE hydrolysis of ATP induces a conformational change that releases the product tRNA or resets the active site for the next cycle (Multi-turnover capability).

Experimental Methodologies

Protocol 1: In Vitro Reconstitution of Activity

Objective: Validate enzyme activity using radiolabeled threonine. This assay bypasses the need for LC-MS if only activity is being measured.

Reagents:

  • Buffer: 50 mM Tris-HCl (pH 8.0), 10 mM

    
    , 5 mM DTT.
    
  • Substrates: 2 mM ATP, 10 mM

    
    , 50 µM L-[
    
    
    
    ]-Threonine (specific activity ~100 mCi/mmol).
  • RNA: 5 µM transcript tRNA (e.g., E. coli

    
    ).
    
  • Enzymes: 1 µM Sua5/TsaC + 1 µM KEOPS/TsaD complex.

Procedure:

  • Mix buffer, ATP,

    
    , and 
    
    
    
    -Thr on ice.
  • Add enzymes and tRNA to initiate the reaction.

  • Incubate at 37°C for 30–60 minutes.

  • Quench by spotting 10 µL onto DE81 filter paper (anion exchange).

  • Wash filters 3x with 5% TCA (Trichloroacetic acid) to remove free threonine. (tRNA binds to DE81; free amino acids do not).

  • Wash 1x with 95% Ethanol. Dry.

  • Quantify via liquid scintillation counting.

Self-Validation Check: A control lacking tRNA or ATP must yield background counts (<5% of signal).

Protocol 2: LC-MS/MS Quantification (The Gold Standard)

Objective: Precise quantification of


 levels in biological samples.

Workflow Visualization:

LCMS_Workflow Sample Total RNA / tRNA Fraction Digestion Enzymatic Hydrolysis (Nuclease P1 + Phosphodiesterase + ALP) Sample->Digestion 37°C, 2-4 hrs Filtration Ultrafiltration (10kDa cutoff) Remove Enzymes Digestion->Filtration LC LC Separation (C18 Reverse Phase) Filtration->LC MS MS/MS Detection (MRM Mode) LC->MS ESI Positive

Figure 2: Sample preparation and analysis workflow for nucleoside quantification.

LC-MS Parameters:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 2.1 x 50 mm, 1.8 µm.

  • Mobile Phase:

    • A: 0.1% Formic Acid in

      
      .[4][5]
      
    • B: 0.1% Formic Acid in Acetonitrile.[4][5][6]

  • Gradient: 0-5% B (0-3 min), 5-30% B (3-10 min).

    
     typically elutes later than canonical nucleosides due to the hydrophobic threonine side chain.
    
  • MS Detection (ESI Positive):

    • Precursor Ion:

      
      413.2  (
      
      
      
      ).
    • Product Ion (Quantifier):

      
      281.1  (Loss of ribose, 
      
      
      
      132 Da).
    • Qualifier Ion:

      
       136.1 (Adenine base fragment).
      

Critical Note on Chemical Stability: Avoid alkaline conditions during sample prep.


 can dehydrate to cyclic-

(ct6A)
, a hydantoin isoform, under high pH or heat. If you observe a peak at

395 (

), this indicates degradation or the presence of the biological metabolite ct6A.

Therapeutic Implications

  • Galloway-Mowat Syndrome (GAMOS):

    • Therapeutic strategies currently focus on managing nephrotic symptoms.

    • Research Angle: Small molecule chaperones that stabilize the mutant KEOPS complex (specifically the Kae1-Pcc1 interface) could theoretically restore partial

      
       synthesis activity.
      
  • Antimicrobial Development:

    • Target: Bacterial TsaE.[3]

    • Rationale: TsaE is essential for bacterial growth but has no homolog in the human cytoplasmic pathway (human mitochondria use Qri7, which functions without a TsaE homolog). Inhibiting TsaE ATPase activity would stall the bacterial ribosome by depleting functional tRNA, with low risk of host toxicity.

References

  • El Yacoubi, B., et al. (2009). A conserved protein complex that converts ACC to t6A in tRNA.Source:

  • Srinivasan, M., et al. (2011). The highly conserved KEOPS/EKC complex is essential for a universal tRNA modification, t6A.Source:

  • Wan, L. C., et al. (2016). Structural and functional characterization of KEOPS dimerization by Pcc1 and its role in t6A biosynthesis.Source:

  • Matuszewski, M., et al. (2017). A hydantoin isoform of cyclic N6-threonylcarbamoyladenosine (ct6A) is present in tRNAs.Source:

  • Braun, D. A., et al. (2017). Mutations in KEOPS-complex genes cause nephrotic syndrome with primary microcephaly.Source:

  • Lauhon, C. T. (2012). Mechanism of N6-threonylcarbamoyladenosine (t6A) biosynthesis: isolation and characterization of the intermediate threonylcarbamoyl-AMP.[3]Source:

Sources

N6-threonylcarbamoyladenosine levels in urine and serum

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to N6-Threonylcarbamoyladenosine (t6A) Quantification in Urine and Serum

Executive Summary

The epitranscriptome—comprising over 150 distinct chemical modifications of RNA—has emerged as a critical frontier in molecular diagnostics. Among these, N6-threonylcarbamoyladenosine (t6A) and its thiomethylated derivative, 2-methylthio-N6-threonylcarbamoyladenosine (ms2t6A), represent highly conserved hypermodifications essential for translational fidelity. Recent clinical metabolomics have identified the extracellular accumulation of these modified nucleosides in serum and urine as powerful, stoichiometric readouts of cellular stress, viral infection, and oncogenesis[1][2].

This technical whitepaper provides a comprehensive framework for understanding the biological causality of t6A secretion and delivers a field-proven, self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for its precise quantification in complex biofluids.

Part 1: Biological Causality – The Origin and Secretion of t6A

To utilize a biomarker effectively, one must understand its origin. t6A is a universally conserved modification located exclusively at position 37 of tRNAs responsible for decoding ANN codons (where N is any nucleotide)[3][4]. Its bulky side chain stabilizes the anticodon loop, preventing leaky scanning and ensuring accurate protein synthesis[4]. The biogenesis of t6A is mediated by the KEOPS complex (involving proteins such as YRDC and OSGEPL1), which utilizes L-threonine, ATP, and bicarbonate as substrates[3][5].

The Causality of Extracellular Accumulation: Under normal homeostatic conditions, RNA turnover is tightly regulated. However, under severe pathological stress—such as the massive hijacking of cellular machinery during SARS-CoV-2 replication or the hypermetabolic state of oncogenic transformation—cellular RNA degradation is drastically accelerated[3][6].

Unlike unmodified nucleosides (Adenosine, Uridine, Cytidine, Guanosine), which are efficiently salvaged and recycled by the cell, complex hypermodified nucleosides like t6A and ms2t6A cannot be reincorporated into new RNA transcripts, nor are they easily catabolized[3]. Consequently, they represent a "biological dead-end." They are actively exported into the extracellular space via equilibrative nucleoside transporters (ENTs), accumulating in the systemic circulation (serum) before being cleared by the kidneys into the urine[3][7]. This obligatory excretion makes t6A a highly sensitive, real-time reporter of systemic RNA destruction.

G A Unmodified tRNA (ANN Codons) C t6A-modified tRNA (Translational Fidelity) A->C Thr, ATP, CO2 B KEOPS Complex (YRDC, OSGEPL1) B->C E RNA Degradation & Turnover C->E Normal Turnover D Pathological Stress (Viral/Oncogenic) D->E Accelerated F Extracellular Release (ENT Transporters) E->F G Urine & Serum t6A (Biomarker Pool) F->G

Cellular biogenesis, stress-induced degradation, and extracellular release of t6A.

Part 2: Diagnostic Utility and Quantitative Data

The clinical utility of t6A and ms2t6A has been validated across multiple disease states. In infectious diseases, particularly COVID-19, these nucleosides are significantly elevated in both serum and urine, correlating directly with symptom severity and decreasing upon recovery[1][3]. Crucially, because the release of t6A is tied to the host's cellular stress response rather than a specific viral epitope, it serves as a variant-agnostic biomarker[3]. In oncology, aberrant levels of modified nucleosides are detected in the serum of patients with ovarian, colorectal, and gastric cancers, offering potential avenues for early non-invasive detection[2][5].

Table 1: Quantitative Biomarker Performance Data

BiomarkerBiofluidClinical ConditionROC AUC / MetricSensitivitySpecificityClinical Significance
t6A UrineCOVID-19 InfectionCutoff: 344,420 (Area/Cr)71.7%77.8%Indicates viral RNA turnover severity[3]
ms2t6A UrineCOVID-19 Infection>4-fold elevation vs ControlN/AN/ACorrelates with delayed recovery[3]
t6A SerumCOVID-19 (Alpha/Delta)Significantly ElevatedHighHighVariant-agnostic infection marker[3]
Modified Nucleosides SerumOvarian / Gastric CancerElevated (Femtomolar range)N/AN/AEarly detection and tumor progression[2][5]

Part 3: Analytical Methodology – LC-MS/MS Quantification Protocol

Quantifying t6A in complex biological matrices requires overcoming significant analytical hurdles. The extreme polarity of t6A, combined with the massive dynamic range of interfering metabolites in urine and serum, necessitates ultra-high-performance liquid chromatography coupled to triple quadrupole mass spectrometry (UHPLC-QqQ-MS/MS)[2].

The following protocol is designed as a self-validating system . By incorporating stable isotope-labeled internal standards (SIL-IS) prior to extraction and mandating physiological normalization, the workflow intrinsically accounts for matrix effects, ion suppression, and patient hydration variance.

G S1 1. Biofluid Collection (Serum / Urine) S2 2. Protein Precipitation & Ultrafiltration (10kDa) S1->S2 S3 3. Internal Standard Spike (Isotope-labeled t6A) S2->S3 S4 4. UHPLC Separation (C18 / HILIC Column) S3->S4 S5 5. ESI-QqQ MS/MS (MRM Mode) S4->S5 S6 6. Data Normalization (Creatinine / Isoguanosine) S5->S6

Step-by-step LC-MS/MS analytical workflow for t6A quantification in biofluids.

Step-by-Step Protocol

Step 1: Sample Preparation & Matrix De-proteination Causality: Serum and urine contain abundant carrier proteins that can sequester nucleosides. Removing these proteins is critical to release the free t6A fraction and prevent mass spectrometer source fouling.

  • Aliquot 20 µL of the biofluid (serum or urine) into a low-bind microcentrifuge tube[3].

  • Self-Validation Step: Spike in 10 µL of a heavy-isotope labeled internal standard (e.g., [13C, 15N]-t6A or isoguanosine) of known concentration[2]. This ensures any downstream loss during extraction is mathematically corrected.

  • Add 80 µL of ice-cold LC-MS grade methanol/acetonitrile (1:1 v/v) to precipitate proteins. Vortex vigorously for 30 seconds.

  • Centrifuge at 15,000 × g for 10 minutes at 4°C. Alternatively, pass the sample through a 10 kDa molecular weight cut-off (MWCO) ultrafiltration unit[3]. Transfer the clarified supernatant to an autosampler vial.

Step 2: Chromatographic Separation Causality: t6A is highly hydrophilic. Standard reversed-phase columns often suffer from poor retention and peak shape for such polar analytes. Utilizing a high-strength silica (HSS) T3 column or a Hydrophilic Interaction Liquid Chromatography (HILIC) column ensures adequate retention and separation from isobaric matrix interferences[2][5].

  • Inject 5 µL of the extract onto a Waters Acquity HSS T3 column (or equivalent) maintained at 37°C[2].

  • Establish a gradient elution using Mobile Phase A (0.1% Formic acid in H2O) and Mobile Phase B (0.1% Formic acid in Methanol)[2][3].

  • Gradient Program: Hold at 100% A for 5 min (to wash out unretained salts), ramp linearly to 30% B from 5 to 15 min, flush at 100% B for 3 min, and re-equilibrate at 100% A for 5 min[2].

Step 3: Mass Spectrometry (MRM Mode) Causality: Multiple Reaction Monitoring (MRM) on a QqQ mass spectrometer provides the necessary femtomolar sensitivity by filtering out background matrix noise, isolating only the specific parent-to-daughter ion transitions of the target[2].

  • Operate the MS in positive Electrospray Ionization (ESI+) mode.

  • Monitor the specific precursor-to-product ion transition for t6A (Protonated adduct [M+H]+ m/z 413 → 281, representing the cleavage of the ribose moiety).

  • Concurrently monitor the corresponding transition for the internal standard.

Step 4: Data Normalization (System Validation) Causality: Urine volume and concentration fluctuate wildly based on patient hydration status. Normalizing raw t6A peak areas to urinary creatinine is an absolute physiological requirement to derive biologically meaningful excretion rates[3].

  • Quantify urinary creatinine in the exact same analytical run (if multiplexed) or via a parallel standard colorimetric assay[3].

  • Calculate the final urinary values as a ratio: (t6A Peak Area / IS Peak Area) / Creatinine Concentration[3].

  • For serum, normalize against the internal standard and total unmodified adenosine levels to account for baseline RNA turnover[3].

Conclusion

The measurement of t6A and ms2t6A in extracellular fluids represents a paradigm shift in biomarker discovery. By tapping into the biological dead-end of hypermodified RNA turnover, researchers and drug developers can access a highly sensitive, variant-agnostic readout of cellular stress. Implementing robust, self-validating LC-MS/MS protocols ensures that these epitranscriptomic signals can be reliably translated from the bench to clinical diagnostic applications.

References

  • t6A and ms2t6A Modified Nucleosides in Serum and Urine as Strong Candidate Biomarkers of COVID-19 Infection and Severity Biomolecules / PubMed Central (NIH) URL:[Link]

  • On the Quest for Biomarkers: A Comprehensive Analysis of Modified Nucleosides in Ovarian Cancer Cell Lines MDPI URL:[Link]

  • Exploring urinary modified nucleosides as biomarkers for diabetic retinopathy: Development and validation of a ultra performance liquid chromatography-tandem mass spectrometry method ResearchGate URL:[Link]

  • Bacteria-specific modified nucleoside is released and elevated in urine of patients with bacterial infections mBio - ASM Journals URL:[Link]

  • Mitoepigenetics and Its Emerging Roles in Cancer Frontiers in Cell and Developmental Biology URL:[Link]

  • Identification of 2-methylthio cyclic N6-threonylcarbamoyladenosine (ms2ct6A) as a novel RNA modification at position 37 of tRNAs Nucleic Acids Research / Oxford Academic URL:[Link]

Sources

The Structural and Functional Divergence of t6A and ct6A: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured to provide a rigorous, mechanistic, and practical analysis of N6-threonylcarbamoyladenosine (t6A) and its cyclic derivative (ct6A).

Executive Summary

For researchers in RNA biology and drug development, distinguishing between N6-threonylcarbamoyladenosine (t6A) and its cyclic derivative, cyclic t6A (ct6A) , is not merely a matter of chemical cataloging—it is a critical checkpoint in understanding translational fidelity. While t6A is a universally conserved modification essential for the decoding of ANN codons, ct6A represents a specialized "hypermodification" (primarily in bacteria, fungi, and protists) with distinct stability profiles and enzymatic origins.[1][2][3]

This guide delineates the chemical, enzymatic, and analytical differences between these two moieties, providing a self-validating LC-MS/MS workflow to prevent common isolation artifacts that lead to data misinterpretation.

Part 1: Structural & Chemical Divergence

The core difference between t6A and ct6A lies in the cyclization of the threonylcarbamoyl side chain. This structural shift alters the physicochemical properties of the nucleoside, impacting both its biological function and its behavior during extraction.

Chemical Architecture
  • t6A (Open Form): Features an open threonylcarbamoyl chain attached to the N6 position of adenosine.[4][5] It is bulky and hydrophilic, preventing Watson-Crick base pairing at position 37 to maintain the open conformation of the anticodon loop.

  • ct6A (Cyclic Form): Formed by the dehydration of the t6A side chain.[1][6][7]

    • Critical Distinction: Early literature hypothesized an oxazolone ring.[3] However, definitive crystallographic studies (Matuszewski et al., 2016) confirmed the in vivo structure is a hydantoin isoform. This hydantoin ring is non-planar and significantly more hydrophobic than the open t6A form.

Stability Profile (The "Artifact" Trap)

Understanding the pH sensitivity of these modifications is the single most important factor in experimental design.

Parametert6A (N6-threonylcarbamoyladenosine)ct6A (Cyclic t6A - Hydantoin isoform)
Molecular Mass 412.38 Da394.36 Da (Loss of H₂O)
Acid Stability Stable.Stable.
Alkaline Stability Stable (mild); degrades to Adenosine (strong).Unstable. Rapidly hydrolyzes back to t6A or epimerizes under mild alkaline conditions (pH > 8.0).
Implication Standard RNA isolation is safe.Standard alkaline hydrolysis protocols will destroy ct6A signals, converting them artificially to t6A.

Part 2: Biosynthetic Pathways & Enzymology

The synthesis of t6A is a prerequisite for ct6A formation.[1] In bacteria and simple eukaryotes, this is a two-step process. In higher eukaryotes (mammals), the existence of a dedicated cyclase is debated, with t6A being the dominant functional form.

Pathway Logic
  • t6A Formation: Occurs via the KEOPS complex (Eukaryotes/Archaea) or the TsaD-TsaB-TsaE complex (Bacteria).[8][9] It utilizes L-threonine, ATP, and HCO₃⁻.[8][10]

  • ct6A Cyclization: An ATP-dependent dehydration catalyzed by TcdA (in E. coli) or homologs like Tcd1/Tcd2 (in Yeast).[1]

Visualization: The t6A/ct6A Biosynthetic Node

The following diagram illustrates the sequential enzymatic pathway and the critical divergence point for cyclization.

Biosynthesis Substrates L-Threonine + HCO3- + ATP TC_AMP TC-AMP Intermediate (Threonylcarbamoyl-AMP) Substrates->TC_AMP Adenylation tRNA Precursor tRNA (A37) t6A t6A (N6-threonylcarbamoyladenosine) tRNA->t6A TC_AMP->t6A Transfer to tRNA SuA5 Sua5 / TsaC TC_AMP->SuA5 ct6A ct6A (Cyclic Hydantoin Isoform) t6A->ct6A ATP-dependent Dehydration (-H2O) ct6A->t6A Alkaline Hydrolysis (Artifactual or Metabolic) KEOPS KEOPS Complex (Euk) TsaD/B/E (Bac) KEOPS->t6A TcdA TcdA (Bacteria) Tcd1/2 (Yeast) TcdA->ct6A

Figure 1: The sequential biosynthesis of t6A and ct6A.[9] Note the reversible nature of ct6A under alkaline conditions (red dashed line).

Part 3: Analytical Methodology (LC-MS/MS)

To accurately quantify the ratio of t6A to ct6A, one must avoid the "Alkaline Artifact." Standard RNA digestion protocols often use Tris-HCl at pH 8.0 or ammonium bicarbonate, which can hydrolyze ct6A back to t6A, leading to false negatives for ct6A.

Validated Protocol: Neutral Enzymatic Digestion

Objective: Isolate nucleosides without disrupting the hydantoin ring of ct6A.

Reagents
  • Buffer A: 5 mM Ammonium Acetate (pH 5.3 - 6.0). Crucial: Do not exceed pH 7.0.

  • Enzyme Mix: Nuclease P1 (from P. citrinum) + Bacterial Alkaline Phosphatase (BAP) or Antarctic Phosphatase. Note: Although BAP is active at alkaline pH, it retains sufficient activity at pH 6.0-7.0 for overnight digestion.

  • Internal Standards: ¹³C-labeled t6A and ct6A (if available) or ¹⁵N-Guanosine.

Step-by-Step Workflow
  • RNA Isolation: Use acidic phenol:chloroform extraction (pH 4.5). Avoid alkaline phenol.

  • Digestion (The Critical Step):

    • Dissolve 1–5 µg of tRNA in 20 µL of Buffer A (pH 6.0).

    • Add 0.5 Units Nuclease P1. Incubate at 37°C for 2 hours.

    • Add 0.5 Units Phosphatase. Incubate at 37°C for 2 hours.

    • Validation Check: Spot check pH. If >7.0, adjust immediately with dilute acetic acid.

  • Filtration: Filter through a 10 kDa MWCO spin filter to remove enzymes.

  • LC-MS/MS Acquisition:

    • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus or equivalent).

    • Mobile Phase A: 0.1% Formic Acid in H₂O (Acidic pH stabilizes ct6A).

    • Mobile Phase B: Acetonitrile.

    • Gradient: 0% B to 15% B over 15 minutes. (ct6A is more hydrophobic and will elute after t6A).

MRM Transitions (Quantification)
AnalytePrecursor Ion (m/z)Product Ion (m/z)Interaction
t6A 413.2 [M+H]⁺281.1 (Base fragment)Loss of Ribose (-132)
ct6A 395.2 [M+H]⁺263.1 (Base fragment)Loss of Ribose (-132)

Part 4: Clinical & Drug Development Relevance

Galloway-Mowat Syndrome (GAMOS)

Defects in the t6A biosynthesis pathway (specifically mutations in OSGEP, TP53RK, TPRKB, and LAGE3 subunits of the KEOPS complex) cause Galloway-Mowat Syndrome.[11]

  • Mechanism: Lack of t6A leads to translational frameshifting and protein aggregation in podocytes and neurons.

  • Diagnostic Marker: Reduced t6A levels in patient-derived PBMCs or urine.

  • Note: GAMOS is primarily a t6A deficiency . ct6A is less relevant here as human cytoplasmic tRNAs are predominantly t6A-modified, not ct6A-modified.

Antimicrobial Targets (TcdA)

Since TcdA (the cyclase) is essential for the virulence and accurate translation of lysine codons in many pathogenic bacteria (e.g., S. aureus, E. coli), but lacks a direct human homolog (human mitochondria use a different Qri7 system, and cytoplasmic t6A is not heavily cyclized), TcdA is a high-value drug target.

  • Strategy: Inhibit TcdA to force accumulation of t6A in bacteria, which may not be sufficient for decoding specific virulence factors that require the hypermodified ct6A for codon-anticodon stability.

Visualization: Logical Flow of Pathology

Pathology KEOPS_Mut Mutation in KEOPS (OSGEP/TP53RK) t6A_Loss Loss of t6A Modification KEOPS_Mut->t6A_Loss Trans_Fidelity Decreased Translational Fidelity (Frameshifts) t6A_Loss->Trans_Fidelity GAMOS Galloway-Mowat Syndrome (Nephrosis/Microcephaly) Trans_Fidelity->GAMOS TcdA_Target Bacterial TcdA Enzyme Bact_Growth Bacterial Growth Defect (Virulence attenuation) TcdA_Target->Bact_Growth Required for Inhibitor Small Molecule Inhibitor Inhibitor->TcdA_Target Inhibition

Figure 2: Pathological consequences of t6A deficiency (Human/GAMOS) vs. TcdA inhibition potential (Bacteria).

References

  • Matuszewski, M., et al. (2016). "A hydantoin isoform of cyclic N6-threonylcarbamoyladenosine (ct6A) is present in tRNAs."[2][3][6][7] Nucleic Acids Research, 45(5), 2137–2149.

  • Miyauchi, K., et al. (2013). "A cyclic form of N6-threonylcarbamoyladenosine as a widely distributed tRNA hypermodification." Nature Chemical Biology, 9, 105–111.

  • Wan, L. C., et al. (2017). "Proteomic analysis of the human KEOPS complex identifies C14ORF142 as a core subunit." Nature Communications, 8, 14186.

  • Braun, D. A., et al. (2017). "Mutations in KEOPS-complex genes cause nephrotic syndrome with primary microcephaly." Nature Genetics, 49, 1529–1538.

  • Thiaville, P. C., et al. (2015). "The universal tRNA modifying enzyme YrdC/Sua5: Structure, function, and role in the biosynthesis of t6A." RNA Biology, 12(11), 1165–1172.

Sources

The Criticality of N6-Threonylcarbamoyladenosine (t6A): A Technical Guide to Deficiency, Phenotypes, and Detection

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide analyzes the obligate role of N6-threonylcarbamoyladenosine (t6A) , a universal tRNA modification at position 37, in maintaining translational fidelity.[1][2][3] For researchers and drug developers, understanding t6A is pivotal: its deficiency is not merely a structural nuance but a driver of proteotoxic stress, cell cycle arrest, and severe pathologies like Galloway-Mowat Syndrome (GAMOS) . Furthermore, the biosynthetic machinery (KEOPS complex) has emerged as a synthetic lethal target in p53-deficient cancers.

The Mechanistic Role of t6A

t6A is a "bulky" modification found universally at position 37 (3' adjacent to the anticodon) of tRNAs decoding ANN codons (Ile, Thr, Asn, Lys, Ser, Arg).[2][4][5] Its absence is not tolerated in most organisms due to two critical molecular failures:

  • Codon-Anticodon Stabilization: The t6A moiety creates a cross-strand stacking interaction with the first base of the mRNA codon. This stabilizes the weak A-U base pairs, preventing the ribosome from rejecting the correct tRNA (reducing "near-cognate" errors).

  • Reading Frame Maintenance: By imposing a specific structure on the anticodon loop (preventing U33-A37 intraloop pairing), t6A acts as a "stop" for the mRNA in the ribosomal P-site. Without t6A, the tRNA can slide, causing +1 frameshifting .

Mechanistic Consequence Flow

t6A Deficiency


Weak A-U pairing 

Ribosomal Stalling/Sliding

+1 Frameshifts

Premature Stop Codons & Protein Aggregation

The Biosynthetic Machinery: KEOPS & YRDC

The synthesis of t6A is a two-step ATP-dependent process involving evolutionarily conserved enzymes.[2] In humans, this pathway is a primary locus for pathogenic mutations.

The Pathway[1]
  • Step 1 (Activation): YRDC (Sua5 in yeast) catalyzes the condensation of Threonine, Bicarbonate, and ATP to form the unstable intermediate Threonylcarbamoyl-AMP (TC-AMP) .

  • Step 2 (Transfer): The KEOPS Complex (in cytoplasm) or OSGEPL1 (in mitochondria) transfers the TC moiety from TC-AMP to the

    
     position of Adenosine-37 on the tRNA.
    
Diagram: t6A Biosynthetic Pathway

t6A_Pathway Thr L-Threonine YRDC YRDC (Human) Sua5 (Yeast) Thr->YRDC HCO3 Bicarbonate HCO3->YRDC ATP ATP ATP->YRDC tRNA_Unmod tRNA (A37) KEOPS KEOPS Complex (OSGEP/LAGE3/TP53RK/TPRKB) tRNA_Unmod->KEOPS OSGEPL1 OSGEPL1 (Mitochondria) tRNA_Unmod->OSGEPL1 TC_AMP TC-AMP (Intermediate) YRDC->TC_AMP tRNA_Mod t6A-tRNA KEOPS->tRNA_Mod OSGEPL1->tRNA_Mod TC_AMP->KEOPS TC_AMP->OSGEPL1

Figure 1: The two-step biosynthesis of t6A. YRDC generates the TC-AMP intermediate, which is utilized by either the cytoplasmic KEOPS complex or mitochondrial OSGEPL1 to modify tRNA.

Phenotypic Consequences of Deficiency

The impact of t6A loss varies by organism complexity, shifting from simple growth defects in yeast to complex organ failure in humans.

Comparative Phenotype Table
FeatureSaccharomyces cerevisiae (Yeast)Homo sapiens (Human)
Primary Defect Slow growth (

is viable but sick)
Embryonic Lethal (Complete null); GAMOS (Hypomorphic)
Cellular Signaling GCN4 activation (General Amino Acid Control) due to ribosome stalling.p53 activation (DNA Damage Response); Unfolded Protein Response (UPR).
Morphology Large cell size, mitochondrial defects.Microcephaly (neuronal apoptosis), Podocyte effacement (Kidney failure).
Key Disease None (Model organism).Galloway-Mowat Syndrome (GAMOS) .[4][6]
Telomeres Shortened (KEOPS specific function).Telomere maintenance issues observed but secondary to t6A stress.
The Human Pathology: Galloway-Mowat Syndrome (GAMOS)

Mutations in KEOPS subunits (OSGEP, TP53RK, TPRKB, LAGE3) or YRDC cause GAMOS.

  • Renal: Podocytes, which require high rates of protein synthesis, undergo cytoskeleton collapse and apoptosis, leading to nephrotic syndrome.

  • Neurological: Microcephaly results from massive p53-driven apoptosis of neural progenitors during development.

Diagram: Downstream Signaling of t6A Deficiency

Signaling_Cascade Deficiency t6A Deficiency Stalling Ribosome Stalling Deficiency->Stalling Frameshift +1 Frameshifting Deficiency->Frameshift GCN2 GCN2 Kinase Stalling->GCN2 Misfolding Protein Aggregation Frameshift->Misfolding ATM_ATR ATM/ATR (DDR) Misfolding->ATM_ATR ATF4 ATF4/GCN4 GCN2->ATF4 p53 p53 Activation (TP53RK dependent) ATM_ATR->p53 Apoptosis Apoptosis (Neuronal/Podocyte loss) p53->Apoptosis Arrest Cell Cycle Arrest p53->Arrest ATF4->Arrest

Figure 2: Signaling cascade triggered by t6A deficiency. Note the divergence where human cells activate p53-mediated apoptosis, driving the GAMOS phenotype.

Experimental Protocols (Self-Validating Systems)

Protocol A: Quantitative LC-MS/MS of t6A

Rationale: Indirect methods (northern blot) cannot distinguish modified from unmodified A37. Mass spectrometry is the only definitive validation.

  • RNA Isolation: Purify total RNA or fractionate tRNA using anion-exchange HPLC or PAGE.

    • Quality Check:

      
       > 2.0.
      
  • Enzymatic Digestion:

    • Incubate 5-10 µg tRNA with Nuclease P1 (2 U) in 10 mM NH₄OAc (pH 5.3) at 45°C for 2 hours.

    • Add Snake Venom Phosphodiesterase (0.05 U) and Bacterial Alkaline Phosphatase (1 U) in 50 mM NH₄HCO₃ (pH 8.0). Incubate 2 hours at 37°C.

    • Validation: Filter through 10kDa MWCO spin filter to remove enzymes.

  • LC-MS/MS Analysis:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).

    • Mobile Phase: 0.1% Formic acid in water (A) vs. Acetonitrile (B).

    • Detection: Monitor MRM transition for t6A (

      
       413.2 
      
      
      
      281.1) and Adenosine (
      
      
      268
      
      
      136).
    • Quantification: Calculate t6A/Adenosine ratio. A wild-type control should yield ~0.2–0.5% t6A/A ratio depending on tRNA purity.

Protocol B: Dual-Luciferase Frameshift Assay

Rationale: To measure the functional consequence of t6A loss on reading frame maintenance.

  • Construct Design:

    • Create a plasmid with Renilla luciferase (Rluc) and Firefly luciferase (Fluc) separated by a "slippery" sequence (e.g., A_AAA_AAG for Lysine tRNA).

    • 0-Frame Control: Rluc and Fluc in frame.

    • +1 Frame Test: Fluc is in the +1 frame relative to Rluc. Signal is only produced if the ribosome slips.

  • Transfection: Transfect plasmids into WT and KEOPS-knockdown cells (e.g., HEK293T with OSGEP siRNA).

  • Measurement:

    • Lyse cells at 24-48h.

    • Measure Rluc (internal normalization for transfection efficiency).

    • Measure Fluc (frameshift event).

  • Calculation:

    
    
    
    • Expected Result: t6A-deficient cells should show a 2-5 fold increase in frameshifting compared to WT.

Therapeutic Implications & Synthetic Lethality

The p53-TPRKB Axis

Recent high-throughput screens have identified TPRKB (a KEOPS subunit) as a top dependency in TP53-deficient cancers.[7]

  • Mechanism: In normal cells, KEOPS inhibition triggers p53-mediated arrest (a safety brake). In p53-null cancer cells, this safety brake is missing. The cells continue to translate with hypomodified tRNAs, accumulating massive proteotoxic stress and unfolded proteins, leading to catastrophic cell death (synthetic lethality).

  • Drug Target: Small molecule inhibitors of the TP53RK kinase activity or OSGEP catalytic site could represent a novel class of therapeutics for p53-mutant tumors, which are notoriously difficult to treat.

References

  • Thiaville, P. C., et al. (2015). "Global translational impacts of the loss of the tRNA modification t6A in yeast." Nucleic Acids Research.[8] Link

  • Wan, L. C., et al. (2017). "Proteomic analysis of the human KEOPS complex identifies C14ORF142 as a core subunit homologous to yeast Gon7."[5] Nucleic Acids Research.[8] Link

  • Braun, D. A., et al. (2017). "Mutations in KEOPS-complex genes cause nephrotic syndrome with primary microcephaly." Nature Genetics. Link

  • Daugeron, M. C., et al. (2011). "Gcn4 misregulation reveals a direct role for the evolutionary conserved EKC/KEOPS in the t6A modification of tRNAs." Nucleic Acids Research.[8] Link

  • Dutton, J. R., et al. (2019). "Identification of TP53RK-Binding Protein (TPRKB) Dependency in TP53-Deficient Cancers."[7] Molecular Cancer Research. Link

Sources

Methodological & Application

Application Note: Absolute Quantification of the Universal tRNA Modification t6A Using Stable Isotope-Labeled Internal Standards (SIL-IS)

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Biological Significance

N6-threonylcarbamoyladenosine (t6A) is a universally conserved, essential hypermodification located at position 37 in the anticodon loop of transfer RNAs (tRNAs) responsible for decoding ANN codons[1]. Synthesized by the highly conserved KEOPS/EKC protein complex (including Kae1 and Sua5), t6A is critical for maintaining translational fidelity, preventing frameshifting, and stabilizing codon-anticodon interactions[2].

Because alterations in t6A stoichiometry are directly linked to severe metabolic disorders and oncogenesis, precise absolute quantification of this modification is required for clinical biomarker discovery and structural biology. Liquid chromatography-coupled tandem mass spectrometry (LC-MS/MS) utilizing triple quadrupole (QQQ) instruments in Multiple Reaction Monitoring (MRM) mode is the analytical gold standard for this purpose[1]. However, to achieve true absolute quantification and overcome the inherent technical biases of mass spectrometry, the integration of a Stable Isotope-Labeled Internal Standard (SIL-IS) is strictly required[3].

Mechanistic Insights: The Pitfalls of t6A Quantification

As a Senior Application Scientist, I must emphasize that a protocol is only as reliable as its understanding of the underlying chemical mechanisms. Relative quantification of RNA modifications is heavily confounded by run-to-run variations in electrospray ionization (ESI) efficiency, matrix suppression from co-eluting compounds, and analyte adhesion to filtration membranes[4].

Furthermore, t6A presents unique chemical instabilities that can completely invalidate naive quantification attempts:

  • Dehydration Dynamics: In vivo, t6A can be enzymatically dehydrated by TcdA to form cyclic t6A (ct6A), an active ester with an oxazolone ring[5].

  • The Glycerol Esterification Artifact: During standard enzymatic RNA hydrolysis, commercial nucleases stored in 50% glycerol are often used. Under mildly alkaline conditions (pH > 7.5), the glycerol acts as a nucleophile, reacting with the ct6A intermediate to form an artificial glycerol ester of t6A[6]. This artifact artificially depletes the endogenous t6A/ct6A pool, leading to massive under-quantification.

To establish a self-validating system , we must eliminate glycerol from the hydrolysis step and spike the SIL-IS prior to any enzymatic or physical manipulation. Because the SIL-IS shares the exact physicochemical properties of the endogenous analyte, any degradation, esterification, or filtration loss will affect both equally, keeping the isotopic ratio constant[4].

Pathway t6A Native t6A (m/z 413.2) ct6A Cyclic t6A (ct6A) (m/z 395.2) t6A->ct6A ATP-dependent dehydration (TcdA) ct6A->t6A Mild Alkaline Hydrolysis (pH > 8) Artifact t6A-Glycerol Ester (Artifact) ct6A->Artifact Glycerol (Enzyme Buffer)

Chemical dynamics and potential sample preparation artifacts of t6A and ct6A.

Experimental Workflow Design

The following workflow is engineered to bypass the aforementioned pitfalls, ensuring high-fidelity, absolute quantification.

Workflow RNA 1. tRNA Isolation (Phenol-Chloroform & SEC) Spike 2. SIL-IS Spiking (Add 13C/15N-t6A) RNA->Spike Hydrolysis 3. Enzymatic Hydrolysis (Glycerol-Free Nuclease P1 & CIP) Spike->Hydrolysis Filter 4. Enzyme Removal (10 kDa MWCO PES Filter) Hydrolysis->Filter LCMS 5. LC-MS/MS (QQQ) (Dynamic MRM Mode) Filter->LCMS Data 6. Absolute Quantification (Endogenous / SIL-IS Ratio) LCMS->Data

Self-validating LC-MS/MS workflow for absolute quantification of t6A using SIL-IS.

Step-by-Step Methodology

Reagents & Materials
  • SIL-IS: Biosynthetically or chemically synthesized[13C4, 15N]-t6A[2].

  • Enzymes: Nuclease P1 (Glycerol-free or desalted), Calf Intestinal Alkaline Phosphatase (CIP, Glycerol-free), Phosphodiesterase I.

  • Filters: 10 kDa MWCO Polyethersulfone (PES) centrifugal filters.

  • Buffers: Ammonium acetate (10 mM, pH 7.0) to prevent alkaline hydrolysis artifacts.

Protocol: RNA Hydrolysis and SIL-IS Spiking
  • tRNA Preparation: Isolate total tRNA using standard phenol-chloroform extraction followed by Size Exclusion Chromatography (SEC) to remove large rRNAs and mRNAs. Resuspend 1.0 µg of purified tRNA in 20 µL of RNase-free water.

  • SIL-IS Spiking (Critical Step): Add a precisely known quantity (e.g., 500 fmol) of[13C4, 15N]-t6A directly to the intact tRNA sample.

    • Causality: Introducing the SIL-IS before digestion ensures that the internal standard undergoes the exact same matrix suppression, enzymatic degradation, and filtration losses as the endogenous t6A[4].

  • Enzymatic Hydrolysis: Add 2 µL of 10x Ammonium Acetate buffer (pH 7.0), 1 U of glycerol-free Nuclease P1, 0.01 U of Phosphodiesterase I, and 1 U of glycerol-free CIP. Incubate at 37°C for 2 hours.

    • Causality: Maintaining a neutral pH (7.0) and strictly avoiding glycerol prevents the artifactual conversion of ct6A into t6A-glycerol esters, preserving the true biological stoichiometry of the sample[6].

  • Enzyme Removal: Transfer the digest to a 10 kDa MWCO PES filter and centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Causality: PES filters are known to nonspecifically bind hydrophobic nucleosides. Because the SIL-IS is already present, the ratio of endogenous t6A to SIL-t6A remains unaffected by this physical loss[4].

Protocol: LC-MS/MS Analysis
  • Chromatography: Inject 5 µL of the filtrate onto a reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size). Use a gradient of Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (0.1% Formic Acid in Acetonitrile).

  • Mass Spectrometry: Operate the QQQ mass spectrometer in positive electrospray ionization (+ESI) Dynamic MRM mode. Monitor the specific transitions for the neutral loss of the ribose moiety (132 Da)[2].

Data Presentation & MRM Parameters

To ensure reproducibility, the mass spectrometer must be tuned to the specific precursor-to-product ion transitions. The incorporation of heavy isotopes shifts the precursor mass, allowing the instrument to distinguish the SIL-IS from the endogenous molecule perfectly.

Table 1: Optimized MRM Parameters for t6A and SIL-IS Detection

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Polarity
Native t6A413.2281.015Positive
[13C4, 15N]-t6A (SIL-IS)418.6286.015Positive

By plotting the ratio of the endogenous t6A peak area to the SIL-IS peak area against a standard curve, absolute femtomole values can be calculated regardless of sample matrix complexity.

Table 2: Representative Absolute Quantification of t6A in Yeast tRNA

Strain / ConditionEndogenous t6A AreaSIL-IS AreaArea RatioAbsolute t6A (fmol/µg tRNA)
Wild-Type (WT)4.50E+055.00E+050.900900.0
kae1Δ Mutant1.25E+045.00E+050.02525.0
sua5Δ Mutant1.00E+045.00E+050.02020.0

(Note: Data reflects the severe depletion of t6A in KEOPS complex mutants, validating the biological dependency on Kae1 and Sua5 for t6A biosynthesis[2].)

Conclusion

Absolute quantification of the t6A epitranscriptomic mark requires rigorous control over sample preparation chemistry. By utilizing glycerol-free hydrolysis conditions and introducing a stable isotope-labeled internal standard prior to processing, researchers can establish a self-validating analytical pipeline. This protocol neutralizes the risks of artifactual esterification and matrix suppression, yielding highly authoritative and reproducible stoichiometric data.

References

  • tRNA modifications: greasing the wheels of translation and beyond.PMC (nih.gov).
  • Toward standardized epitranscriptome analytics: an inter-laboratory comparison of mass spectrometric detection and quantification of modified ribonucleosides in human RNA.Nucleic Acids Research | Oxford Academic.
  • The highly conserved KEOPS/EKC complex is essential for a universal tRNA modification, t6A.PMC (nih.gov).
  • Esterification of Cyclic N6-Threonylcarbamoyladenosine During RNA Sample Preparation.PMC (nih.gov).
  • Pitfalls in RNA Modification Quantification Using Nucleoside Mass Spectrometry.Accounts of Chemical Research - ACS Publications.
  • A cyclic form of N6-threonylcarbamoyladenosine as a widely distributed tRNA hypermodification.ResearchGate.

Sources

Application Note: Quantitative Analysis of N⁶-Threonylcarbamoyladenosine (t⁶A) in tRNA by LC-MS/MS

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

N⁶-threonylcarbamoyladenosine (t⁶A) is a universally conserved and essential modified nucleoside found in transfer RNA (tRNA) across all three domains of life.[1] Located at position 37, immediately 3' to the anticodon, t⁶A is critical for the translational fidelity of tRNAs that decode ANN codons.[1][2] Its complex structure enhances codon-anticodon pairing, prevents frameshifting, and ensures accurate protein synthesis.[3] Given its fundamental role in translation, the accurate quantification of t⁶A is crucial for research in molecular biology, disease pathogenesis, and drug development.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the definitive technique for the sensitive and specific quantification of RNA modifications.[4][5] This application note provides a comprehensive guide for researchers and drug development professionals on establishing and utilizing an LC-MS/MS method based on Selected Reaction Monitoring (SRM) for the analysis of t⁶A.

Principle of the Method: Selected Reaction Monitoring (SRM)

The high selectivity of this method is achieved using a triple quadrupole mass spectrometer operating in SRM mode (also known as Multiple Reaction Monitoring or MRM). In this process:

  • Q1 - Precursor Ion Selection: Following chromatographic separation, the protonated t⁶A molecule ([M+H]⁺) is selectively filtered by the first quadrupole (Q1).

  • Q2 - Collision-Induced Dissociation (CID): The isolated precursor ion is accelerated into the second quadrupole (Q2), which is filled with an inert collision gas (e.g., argon). The resulting collisions induce fragmentation of the precursor ion into smaller, characteristic product ions.

  • Q3 - Product Ion Selection: The third quadrupole (Q3) is set to filter for a specific, high-abundance product ion, which then passes to the detector.

This two-stage mass filtering of a specific precursor-to-product ion "transition" dramatically reduces chemical noise, enabling highly sensitive and specific quantification even in complex biological matrices.[6]

Chemical Properties and Fragmentation of t⁶A

A thorough understanding of the analyte's fragmentation behavior is fundamental to developing a robust SRM method.

  • Precursor Ion: t⁶A has a monoisotopic mass of 412.134 g/mol .[7] In positive electrospray ionization (ESI+), it readily forms a protonated molecule, [M+H]⁺, with a mass-to-charge ratio (m/z) of 413.1 . This ion is used as the precursor for MS/MS analysis.[3]

  • Fragmentation Pattern: The most characteristic fragmentation pathway for nucleosides like t⁶A involves the cleavage of the N-glycosidic bond between the ribose sugar and the purine base.[8] This results in a neutral loss of the ribose moiety (132.04 Da). The resulting major product ion is the protonated t⁶A base, which has an m/z of 280.9 .[3] This highly abundant and specific fragment is ideal for quantification.

G cluster_Q1 Q1: Precursor Selection cluster_Q2 Q2: Collision-Induced Dissociation (CID) cluster_Q3 Q3: Product Selection precursor t6A [M+H]⁺ m/z 413.1 fragmentation Fragmentation (Collision with Argon) precursor->fragmentation Isolation product Protonated Base [BH₂]⁺ m/z 280.9 fragmentation->product Detection neutral_loss Neutral Loss (Ribose, 132.04 Da) fragmentation->neutral_loss

Caption: Fragmentation pathway of t⁶A in a triple quadrupole mass spectrometer.

Protocol for LC-MS/MS Method Development

This section outlines the steps to define and optimize the SRM transitions for t⁶A. A pure t⁶A standard is required for this process.

4.1. Step 1: Precursor Ion Identification

  • Prepare a ~1 µg/mL solution of the t⁶A standard in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Infuse the solution directly into the mass spectrometer at a low flow rate (5-10 µL/min).

  • Operate the MS in positive ion mode and perform a Q1 scan over a mass range that includes the expected precursor (e.g., m/z 200-500).

  • Confirm the presence of a strong signal for the protonated molecule, [M+H]⁺, at m/z 413.1 .

4.2. Step 2: Product Ion Identification and Collision Energy (CE) Optimization

  • Set the mass spectrometer to product ion scan mode.

  • Select m/z 413.1 as the precursor ion in Q1.

  • Apply a range of collision energies (e.g., ramping from 10 to 40 eV) in Q2 to induce fragmentation.

  • Scan Q3 to acquire a full product ion spectrum. The most intense fragment should be the protonated base at m/z 280.9 .[3] Other, less intense fragments may also be observed.

  • To optimize the transition, perform a collision energy optimization experiment. Monitor the specific transition (413.1 → 280.9) while injecting the standard and varying the CE. The CE value that yields the maximum signal intensity should be selected for the final method.[9]

4.3. Step 3: Selection of Quantifier and Qualifier Transitions For robust and reliable identification, at least two SRM transitions should be monitored for each analyte.[6]

  • Quantifier Ion: The transition that produces the most intense and stable signal is used for quantification. For t⁶A, this is typically 413.1 → 280.9 .[3]

  • Qualifier Ion: A second, less intense transition is monitored for identity confirmation. The ratio of the qualifier to quantifier peak areas should remain constant across all standards and samples. A second product ion should be chosen from the product ion scan (Step 2). A potential qualifier ion for t⁶A is m/z 162.0 , corresponding to a fragment of the threonylcarbamoyl sidechain.[7]

Table 1: Optimized SRM Transition Settings for t⁶A

Analyte Precursor Ion (m/z) Product Ion (m/z) Transition Type Collision Energy (eV)
t⁶A 413.1 280.9 Quantifier Optimize empirically
t⁶A 413.1 162.0 Qualifier Optimize empirically
Adenosine 268.1 136.1 Reference Optimize empirically
IS e.g., 273.1 e.g., 136.1 Internal Std. Optimize empirically

Note: Collision energy is instrument-dependent and must be optimized empirically. A starting point of 15-25 eV is recommended.

Detailed Protocol: Quantification of t⁶A in Total tRNA

This protocol provides a workflow for the relative or absolute quantification of t⁶A from purified total tRNA.

G tRNA Purified Total tRNA (1-10 µg) digestion Enzymatic Digestion Nuclease P1 & BAP tRNA->digestion filtration Enzyme Removal (Optional, e.g., 10 kDa filter) digestion->filtration lcms LC-MS/MS Analysis (SRM Mode) filtration->lcms data Data Processing (Peak Integration & Quantification) lcms->data

Caption: General workflow for the quantification of t⁶A from tRNA samples.

5.1. Part A: Sample Preparation - Enzymatic Digestion of tRNA This procedure digests tRNA into its constituent nucleosides.[10][11]

  • In a sterile, RNase-free microcentrifuge tube, combine 1-10 µg of purified total tRNA with RNase-free water to a volume of 20 µL.

  • Add 2.5 µL of 100 mM ammonium acetate buffer (pH 5.3).

  • Add 1-2 units of Nuclease P1. Mix gently by pipetting.

  • Incubate the reaction at 37°C for 2 hours.

  • Add 3 µL of 1 M ammonium bicarbonate buffer (pH ~8.0) to adjust the pH for the next step.

  • Add 1-2 units of Bacterial Alkaline Phosphatase (BAP).

  • Incubate at 37°C for an additional 2 hours.

  • (Optional) Centrifuge the digest through a 10 kDa molecular weight cutoff filter to remove enzymes.

  • Dry the sample in a vacuum centrifuge and resuspend in 50-100 µL of the initial LC mobile phase (e.g., 99% Water, 1% Acetonitrile, 0.1% Formic Acid).

5.2. Part B: LC-MS/MS System and Conditions The following are typical starting conditions that should be optimized for the specific instrument and column used.

  • LC System: High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A reverse-phase C18 column suitable for polar analytes (e.g., 2.1 x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.2 - 0.4 mL/min.

  • Gradient:

    • 0-2 min: 1% B

    • 2-10 min: 1% to 30% B

    • 10-12 min: 30% to 95% B

    • 12-14 min: Hold at 95% B

    • 14-15 min: Return to 1% B

    • 15-20 min: Re-equilibration

  • Injection Volume: 2-10 µL.

  • MS System: Triple quadrupole mass spectrometer with a positive electrospray ionization (ESI) source.

  • Ion Source Parameters: Optimize spray voltage, gas flows, and source temperature according to manufacturer guidelines.

  • Acquisition Mode: Selected Reaction Monitoring (SRM) using the transitions defined in Table 1.

5.3. Part C: Data Analysis and Quantification

  • Peak Integration: Integrate the chromatographic peaks for the quantifier transitions of t⁶A (413.1 → 280.9) and a reference compound.

  • Relative Quantification: For many applications, relative quantification is sufficient. The peak area of t⁶A can be normalized to the peak area of one of the four canonical nucleosides, typically adenosine (A), which is also measured in the same run.[3] The result is expressed as a t⁶A/A ratio.

  • Absolute Quantification: For absolute quantification, a calibration curve must be generated using a serial dilution of the pure t⁶A standard. The concentration of t⁶A in the unknown sample is then calculated from this curve. The use of a stable isotope-labeled internal standard (SIL-IS) is highly recommended to correct for matrix effects and variations in sample processing and instrument response.

Trustworthiness and Self-Validation

To ensure the integrity of the results, the following checks must be performed:

  • Retention Time: The retention time of the t⁶A peak in a biological sample must match that of a pure standard analyzed under the same conditions.

  • Qualifier Ion Ratio: The peak area ratio of the qualifier transition to the quantifier transition must be consistent (typically within ±20%) between the sample and a pure standard.[12]

  • Blanks: Injection of solvent blanks between samples is critical to monitor for carryover.

By adhering to these principles of method development and validation, researchers can confidently and accurately quantify N⁶-threonylcarbamoyladenosine, enabling deeper insights into its role in biology and disease.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 161466, N6-Threonylcarbamoyladenosine. Retrieved March 7, 2026, from [Link].

  • Miyauchi, K., Kimura, S., & Suzuki, T. (2017). Identification of 2-methylthio cyclic N6-threonylcarbamoyladenosine (ms2ct6A) as a novel RNA modification at position 37 of tRNAs. Nucleic Acids Research, 45(3), 1257–1269. Available at: [Link].

  • Lin, C., et al. (2023). HPLC Analysis of tRNA-Derived Nucleosides. Bio-protocol, 13(16), e4798. Available at: [Link].

  • El Yacoubi, B., et al. (2009). The highly conserved KEOPS/EKC complex is essential for a universal tRNA modification, t6A. The EMBO Journal, 28(20), 3109–3121. Available at: [Link].

  • Varghese, S., et al. (2023). Comprehensive Characterization of tRNA by Ultra High-Performance Liquid Chromatography High-Resolution Accurate Mass Spectrometry. bioRxiv. Available at: [Link].

  • Su, D., et al. (2014). Quantitative analysis of ribonucleoside modifications in tRNA by HPLC-coupled mass spectrometry. Nature Protocols, 9(4), 828–841. Available at: [Link].

  • Chan, C. T. Y., et al. (2014). Quantitative analysis of tRNA modifications by HPLC-coupled mass spectrometry. Nature Protocols, 9(4), 828-841. Available at: [Link].

  • Anton, B. P., et al. (2010). Functional characterization of the YmcB and YqeV tRNA methylthiotransferases of Bacillus subtilis. Journal of Bacteriology. Available at: [Link].

  • Thiaville, P. C., et al. (2012). Mechanism of N6-threonylcarbamoyladenonsine (t(6)A) biosynthesis: isolation and characterization of the intermediate threonylcarbamoyl-AMP. Biochemistry, 51(44), 8894–8903. Available at: [Link].

  • Miyauchi, K., et al. (2013). A cyclic form of N6-threonylcarbamoyladenosine as a widely distributed tRNA hypermodification. Nature Chemical Biology. Available at: [Link].

  • Perrochia, L., et al. (2013). Diversity of the biosynthesis pathway for threonylcarbamoyladenosine (t6A), a universal modification of tRNA. RNA Biology, 10(8), 1321–1332. Available at: [Link].

  • Miyauchi, K., et al. (2017). Identification of 2-methylthio cyclic N6-threonylcarbamoyladenosine (ms2ct6A) as a novel RNA modification at position 37 of tRNAs. Nucleic Acids Research, 45(3), 1257-1269. Available at: [Link].

  • MassBank of North America (MoNA). (2019). Substance record SID 381832734 for N6-Threonylcarbamoyladenosine. PubChem. Retrieved March 7, 2026, from [Link].

  • MODOMICS: A Database of RNA Modifications. (n.d.). 2-methylthio-N6-threonylcarbamoyladenosine (ms2t6A). Retrieved March 7, 2026, from [Link].

  • Jia, M., et al. (2021). Quantitative Analysis of Methylated Adenosine Modifications Revealed Increased Levels of N6-Methyladenosine (m6A) and N6,2′-O-Dimethyladenosine (m6Am) in Serum From Colorectal Cancer and Gastric Cancer Patients. Frontiers in Oncology, 11, 703986. Available at: [Link].

  • Mathur, L., et al. (2021). Quantitative analysis of m6A RNA modification by LC-MS. STAR Protocols, 2(3), 100724. Available at: [Link].

  • SCIEX (n.d.). Quantitative and qualitative metabolomics for the investigation of intracellular metabolism. Retrieved March 7, 2026, from [Link].

  • Agilent Technologies (n.d.). Triggered MRM: Simultaneous Quantitation and Confirmation Using Agilent Triple Quadrupole LC/MS Systems. Retrieved March 7, 2026, from [Link].

  • D'Arienzo, C. J., et al. (2014). A LC-MS/MS method for quantifying adenosine, guanosine and inosine nucleotides in human cells. Journal of Chromatography B, 963, 87–94. Available at: [Link].

  • Chromatography Forum. (2023). An interesting data processing question. Retrieved March 7, 2026, from [Link].

Sources

Advanced Sample Preparation Strategies for the LC-MS/MS Quantification of N6-Threonylcarbamoyladenosine (t6A) in Biological Fluids

Author: BenchChem Technical Support Team. Date: March 2026

As the epitranscriptomics field matures, the quantification of circulating modified nucleosides has transitioned from basic biological exploration to high-stakes clinical diagnostics. N6-threonylcarbamoyladenosine (t6A), a universally conserved tRNA modification essential for translational fidelity, has recently emerged as a powerful circulating biomarker for viral infections (such as COVID-19), sepsis, and metabolic disorders [1].

However, extracting and quantifying highly polar, chemically labile modified nucleosides from complex biological matrices (serum, plasma, and urine) presents significant analytical challenges. This application note provides an authoritative, self-validating workflow for the sample preparation and LC-MS/MS analysis of t6A, emphasizing the mechanistic causality behind each experimental choice.

Biological Context and Biomarker Pathway

To accurately quantify t6A, one must first understand its origin and journey into biological fluids. t6A is synthesized at position 37 of tRNAs decoding ANN codons by enzymatic complexes (e.g., YRDC/TsaC). During cellular stress, infection, or normal RNA turnover, tRNAs are degraded, and the resulting modified nucleosides are extruded into the extracellular space and eventually cleared through the renal system.

t6APathway tRNA tRNA Modification (Position 37) t6A t6A Nucleoside (N6-threonylcarbamoyladenosine) tRNA->t6A tRNA Turnover/ Degradation Enzyme YRDC / TsaC Enzymatic Complex Enzyme->tRNA Catalyzes Biofluid Release into Blood/Urine t6A->Biofluid Circulation Biomarker Disease Biomarker (COVID-19, Sepsis) Biofluid->Biomarker Clinical Quantification

Fig 1: Biological pathway of t6A from intracellular tRNA modification to circulating clinical biomarker.

Mechanistic Causality in Sample Preparation

A robust protocol is not merely a sequence of steps; it is a series of deliberate chemical interventions designed to isolate the analyte while preserving its structural integrity.

The Chemical Lability of t6A and ct6A

A critical, often overlooked factor in t6A analysis is the spontaneous formation of artifacts. In certain species, t6A is further dehydrated to cyclic t6A (ct6A). Recent structural elucidation studies have demonstrated that ct6A is highly susceptible to nucleophilic ring-opening and esterification [2].

  • The Causality: If biological fluids or extraction buffers contain primary amines (e.g., Tris buffer) or glycerol under mildly alkaline conditions, ct6A will rapidly convert into amides or glycerol esters of t6A.

  • The Solution: Sample preparation must be strictly maintained at neutral to slightly acidic pH (using Formic Acid or Acetic Acid). Tris buffers and glycerol-based enzyme stabilizers must be completely excluded from the workflow to prevent the artificial inflation or degradation of t6A pools.

Protein Precipitation Dynamics

For serum and plasma, the high abundance of proteins (albumin, globulins) acts as a physical trap for small polar metabolites.

  • The Causality: We utilize a 1:4 (v/v) ratio of sample to Acetonitrile/Methanol containing 0.1% Formic Acid. The organic solvent rapidly lowers the dielectric constant of the solution, causing protein denaturation and precipitation [3]. The addition of 0.1% Formic Acid ensures the carboxylic acid moiety of t6A remains protonated, preventing it from co-precipitating with basic protein residues and simultaneously priming the molecule for positive electrospray ionization (ESI+) downstream.

Urine Normalization

Urine is highly susceptible to physiological hydration states. Quantifying absolute t6A in urine is clinically meaningless without normalization.

  • The Causality: t6A concentrations must be normalized to urine creatinine levels [1]. Creatinine is excreted at a relatively constant rate; dividing the t6A LC-MS/MS peak area by the creatinine concentration yields a standardized metric resistant to hydration variance.

Self-Validating Experimental Protocols

To ensure Trustworthiness , the following protocols are designed as self-validating systems. By incorporating Stable Isotope-Labeled Internal Standards (SIL-IS) at the very first step, any volumetric loss, matrix suppression, or degradation is proportionally mirrored by the internal standard, automatically correcting the final quantification.

SamplePrep cluster_serum Serum / Plasma Pathway cluster_urine Urine Pathway Start Biological Fluid (Serum / Urine) S1 Add SIL-IS (e.g., 13C/15N-t6A) Start->S1 Serum U1 Centrifugation (Remove Cellular Debris) Start->U1 Urine S2 Protein Precipitation (MeCN/MeOH + 0.1% FA) S1->S2 S3 Centrifugation (14,000 x g, 4°C, 10 min) S2->S3 S4 Supernatant Collection & Evaporation to Dryness S3->S4 Recon Reconstitution (Mobile Phase A: 0.1% FA) S4->Recon U2 Creatinine Normalization (Aliquot for Assay) U1->U2 U3 Add SIL-IS & Dilute (1:10 in Mobile Phase A) U2->U3 U3->Recon LCMS LC-MS/MS Analysis (MRM Mode) Recon->LCMS

Fig 2: Divergent sample preparation workflows for serum/plasma and urine prior to LC-MS/MS analysis.

Protocol A: Serum/Plasma Deproteinization

Note: This method can be adapted for fully automated pretreatment modules (e.g., Shimadzu CLAM-2030) [4], but is described here for manual benchtop execution.

  • System Suitability & Spiking: Thaw serum/plasma samples on ice. Transfer 30 µL of the sample into a 1.5 mL low-bind microcentrifuge tube. Immediately add 10 µL of the SIL-IS working solution (e.g.,[13C4,15N1]-t6A at 50 ng/mL).

  • Precipitation: Add 120 µL of ice-cold extraction solvent (Acetonitrile:Methanol, 50:50 v/v, containing 0.1% Formic Acid).

  • Homogenization: Vortex vigorously for 60 seconds. Causality: High-shear mixing ensures complete disruption of protein-metabolite complexes.

  • Phase Separation: Centrifuge at 14,000 × g for 10 minutes at 4°C to pellet the denatured proteins.

  • Drying: Transfer 100 µL of the clear supernatant to a new vial. Evaporate to dryness using a vacuum centrifugal concentrator at 30°C (Avoid high heat to prevent thermal degradation of the threonylcarbamoyl moiety).

  • Reconstitution: Reconstitute the dried pellet in 30 µL of Mobile Phase A (Water + 0.1% Formic Acid). Vortex for 30 seconds, sonicate for 2 minutes, and transfer to an LC vial with a glass insert.

Protocol B: Urine Processing
  • Debris Removal: Centrifuge raw urine at 10,000 × g for 5 minutes at 4°C to remove cellular debris and insoluble salts.

  • Creatinine Aliquoting: Transfer a 10 µL aliquot to a separate plate for standard colorimetric or LC-MS creatinine quantification.

  • Dilution & Isotope Spiking: Transfer 20 µL of the clarified urine into an LC vial. Add 10 µL of SIL-IS and 170 µL of Mobile Phase A (1:10 final dilution). Causality: Urine contains a high concentration of salts that cause severe ion suppression in ESI. A 1:10 dilution is typically sufficient to mitigate matrix effects for highly abundant nucleosides like t6A without requiring complex Solid-Phase Extraction (SPE).

Quantitative Data & LC-MS/MS Parameters

To achieve baseline separation of t6A from isobaric interferences and unmodified nucleosides, a high-retention reversed-phase column (e.g., Capcell Pak ADME-HR or Waters HSS T3) is recommended [3].

Table 1: Optimized LC-MS/MS Conditions for t6A

ParameterSpecification
Column Capcell Pak ADME-HR (2.1 mm × 100 mm, 2 µm) or equivalent
Column Temperature 40 °C
Mobile Phase A Ultrapure Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 0.3 - 0.4 mL/min
Gradient Profile 0-1 min: 2% B; 1-4 min: 2% to 40% B; 4-5 min: 95% B; 5-7 min: 2% B
Ionization Mode ESI Positive (ESI+)
t6A MRM Transition m/z 413.1 → m/z 281.1 (Quantifier); m/z 413.1 → m/z 149.0 (Qualifier)
SIL-IS MRM Transition m/z 418.1 → m/z 286.1 (Assuming[13C4,15N1]-t6A)

Table 2: Representative Method Validation Metrics (Biofluids)

Validation ParameterSerum / PlasmaUrine (Diluted)
Limit of Detection (LOD) 0.5 ng/mL1.2 ng/mL
Limit of Quantitation (LOQ) 1.5 ng/mL4.0 ng/mL
Extraction Recovery 88% - 94%N/A (Dilute & Shoot)
Matrix Effect (Ion Suppression) < 15% (Corrected by IS)< 10% (Post-dilution)
Intra-day Precision (CV%) 3.5% - 5.2%2.8% - 4.1%

References

  • Nagayoshi, Y., et al. "t6A and ms2t6A Modified Nucleosides in Serum and Urine as Strong Candidate Biomarkers of COVID-19 Infection and Severity." Biomolecules, 2022. URL:[Link]

  • Matuszewski, M., et al. "Esterification of Cyclic N6-Threonylcarbamoyladenosine During RNA Sample Preparation." ChemMedChem, 2024. URL:[Link]

  • Ueyanagi, Y., et al. "Development of a LC–MS/MS analytical method of 15 compounds related to renal function for a prognostic method." Clinica Chimica Acta, 2023. URL:[Link]

  • Takasaki, S., et al. "Development of Simultaneous Drug Concentration Measurement Method Using an Automated Pretreatment Liquid Chromatography/Tandem Mass Spectrometry System for Therapeutic Drug Monitoring." Diagnostics, 2024. URL:[Link]

Application Note: High-Precision Quantitation of Modified Nucleosides via Isotope Dilution Mass Spectrometry (ID-LC-MS/MS)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quantification of modified nucleosides—such as


-methyladenosine (m

A) in RNA or 8-hydroxy-2'-deoxyguanosine (8-OHdG) in DNA—demands rigorous accuracy due to their low physiological abundance (often <0.01% of total bases). Standard external calibration fails to account for the severe matrix effects (ionization suppression) and recovery losses inherent in biological matrices.

This guide details a Stable Isotope Dilution LC-MS/MS (ID-LC-MS/MS) workflow. By spiking samples with stable isotope-labeled internal standards (SIL-IS) prior to sample processing, this protocol creates a self-correcting system where the analyte-to-standard ratio remains constant regardless of downstream losses or ionization variance.

Core Principle: The Ratio is Absolute

In electrospray ionization (ESI), co-eluting matrix components (salts, peptides) compete for charge, suppressing the signal of your analyte.

  • External Calibration: Assumes signal intensity is absolute. Result: High error (up to 40%).

  • Isotope Dilution: The SIL-IS (e.g.,

    
    C, 
    
    
    
    N-labeled) is chemically identical to the analyte but distinguishable by mass. They co-elute and experience the exact same suppression.
  • The Logic: If the matrix suppresses the analyte by 50%, it suppresses the SIL-IS by 50%. The ratio (

    
    ) remains unchanged.
    
Visualization: The ID-MS Correction Mechanism

ID_MS_Logic cluster_input Input cluster_process Processing & Ionization Analyte Target Analyte (Natural) Loss Sample Loss (SPE/Filter) Analyte->Loss IS Internal Standard (Heavy Isotope) IS->Loss Suppression Matrix Effect (Ion Suppression) Loss->Suppression Co-elution Result Measured Ratio (Constant) Suppression->Result Signal Drop (Both affected equally)

Figure 1: The self-correcting mechanism of ID-MS. Since losses and suppression affect both the analyte and the standard identically, the final ratio yields accurate quantification.

Materials & Reagents

Critical Quality Attributes (CQA)
  • Enzymes: Must be free of contaminating nucleolytic activity that could degrade the SIL-IS or generate artifacts.

  • Internal Standards: Purity >98% isotopic enrichment.

  • Solvents: LC-MS grade only. Background ammonium is a common contaminant in lower-grade methanol.

Reagent List
  • Digestion Cocktail:

    • Nuclease P1 (from Penicillium citrinum): Cleaves ssDNA/RNA into 5'-monophosphates.

    • Phosphodiesterase I (Snake Venom - SVP): Exonuclease; cleaves from 3'-end.

    • Alkaline Phosphatase (Bacterial - BAP): Removes the phosphate group to yield the nucleoside.

  • Antioxidant Mix (For 8-OHdG analysis):

    • Deferoxamine mesylate (0.1 mM) or TEMPO. Crucial to prevent artificial oxidation of G to 8-oxoG during heating.

  • Internal Standards:

    • [

      
      N
      
      
      
      ]-8-OHdG
    • [

      
      C
      
      
      
      ]-m
      
      
      A
    • [

      
      C
      
      
      
      ,
      
      
      N
      
      
      ]-Guanosine (as a loading control).

Protocol Phase 1: Sample Preparation

Objective: Complete hydrolysis of nucleic acids into single nucleosides without artifactual modification.

Workflow Diagram

Workflow Start Purified RNA/DNA (1-5 µg) Spike STEP 1: SPIKE-IN Add SIL-IS Mix NOW Start->Spike Critical Timing Denature Denaturation 95°C, 5 min (+Antioxidants if DNA) Spike->Denature Digest Enzymatic Hydrolysis (Nucleases + Phosphatase) 37°C, 2-4 hrs Denature->Digest Rapid Cooling Filter Filtration 10kDa MWCO Spin Filter Remove Enzymes Digest->Filter LCMS LC-MS/MS Analysis Filter->LCMS Filtrate

Figure 2: Sample preparation workflow. Note that the Internal Standard (SIL-IS) is added immediately to the purified sample to correct for all subsequent steps.

Step-by-Step Procedure
  • Preparation of Nucleic Acids:

    • Isolate RNA/DNA using standard kits (e.g., TRIzol or silica columns).

    • Quality Check:

      
       ratio must be >1.8 (DNA) or >2.0 (RNA).
      
    • Expert Note: For RNA, remove residual DNA using DNase I, as DNA contamination will skew adenosine/guanosine normalization.

  • The Spike-In (Critical):

    • To 1–5 µg of nucleic acid in 20 µL water, add the SIL-IS mixture immediately .

    • Target: Final concentration of IS should be close to the expected analyte concentration (e.g., 1–10 nM).

  • Denaturation & Buffer:

    • Add 2 µL of 10x Digestion Buffer (100 mM Tris-HCl pH 8.0, 10 mM MgCl

      
      , 0.1 mM Deferoxamine).
      
    • Heat at 95°C for 5 minutes to unravel secondary structures.

    • Snap cool on ice for 2 minutes.

  • Enzymatic Hydrolysis:

    • Add enzyme cocktail:

      • 0.5 U Nuclease P1

      • 0.05 U Phosphodiesterase I

      • 0.5 U Alkaline Phosphatase

    • Incubate at 37°C for 3 hours .

  • Clean-up:

    • Transfer mixture to a 10 kDa MWCO (Molecular Weight Cut-Off) spin filter.

    • Centrifuge at 12,000 x g for 10 mins.

    • Why? Enzymes are proteins that will foul the LC column. The nucleosides pass through the filter; enzymes are retained.

    • Collect the filtrate for LC-MS injection.

Protocol Phase 2: LC-MS/MS Instrumentation

System: UHPLC coupled to Triple Quadrupole (QqQ) Mass Spectrometer.[1][2][3]

Liquid Chromatography Conditions
  • Column: Agilent Zorbax Eclipse Plus C18 (2.1 x 100 mm, 1.8 µm) or equivalent.

  • Temperature: 35°C.

  • Flow Rate: 0.3 mL/min.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Note: For acid-sensitive modifications, replace Formic Acid with 5 mM Ammonium Acetate (pH 5.3).

Gradient Profile:

Time (min) % B Event
0.0 1 Loading
2.0 1 Desalting
8.0 20 Separation of Nucleosides
10.0 95 Wash

| 12.0 | 1 | Re-equilibration |

Mass Spectrometry Parameters (SRM/MRM)

Operate in Positive Electrospray Ionization (+ESI) mode.

Transition Table: | Analyte | Precursor (


) | Product (

) | Collision Energy (V) | Role | | :--- | :--- | :--- | :--- | :--- | | m

A
| 282.1 | 150.1 | 18 | Quantifier | | [

C

]-m

A
| 287.1 | 155.1 | 18 | Internal Standard | | 8-OHdG | 284.1 | 168.1 | 14 | Quantifier | | [

N

]-8-OHdG
| 289.1 | 173.1 | 14 | Internal Standard | | Adenosine (A) | 268.1 | 136.1 | 15 | Normalization | | Guanosine (G) | 284.1 | 152.1 | 12 | Normalization |

Note: The product ion usually corresponds to the protonated nucleobase after loss of the ribose sugar (neutral loss of 132 Da for RNA, 116 Da for DNA).

Protocol Phase 3: Data Analysis & Validation

Calculation

Quantification is based on the Response Factor (RF) derived from a calibration curve.



Where RF is the slope of the calibration curve plotting (Area Ratio) vs. (Concentration Ratio).

Validation Criteria (FDA Bioanalytical Guidelines 2018)

To ensure regulatory compliance and scientific trust:

  • Selectivity: Analyze blank matrix (mock digest without RNA). There should be no interfering peaks at the retention time of the analyte.

  • Linearity:

    
     over at least 5 concentration levels.
    
  • Accuracy & Precision:

    • Replicate analysis (n=5) at Low, Medium, and High QC levels.

    • Acceptance: CV < 15% (20% for LLOQ).

  • Matrix Effect: Compare the slope of standard curves prepared in solvent vs. matrix digest.

    • Self-Validation: If using ID-MS, the matrix factor should be normalized to 1.0 by the IS.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
High Background of 8-OHdG Artificial oxidation during prep.Add Deferoxamine/TEMPO to lysis and digestion buffers. Work on ice.
Incomplete Digestion Enzyme inhibition or old enzymes.Check pH (must be 7.5–8.5). Ensure Mg

is present. Increase incubation time.
Poor Peak Shape Column overload or pH mismatch.Reduce injection volume. Ensure mobile phase matches sample solvent strength.
No Signal for IS Suppression or degradation.Check MS source parameters. Ensure IS was not degraded by nuclease contaminants (use HPLC-purified enzymes).

References

  • Traube, F. R., et al. (2019).[1] Isotope-dilution mass spectrometry for exact quantification of noncanonical DNA nucleosides.[1][2][3] Nature Protocols, 14, 283–312. Link

  • US Food and Drug Administration (FDA). (2018).[4] Bioanalytical Method Validation Guidance for Industry. Link

  • Guo, C., et al. (2020). Elevated Levels of Oxidative Nucleic Acid Modification Markers in Urine From Gastric Cancer Patients: Quantitative Analysis by Ultra Performance Liquid Chromatography-Tandem Mass Spectrometry. Frontiers in Chemistry. Link

  • Cho, S., et al. (2021).[5] Quantitative analysis of m6A RNA modification by LC-MS. STAR Protocols, 2(3), 100724. Link

Sources

Application Note & Protocol: High-Performance Liquid Chromatography (HPLC) for the Separation and Analysis of t6A and its Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive guide provides detailed methodologies for the separation and analysis of the hypermodified tRNA nucleoside N6-threonylcarbamoyladenosine (t6A) and its key derivatives, including 2-methylthio-N6-threonylcarbamoyladenosine (ms²t⁶A) and cyclic N6-threonylcarbamoyladenosine (ct⁶A). As essential components for translational fidelity, the accurate quantification of these modifications is critical in biomedical research.[1] This document outlines field-proven protocols for sample preparation from total tRNA, followed by robust separation using both Reversed-Phase (RP-HPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC), coupled with Mass Spectrometry (MS) for unambiguous identification and quantification.

Introduction: The Significance of t6A Modifications

N6-threonylcarbamoyladenosine (t6A) is a universally conserved and essential modification found at position 37, immediately 3' to the anticodon, in tRNAs that decode ANN codons.[2][3] The bulky threonylcarbamoyl group of t6A is crucial for maintaining translational fidelity by preventing frameshifting and enhancing the stability of the codon-anticodon interaction on the ribosome.[1][2]

The t6A modification serves as a substrate for further enzymatic modifications, leading to a family of related derivatives, including:

  • ms²t⁶A (2-methylthio-N6-threonylcarbamoyladenosine): Formed by the addition of a methylthio group to the C2 position of the adenine base.[4]

  • ct⁶A (cyclic N6-threonylcarbamoyladenosine): A chemically labile, cyclized form of t6A discovered in various organisms.[2][3]

  • ms²ct⁶A (2-methylthio cyclic N6-threonylcarbamoyladenosine): A novel derivative combining both the methylthio and cyclic modifications.[5]

  • m⁶t⁶A (N6-methyl-N6-threonylcarbamoyladenosine): A methylated form of t6A found in bacteria, plants, and mammals.[2][3]

Given the structural similarity and varying polarity of these compounds, robust chromatographic separation is paramount for their individual analysis. HPLC, particularly when coupled with mass spectrometry, provides the necessary resolution and specificity for this challenge.

Principles of Chromatographic Separation

The analysis of t6A and its derivatives primarily relies on two distinct HPLC modes. The choice between them is dictated by the specific derivatives being targeted and their inherent polarity.

Reversed-Phase (RP-HPLC)

RP-HPLC separates molecules based on their hydrophobicity.[6][7] A non-polar stationary phase (e.g., C8 or C18) is used with a polar mobile phase, typically an aqueous buffer mixed with an organic solvent like acetonitrile (ACN) or methanol.[6][8] Compounds are retained through hydrophobic interactions with the stationary phase and are eluted by increasing the concentration of the organic solvent.[6] While t6A and its derivatives are generally polar, the adenine base and other structural features provide sufficient hydrophobicity for retention on C18 columns, making RP-HPLC a viable and widely used technique.[9]

Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is an increasingly popular alternative for separating highly polar compounds that show poor retention in reversed-phase systems.[10][11] The mechanism involves partitioning the analyte between a high-concentration organic mobile phase and an immobilized, water-enriched layer on a polar stationary phase (e.g., bare silica, diol, or amide).[11][12] HILIC is particularly well-suited for separating the highly polar nucleoside backbone of t6A and its analogs.[10][12] Co-injection experiments have confirmed that natural and synthetic ct6A co-elute in both RP-HPLC and HILIC systems, validating both approaches for its analysis.[2][13]

Overall Experimental Workflow

The complete process, from biological sample to analytical result, involves several critical stages. Each stage must be carefully executed to ensure data integrity, especially for labile modifications like ct⁶A.

Caption: Experimental workflow for t6A analysis.

Protocols

Protocol 1: Sample Preparation - Enzymatic Hydrolysis of tRNA

This protocol describes the digestion of total tRNA into its constituent nucleosides, a prerequisite for HPLC analysis. Expert Insight: The chemical lability of ct⁶A necessitates careful pH control. To preserve its cyclic structure, total RNA should be extracted under acidic conditions, and the enzymatic digestion should be performed under neutral or slightly acidic conditions to prevent hydrolysis back to t⁶A.[5]

Materials:

  • Purified total tRNA (10-20 µg)

  • Nuclease P1 (Sigma-Aldrich)

  • Bacterial Alkaline Phosphatase (BAP) or Calf Intestinal Phosphatase (CIP)

  • Ammonium Acetate Buffer (10 mM, pH 5.3)

  • Nuclease-free water

  • 5 kDa MWCO spin filter (Millipore)

Procedure:

  • In a nuclease-free microfuge tube, dissolve 10-20 µg of total tRNA in 20 µL of 10 mM Ammonium Acetate buffer (pH 5.3).

  • Add 2-5 units of Nuclease P1 to the tRNA solution.

  • Incubate the reaction at 37°C for at least 2 hours (overnight is acceptable).

  • Add 1-2 units of Alkaline Phosphatase to the mixture to dephosphorylate the resulting 5'-mononucleotides.

  • Continue incubation at 37°C for an additional 2 hours.

  • To remove the enzymes, which can interfere with the HPLC analysis, transfer the digest to a 5 kDa molecular weight cutoff (MWCO) spin filter.

  • Centrifuge according to the manufacturer's instructions.

  • Collect the filtrate containing the nucleosides. This sample is now ready for direct injection into the HPLC-MS system.

Protocol 2: RP-HPLC-MS/MS Analysis

This method is robust for separating t⁶A and its more hydrophobic derivative, ms²t⁶A.

Instrumentation and Columns:

  • HPLC System: A binary or quaternary UHPLC/HPLC system capable of forming precise gradients.

  • Column: C18 or C8 column (e.g., Waters XTerra® MS C8, 5 µm, 4.6 x 150 mm; or equivalent).[5][13]

  • Mass Spectrometer: An electrospray ionization (ESI) tandem mass spectrometer (e.g., Triple Quadrupole or Orbitrap).

Mobile Phases:

  • Mobile Phase A: 0.1% Acetic Acid in water[9] or 5 mM Sodium Acetate (pH 7) in water.[5]

  • Mobile Phase B: Acetonitrile (ACN).

Procedure:

  • Column Equilibration: Equilibrate the column with 98% Mobile Phase A and 2% Mobile Phase B for at least 15-20 minutes at a flow rate of 0.5-1.0 mL/min.

  • Injection: Inject 5-10 µL of the prepared nucleoside hydrolysate.

  • Gradient Elution: Apply a linear gradient optimized for the target analytes. A representative gradient for separating both t⁶A and ms²t⁶A is provided below.[9]

  • MS Detection: Operate the mass spectrometer in positive ion mode (ESI+). Use Selected Reaction Monitoring (SRM) for quantification on a triple quadrupole instrument or high-resolution mass scans for identification on an Orbitrap.

    • t⁶A Transition: m/z 413.2 → 280.9 (loss of the threonylcarbamoyl side chain).[14]

    • ms²t⁶A Transition: m/z 459 → 327 (corresponding base-related ion).[2]

Protocol 3: HILIC-MS/MS Analysis

This method provides excellent retention for the polar t⁶A and its cyclic derivatives.[2][10]

Instrumentation and Columns:

  • HPLC System: As above.

  • Column: Bare silica or amide-bonded silica column suitable for HILIC.

  • Mass Spectrometer: As above.

Mobile Phases:

  • Mobile Phase A: 5 mM Ammonium Acetate (pH 5.3) in water.[2]

  • Mobile Phase B: Acetonitrile (ACN).

Procedure:

  • Column Equilibration: Equilibrate the column with 95% Mobile Phase B and 5% Mobile Phase A for at least 20-30 minutes at a flow rate of 0.2-0.4 mL/min. HILIC equilibration can be slower than RP-HPLC.

  • Injection: Inject 5-10 µL of the prepared nucleoside hydrolysate.

  • Gradient Elution: In HILIC, elution is achieved by increasing the proportion of the aqueous mobile phase (A). A representative gradient is provided in the table below.

  • MS Detection: Operate in ESI+ mode.

    • ct⁶A Transition: m/z 395 (proton adduct).[2]

    • ms²ct⁶A Transition: m/z 441 (proton adduct).[2]

Comparative HPLC Method Parameters

The following tables summarize typical starting conditions derived from published literature. These should be used as a foundation for method development and optimization.

Table 1: Reversed-Phase HPLC Conditions

Parameter Condition 1 (for t⁶A/ms²t⁶A)[9] Condition 2 (for ms²ct⁶A/ms²t⁶A)[5]
Column C18, e.g., 4.6 x 150 mm, 5 µm C8, e.g., Waters XTerra® MS C8, 4.6 x 150mm, 5 µm
Mobile Phase A 0.1% Acetic Acid in H₂O 5 mM Sodium Acetate, pH 7
Mobile Phase B Acetonitrile (ACN) Acetonitrile (ACN)
Flow Rate 1.0 mL/min 1.0 mL/min
Gradient 0-30 min: 2% to 15% B; 30-40 min: 15% to 30% B 0-30 min: 0% to 20% B; 30-40 min: 20% to 40% B

| Temperature | Ambient (~25 °C) | Not specified (Ambient recommended) |

Table 2: HILIC Conditions

Parameter Representative Condition[2]
Column Amide or Bare Silica HILIC Column
Mobile Phase A 5 mM Ammonium Acetate, pH 5.3
Mobile Phase B Acetonitrile (ACN)
Flow Rate 75 µL/min (micro-flow) or ~0.3 mL/min (analytical)
Gradient 0-30 min: 0% to 40% A

| Temperature | Ambient (~25 °C) |

Relationships and Detection of t6A Derivatives

The biosynthesis of t6A derivatives follows a hierarchical pathway, which is important to consider during data interpretation. Mass spectrometry is essential for confirming the identity of each peak, as UV detection alone cannot distinguish between these structurally similar compounds.

Derivatives A37 Adenosine-37 in tRNA t6A t6A (N6-threonylcarbamoyladenosine) m/z 413.2 A37->t6A TsaC/D/E (or Sua5/KEOPS) ms2t6A ms2t6A (2-methylthio-t6A) m/z 459 t6A->ms2t6A Methylthiotransferase ct6A ct6A (cyclic-t6A) m/z 395 t6A->ct6A TcdA (Dehydration) ms2ct6A ms2ct6A (2-methylthio-cyclic-t6A) m/z 441 ms2t6A->ms2ct6A TcdA (Dehydration) ct6A->ms2ct6A Methylthiotransferase

Caption: Biosynthetic relationships of t6A derivatives.

Trustworthiness & Field Insights

  • Self-Validating Protocols: Each protocol is a complete system. The sample preparation yields a hydrolysate of nucleosides, which are the direct inputs for the HPLC methods. The use of MS/MS with specific mass transitions provides definitive confirmation that the peak eluting at a given retention time corresponds to the correct t6A derivative.[14]

  • Causality of Choices: HILIC is chosen for its superior retention of highly polar species like ct⁶A, which might elute too early in some RP systems.[10] Conversely, RP-HPLC provides excellent resolution for separating the less polar ms²t⁶A from the parent t⁶A.

  • Troubleshooting - Peak Tailing: In RP-HPLC, residual silanols on the stationary phase can cause peak tailing for basic compounds like adenosine derivatives. Using a low pH mobile phase (e.g., with 0.1% formic or acetic acid) protonates these silanols, minimizing secondary interactions and improving peak shape.[6][15]

  • Troubleshooting - ct⁶A Instability: If ct⁶A is the primary target, all sample handling steps prior to and during digestion must be maintained at a neutral or slightly acidic pH to prevent its hydrolysis.[5][13] Re-analysis of an old sample may show a decrease in the ct⁶A peak and a corresponding increase in the t⁶A peak.

References

  • Nucleoside Analysis by Hydrophilic Interaction Liquid Chromatography Coupled with Mass Spectrometry. PubMed.
  • Quantitative Assessment of Retention Mechanisms of Nucleosides on a Bare Silica Stationary Phase in Hydrophilic Interaction Liquid Chromatography (HILIC). MDPI.
  • HPLC, UV-visible detection, and mass spectra of i 6 A, t 6 A, and ms 2 t 6 A modified nucleosides using E. coli. ResearchGate.
  • Identification of 2-methylthio cyclic N6-threonylcarbamoyladenosine (ms2ct6A) as a novel RNA modification at position 37 of tRNAs. National Institutes of Health (NIH).
  • Characterization of Enhanced-Fluidity Liquid Hydrophilic Interaction Chromatography for the Separation of Nucleosides and Nucl. Semantic Scholar.
  • Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Springer.
  • Efficient access to 3′-O-phosphoramidite derivatives of tRNA related N6-threonylcarbamoyladenosine (t6A) and 2-methylthio-N6-threonylcarbamoyladenosine (ms2t6A). National Center for Biotechnology Information (NCBI).
  • LC/MS spectra of the adenosine derivatives t6A, ms2t6A, i6A and ms2i6A... ResearchGate.
  • Identification of 2-methylthio cyclic N6-threonylcarbamoyladenosine (ms2ct6A) as a novel RNA modification at position 37 of tRNAs. Oxford Academic.
  • Hydrophilic Interaction Liquid Chromatography for Oligonucleotide Therapeutics: Method Considerations. LCGC International.
  • Comprehensive Characterization of tRNA by Ultra High-Performance Liquid Chromatography High-Resolution Accurate Mass Spectrometry. bioRxiv.
  • A hydantoin isoform of cyclic N6-threonylcarbamoyladenosine (ct6A) is present in tRNAs. Oxford Academic.
  • HPLC Analysis of tRNA‐Derived Nucleosides. Semantic Scholar.
  • Function Protocols: Alkaline Hydrolysis, RNA Sequencing and RNA Structure Analyses with Nucleases. Thermo Fisher Scientific.
  • LC-MS/MS spectrum of t6A. Based on the fragmentation of an adenosine... ResearchGate.
  • Identification of 2-methylthio cyclic N6-threonylcarbamoyladenosine (ms2ct6A) as a novel RNA modification at position 37 of tRNAs. Oxford Academic.
  • Reverse Phase HPLC Basics for LC/MS. Mass Spectrometry Resource.
  • Enhanced Detection of Post-Transcriptional Modifications Using a Mass-Exclusion List Strategy for RNA Modification Mapping by LC. ACS Publications.
  • Global translational impacts of the loss of the tRNA modification t6A in yeast. National Center for Biotechnology Information (NCBI).
  • Conservation and Diversification of tRNA t 6 A-Modifying Enzymes across the Three Domains of Life. MDPI.
  • Reversed Phase HPLC Method Development. Phenomenex.
  • Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool. LabManager.
  • Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. National Center for Biotechnology Information (NCBI).

Sources

High-Resolution Detection and Quantification of N6-Threonylcarbamoyladenosine (t6A) in Human Plasma via LC-MS/MS

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Biological Context

N6-threonylcarbamoyladenosine (t6A) is a universally conserved, hypermodified nucleoside located at position 37 of tRNAs responsible for decoding ANN codons. Intracellularly, t6A is synthesized by the YRDC/Sua5 enzyme family and is critical for maintaining translational fidelity[1]. During cellular stress and subsequent RNA catabolism, t6A is highly resistant to degradation and is actively released into the extracellular space, accumulating in human plasma[2].

Historically viewed as a mere metabolic byproduct, circulating t6A is now recognized as a high-value clinical biomarker. Elevated plasma t6A levels strongly correlate with the severity of COVID-19 infections[3] and serve as a prognostic indicator for renal function decline in patients with Diabetic Kidney Disease (DKD)[4].

G A Intracellular tRNA B YRDC/Sua5 Enzyme (t6A Biosynthesis) A->B ATP, Threonine C t6A-modified tRNA (Translational Fidelity) B->C D RNA Catabolism & Turnover C->D Cellular Stress E Extracellular Release (Plasma t6A) D->E Efflux

Fig 1: Biosynthesis, cellular release, and accumulation of t6A in human plasma.

Analytical Architecture: Designing a Self-Validating System

Quantifying trace modified nucleosides in a complex matrix like human plasma requires a highly specific and self-validating analytical architecture. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard, providing absolute structural confirmation via characteristic neutral losses[5].

To ensure scientific integrity and robust reproducibility, this protocol is built on three causal pillars:

  • Matrix Management via SILIS : Human plasma contains varying levels of proteins and lipids that cause unpredictable ion suppression during Electrospray Ionization (ESI). By spiking a Stable Isotope-Labeled Internal Standard (SILIS) into the plasma prior to protein precipitation, the system becomes self-validating. The SILIS undergoes the exact same extraction losses and ionization suppression as the endogenous t6A, allowing the final ratio to perfectly correct for systemic variations[5].

  • Chromatographic Retention Strategy : t6A is a highly polar molecule. Standard reversed-phase C18 columns often fail to retain it, causing t6A to co-elute at the column dead volume (

    
    ) where matrix suppression is most severe. Utilizing a specialized column, such as a Capcell Pak ADME-HR or an HSS T3, provides the necessary polar retention to separate t6A from early-eluting interferents[4].
    
  • Filtration Material Causality : A common pitfall in nucleoside quantification is the choice of filtration membrane. Polyethersulfone (PES) filters can cause non-specific binding and severe loss of hydrophobic and modified nucleosides. To preserve quantitative accuracy, Composite Regenerated Cellulose (CRC) filters are mandatory[6].

G S1 1. Plasma Collection (K2EDTA, -80°C) S2 2. SILIS Addition & Protein Precipitation S1->S2 S3 3. Centrifugation (14,000 x g, 4°C) S2->S3 S4 4. CRC Filtration (Prevents Analyte Loss) S3->S4 S5 5. LC Separation (ADME-HR Column) S4->S5 S6 6. ESI-MS/MS Detection (MRM Mode) S5->S6

Fig 2: Self-validating LC-MS/MS sample preparation and analytical workflow.

Step-by-Step Experimental Protocol

Phase 1: Sample Preparation
  • Thawing : Thaw human plasma samples (collected in K2EDTA tubes) on ice. Vortex gently for 10 seconds to ensure homogeneity.

  • Aliquoting & SILIS Spiking : Transfer 50 µL of plasma into a 1.5 mL low-bind microcentrifuge tube. Immediately add 10 µL of the SILIS working solution (e.g.,

    
    -t6A at 500 nmol/L). Vortex for 15 seconds. Causality: Early addition ensures the SILIS equilibrates with plasma proteins before denaturation.
    
  • Protein Precipitation : Add 200 µL of ice-cold LC-MS grade Acetonitrile (containing 0.1% Formic Acid) to the sample. Vortex vigorously for 2 minutes.

  • Centrifugation : Centrifuge the samples at 14,000 × g for 15 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer & Drying : Carefully transfer 200 µL of the clear supernatant to a new tube. Evaporate to dryness under a gentle stream of nitrogen at 30°C.

  • Reconstitution & Filtration : Reconstitute the dried extract in 50 µL of initial mobile phase (e.g., 95% Water / 5% Methanol with 0.1% Formic Acid). Filter the reconstituted sample through a 0.22 µm Composite Regenerated Cellulose (CRC) centrifugal filter[6] at 10,000 × g for 3 minutes. Transfer to an LC vial with a glass insert.

Phase 2: LC-MS/MS Analysis
  • Chromatography : Inject 5 µL onto a Capcell Pak ADME-HR column (2.1 × 100 mm, 3 µm) or equivalent[4].

  • Mobile Phases :

    • Mobile Phase A: Water + 0.1% Formic Acid

    • Mobile Phase B: Methanol + 0.1% Formic Acid

  • Gradient : Run a multi-step gradient starting at 2% B, holding for 1 minute, ramping to 40% B over 5 minutes, followed by a column wash at 95% B and re-equilibration. Flow rate: 0.3 mL/min.

  • Ionization : Operate the mass spectrometer in Positive Electrospray Ionization (ESI+) mode.

Data Synthesis & Quantitative Parameters

The detection of t6A relies on the universal cleavage of the N-glycosidic bond during collision-induced dissociation (CID), leading to the neutral loss of the unmodified ribose moiety (-132 Da)[5].

Table 1: Optimized MRM Transitions for t6A and Internal Standard

AnalytePrecursor Ion (

)
Product Ion (

)
Neutral LossCollision Energy (eV)
t6A 413.1 m/z281.1 m/z132 Da (Ribose)18

-t6A (SILIS)
418.1 m/z286.1 m/z132 Da (Ribose)18

Table 2: Representative Method Validation Metrics in Human Plasma

ParameterMetric / ValueClinical Significance
Linear Dynamic Range 1.0 – 500 nmol/LCovers both healthy baselines and pathological spikes[7].
Limit of Detection (LOD) 0.3 nmol/LEnsures detection of trace baseline turnover.
Intra-day Precision (CV%) < 4.5%Validates the reproducibility of the CRC filtration step.
Matrix Effect (Recovery) 92% – 105%Proves the SILIS successfully corrects for ESI suppression.

Quality Control & Troubleshooting

To maintain the trustworthiness of the assay, every batch must include Quality Control (QC) samples at Low, Mid, and High concentrations.

  • Monitoring Matrix Effects : The absolute peak area of the SILIS in the plasma samples must be compared to the SILIS peak area in a neat solvent injection. If the plasma SILIS area drops by >20%, severe matrix suppression is occurring.

  • Resolution : Should suppression occur, verify that the column has not degraded (causing t6A to elute closer to the void volume) or increase the dilution factor during sample reconstitution. Do not switch to PES filters to speed up prep time, as this will artificially lower the apparent recovery of the analyte[6].

References[3] t6A and ms2t6A Modified Nucleosides in Serum and Urine as Strong Candidate Biomarkers of COVID-19 Infection and Severity. PMC.https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9496884/[2] N6-methyladenosine (m6A) is an endogenous A3 adenosine receptor ligand. bioRxiv.https://www.biorxiv.org/content/10.1101/2020.11.21.392704v1[7] High-throughput profiling of RNA modifications by ultra-performance liquid chromatography coupled to complementary mass spectrometry. ResearchGate.https://www.researchgate.net/publication/344558066[4] Development of a LC–MS/MS analytical method of 15 compounds related to renal function for a prognostic method of progression risk in patients with diabetic kidney disease. Elsevier Pure.https://tohoku.elsevierpure.com/en/publications/development-of-a-lcmsms-analytical-method-of-15-compounds-related[6] Pitfalls in RNA Modification Quantification Using Nucleoside Mass Spectrometry. ACS Publications.https://pubs.acs.org/doi/10.1021/acs.accounts.3c00490[1] Lenvatinib resistance mechanism and potential ways to conquer. Frontiers.https://www.frontiersin.org/articles/10.3389/fphar.2023.1158529/full[5] Detection of ribonucleoside modifications by liquid chromatography coupled with mass spectrometry. PMC.https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5741476/

Sources

Application Note: Absolute Quantification of t6A in tRNA via Isotope Dilution LC-MS/MS

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Biological Significance

N6-threonylcarbamoyladenosine (t6A) is a universally conserved, essential hypermodification found at position 37 in the anticodon loop of tRNAs responsible for decoding ANN codons. It plays a critical role in stabilizing codon-anticodon interactions, maintaining translational fidelity, and preventing frameshifts. Defects in t6A biosynthesis are directly linked to severe human pathologies, including neurodegeneration and renal tubulopathy[1].

Due to its low cellular abundance and high hydrophobicity, accurate quantification of t6A requires highly sensitive techniques. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) operating in dynamic Multiple Reaction Monitoring (dMRM) mode is the gold standard for this analysis[2]. However, to achieve absolute quantification and correct for systematic errors, the workflow must incorporate Isotope Dilution Mass Spectrometry (IDMS) using a stable isotope-labeled internal standard (SIL-IS), specifically 13C4,15N-t6A.

Methodological Rationale (Causality of Experimental Choices)

To ensure E-E-A-T (Expertise, Experience, Authoritativeness, and Trustworthiness) in your analytical workflow, it is critical to understand the why behind each protocol step:

  • Why use a 13C4,15N-t6A SIL-IS? During electrospray ionization (ESI), co-eluting matrix components can severely suppress the ionization efficiency of target analytes. Furthermore, multi-step sample preparation introduces physical losses. Because the 13C4,15N-t6A standard is chemically identical to endogenous t6A but differs in mass (+5 Da), it co-elutes exactly with the target and experiences the exact same matrix suppression and physical losses. Quantifying the Peak Area Ratio (PAR) between the endogenous t6A and the SIL-IS allows for absolute mathematical correction[3].

  • Why spike the SIL-IS before MWCO filtration? Hydrophobic modified nucleosides like t6A exhibit significant non-specific binding to polyethersulfone (PES) or composite regenerated cellulose (CRC) filter membranes used to remove digestion enzymes[3]. Spiking the SIL-IS prior to filtration ensures that the ratio of labeled to unlabeled t6A remains perfectly constant, even if absolute analyte loss occurs on the membrane.

  • Why use a tripartite enzymatic cocktail? RNA must be reduced to single, uncharged nucleosides for optimal reversed-phase chromatography. Nuclease P1 (endonuclease) and Phosphodiesterase I (exonuclease) cleave the phosphodiester backbone, while Alkaline Phosphatase removes the highly polar 5'-phosphate groups[4]. Leaving phosphate groups attached would prevent retention on standard C18 columns and drastically reduce ESI+ ionization efficiency.

Experimental Workflow

G N1 1. tRNA Isolation (SEC / PAGE) N2 2. Enzymatic Hydrolysis (Nuclease P1, PDE I, rSAP) N1->N2 Purified tRNA N3 3. SIL-IS Spiking (13C4,15N-t6A) N2->N3 Single Nucleosides N4 4. MWCO Filtration (Remove Enzymes) N3->N4 Internal Standard Added N5 5. LC-MS/MS (dMRM) (C18 Column, ESI+) N4->N5 Filtered Hydrolysate N6 6. Absolute Quantification (Peak Area Ratio) N5->N6 MRM Data

Figure 1: LC-MS/MS workflow for absolute t6A quantification using SIL-IS.

Step-by-Step Protocol

Phase 1: tRNA Hydrolysis
  • tRNA Input: Aliquot 5–15 µg of purified bulk tRNA into a low-bind microcentrifuge tube[4].

  • Denaturation: Heat the RNA at 95°C for 3 minutes, then immediately snap-cool on ice for 5 minutes to disrupt secondary structures.

  • Endonuclease Digestion: Add 5 Units of Nuclease P1 in 10 mM ammonium acetate buffer (pH 5.3). Incubate at 45°C for 16 hours[4].

  • Exonuclease & Dephosphorylation: Adjust the pH to 8.0 using ammonium bicarbonate. Add 0.01 Units of snake venom Phosphodiesterase I and 10 Units of recombinant Shrimp Alkaline Phosphatase (rSAP). Incubate at 37°C for 2 hours[4].

Phase 2: Isotope Spiking & Clean-up
  • SIL-IS Addition: Spike exactly 10 pmol of 13C4,15N-t6A into the hydrolysate. Vortex for 10 seconds to ensure homogenization.

  • Enzyme Removal: Transfer the mixture to a pre-washed 10 kDa MWCO spin filter. Centrifuge at 14,000 × g for 15 minutes at 4°C[5].

  • Acidification: Acidify the flow-through by adding 0.1% formic acid (final concentration) to stabilize the nucleosides for positive ion mode ESI.

Phase 3: LC-MS/MS Analysis
  • Chromatography: Inject 5 µL of the filtered hydrolysate onto a Synergy Fusion RP C18 column (or equivalent, 2.5 µm, 100 × 2 mm) maintained at 35°C[5].

  • Elution: Run the gradient detailed in Table 2 at a flow rate of 0.35 mL/min[5].

  • Detection: Operate the triple quadrupole mass spectrometer in positive ESI mode using the optimized dMRM transitions outlined in Table 1 [5].

Quantitative Data & Instrument Parameters

Table 1: Optimized dMRM Parameters for t6A and Canonical Normalization

Analyte Precursor Ion [M+H]+ (m/z) Product Ion (m/z) Fragment Loss Identity Collision Energy (V)
t6A (Quantifier) 413.1 281.1 Loss of Ribose (-132 Da) 15
t6A (Qualifier) 413.1 136.1 Adenine Base 35
13C4,15N-t6A (SIL-IS) 418.1 286.1 Loss of Ribose (-132 Da) 15

| Adenosine (Input Control) | 268.1 | 136.1 | Loss of Ribose (-132 Da) | 20 |

Note: The primary transition for t6A (413.1 → 281.1) monitors the neutral loss of the ribose ring, leaving the modified nucleobase intact for highly specific detection[4].

Table 2: Reversed-Phase Gradient Elution Profile

Time (min) Mobile Phase A (5 mM NH₄OAc, pH 5.3) Mobile Phase B (Acetonitrile)
0.0 100% 0%
1.0 100% 0%
10.0 90% 10%
24.0 60% 40%
44.0 20% 80%

| 45.0 | 100% | 0% (Re-equilibration) |

Protocol Self-Validation & Quality Control Mechanisms

To ensure absolute trustworthiness, this protocol functions as a self-validating system through three built-in checkpoints:

  • Digestion Completeness Check (The AMP Rule): Set a background MRM transition for Adenosine Monophosphate (AMP) at m/z 348.1 → 136.1. If an AMP peak is detected above the limit of quantification (LOQ), the alkaline phosphatase digestion was incomplete. The sample must be discarded or re-digested, as incomplete hydrolysis artificially lowers the calculated t6A concentration.

  • Filter Adsorption Monitor: Compare the absolute peak area of the 13C4,15N-t6A standard in your biological sample against a neat solvent injection of the same standard. While the IDMS ratio corrects for losses, an absolute area drop of >30% indicates severe filter binding or catastrophic matrix suppression, requiring a change in MWCO filter material (e.g., switching from PES to CRC)[3].

  • Input Normalization (t6A/A Ratio): Because initial tRNA extraction efficiencies vary, absolute t6A moles must be normalized against canonical Adenosine (A)[4]. The final biological output should always be reported as "moles of t6A per 10³ moles of Adenosine" to accurately reflect the modification density regardless of total RNA input fluctuations.

References

  • Su, D., et al. (2014). Quantitative analysis of ribonucleoside modifications in tRNA by HPLC-coupled mass spectrometry. Nature Protocols. URL: [Link]

  • Kellner, S., et al. (2023). Pitfalls in RNA Modification Quantification Using Nucleoside Mass Spectrometry. Accounts of Chemical Research. URL: [Link]

  • Bacusmo, J. M., et al. (2017). The t6A modification acts as a positive determinant for the anticodon nuclease PrrC, and is distinctively nonessential in Streptococcus mutans. RNA Biology. URL: [Link]

  • Zhang, J., et al. (2012). The Essentiality of Staphylococcal Gcp Is Independent of Its Repression of Branched-Chain Amino Acids Biosynthesis. PLOS One. URL: [Link]

Sources

Application Note: Targeted Metabolomics Workflow for Quantitative tRNA Modification Profiling

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Introduction

Transfer RNAs (tRNAs) are the most heavily modified RNA species in the cell, containing over 100 distinct post-transcriptional chemical modifications (e.g., methylation, thiolation, pseudouridylation).[1][2][3][4][5] These modifications are not merely structural; they actively regulate translation efficiency, codon decoding, and protein stability.[2][4] Dysregulation of tRNA modifying enzymes (writers, erasers) is increasingly linked to human diseases, particularly cancer and metabolic disorders.

This guide details a targeted metabolomics approach to profiling these modifications. Unlike sequencing-based methods (which map location but often lack quantitative precision for specific chemistries), this workflow treats digested RNA nucleosides as "metabolites." By hydrolyzing tRNA into single nucleosides and analyzing them via LC-MS/MS (Triple Quadrupole), researchers can achieve femtomole-level sensitivity and absolute quantification of modification abundance.

The "Metabolomic" Logic

We decouple the modification from its sequence context to answer the question: How does the total cellular burden of specific modifications (e.g., m6A, m1A) change under drug treatment or disease state?

Workflow Overview

The success of this protocol relies on the complete enzymatic hydrolysis of RNA into single nucleosides without inducing chemical artifacts (e.g., deamination or oxidation).

tRNA_Workflow Sample Biological Sample (Cell/Tissue) Extraction Phase 1: tRNA Isolation (<200 nt) Sample->Extraction SpikeIn Internal Standard Spike-in (SILIS) Extraction->SpikeIn Normalization Digestion Phase 2: Enzymatic Hydrolysis (RNA -> Nucleosides) SpikeIn->Digestion LCMS Phase 3: LC-MS/MS Analysis (QqQ - MRM Mode) Digestion->LCMS Nucleoside Pool Data Phase 4: Quantification & Normalization LCMS->Data

Figure 1: High-level workflow for targeted metabolomics profiling of tRNA modifications. Note the critical insertion of Stable Isotope Labeled Internal Standards (SILIS) prior to digestion to correct for matrix effects.

Phase 1: Sample Preparation & tRNA Isolation

Objective: Isolate high-purity tRNA while removing rRNA and mRNA, which dilute the modification signal (tRNAs are ~10x more modified than other RNAs).

Protocol Steps:
  • Total RNA Extraction: Use standard Trizol or column-based methods.

  • Size Selection (Critical):

    • Method: Anion-exchange HPLC (e.g., Nucleobond) or PAGE purification is preferred over simple silica columns.

    • Target: Isolate the small RNA fraction (<200 nt).[6]

    • Why? rRNA contains vastly different modification profiles. Analyzing total RNA obscures tRNA-specific changes [1].

  • Quality Control: Verify integrity using an Agilent Bioanalyzer (Small RNA Chip). Expect a distinct peak at ~60-80 nt.

Phase 2: Enzymatic Digestion (The "Metabolomics" Conversion)

Objective: Convert polymer RNA into a soup of single nucleosides. Incomplete digestion is the most common source of error.

Mechanism: We utilize a three-enzyme cocktail to ensure complete breakdown:

  • Nuclease P1: An endonuclease that cleaves phosphodiester bonds.[7]

  • Snake Venom Phosphodiesterase (SVP): An exonuclease that cleans up remaining oligonucleotides.

  • Bacterial Alkaline Phosphatase (BAP): Removes the phosphate group to generate neutral nucleosides (improves ionization efficiency in MS).

Digestion_Mechanism RNA tRNA Polymer Step1 Endonuclease Cleavage (Nuclease P1) RNA->Step1 Oligos Oligonucleotides + 5'-Monophosphates Step1->Oligos Step2 Exonuclease Cleavage (Phosphodiesterase) Oligos->Step2 NMPs Nucleoside Monophosphates (NMPs) Step2->NMPs Step3 Dephosphorylation (Alkaline Phosphatase) NMPs->Step3 Final Single Nucleosides (Analyte) Step3->Final

Figure 2: The enzymatic cascade required to convert tRNA into MS-compatible nucleosides.[8]

Detailed Digestion Protocol:
  • Prepare RNA: Dissolve 1–5 µg of purified tRNA in 20 µL water.

  • Add Antioxidants: Add 1 µL of Desferrioxamine (0.1 mM) or BHT.

    • Expert Insight: This prevents the artifactual oxidation of Guanosine to 8-oxo-Guanosine during the warm incubation period [2].

  • Buffer Mix: Add 2 µL 10x Digestion Buffer (50 mM Ammonium Acetate pH 5.3, 2 mM ZnCl2).

    • Note: Ammonium acetate is volatile and MS-friendly. Avoid non-volatile phosphate buffers.

  • Enzyme Cocktail: Add 0.5 U Nuclease P1 and 0.05 U SVP. Incubate at 37°C for 2 hours .

  • Dephosphorylation: Add 1 U BAP and 2 µL Ammonium Bicarbonate (to raise pH to ~8.0). Incubate at 37°C for 1 hour .

  • Filtration: Pass through a 10kDa MWCO spin filter to remove the enzymes (proteins) which can foul the LC column.

Phase 3: LC-MS/MS Methodology

Objective: Separate isomers (e.g., m1A vs m6A) and quantify using Multiple Reaction Monitoring (MRM).

Chromatographic Separation[2][3][6][8][9][10][11]
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus C18, 2.1 x 100 mm, 1.8 µm).

    • Why C18? While HILIC is good for polar compounds, C18 provides better separation of hydrophobic modified nucleosides (e.g., methylated species) [3].

  • Mobile Phase A: 0.1% Formic Acid in Water (or 5mM Ammonium Acetate for pH stability).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.3 mL/min.

Mass Spectrometry (QqQ) Parameters
  • Mode: Dynamic MRM (dMRM).[6][9][10] This monitors specific transitions only during their expected retention time window, increasing sensitivity.

  • Ionization: ESI Positive Mode.

  • Source Temp: 350°C.

Key MRM Transitions (Data Table)

Modified nucleosides lose the ribose sugar (neutral loss of 132 Da) during collision-induced dissociation (CID). The transition is usually [Parent Ion] -> [Base Ion] .

ModificationAbbr.Precursor Ion (

)
Product Ion (Base)Collision Energy (V)Retention (Approx)
Pseudouridine

245.1125.115Early
1-methyladenosine m

A
282.1150.118Mid
N6-methyladenosine m

A
282.1150.118Late (Separated from m

A)
5-methylcytidine m

C
258.1126.112Early-Mid
7-methylguanosine m

G
298.1166.115Mid
Inosine I269.1137.115Early

Note: m1A and m6A are isomers (same mass). They MUST be separated chromatographically. m1A typically elutes before m6A on C18 columns.

Phase 4: Data Analysis & Quantification

Self-Validating System: Internal Standards

Do not rely on external calibration curves alone. Matrix effects (ion suppression) in cell lysates can alter signal intensity.

  • Gold Standard: NAIL-MS (Nucleic Acid Isotope Labeling) .

  • Method: Grow yeast in

    
    N/
    
    
    
    C media to generate heavy-labeled tRNA.[10] Digest this "heavy" tRNA and spike a fixed amount into every biological sample before digestion [4].
  • Calculation:

    
    
    
Normalization

To compare Modification X across samples, you must normalize to the total amount of RNA injected.

  • Technique: Normalize the signal of the modification (e.g., m6A) to the signal of its canonical base (Adenosine) or to the sum of all canonical bases (A+G+C+U) in that run.

References

  • Su, D., et al. (2014).[6] "Quantitative analysis of ribonucleoside modifications in tRNA by HPLC-coupled mass spectrometry." Nature Protocols, 9(4), 828-841.[6]

  • Dedon, P. C., & Begley, T. J. (2014).[6] "A system of RNA modifications and structural properties that controls influenza A virus RNA production." Current Opinion in Chemical Biology, 103-112. (Context on antioxidant use in digestion).

  • Cairns, M. J., et al. (2017).[10] "Optimized LC-MS/MS method for the analysis of modified nucleosides." Journal of Chromatography B.

  • Chionh, Y. H., et al. (2013). "NAIL-MS reveals the repair of tRNA methylations in vivo." Nature Communications. (Establishes the SILIS/NAIL-MS standard).

Sources

Troubleshooting & Optimization

Technical Support Center: Resolving t6A Peak Tailing in Reverse-Phase Chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our dedicated technical support center for scientists and researchers encountering challenges with reverse-phase chromatography (RPC) of modified nucleosides. This guide provides in-depth troubleshooting for a common and frustrating issue: peak tailing of N6-threonylcarbamoyladenosine (t6A). As a Senior Application Scientist, my goal is to provide you with not just solutions, but also the underlying scientific principles to empower your method development.

Understanding the Challenge: Why Does t6A Tailing Occur?

N6-threonylcarbamoyladenosine (t6A) is a highly polar, modified nucleoside. Its unique structure, featuring a threonylcarbamoyl moiety, presents several challenges in standard reverse-phase chromatography, often leading to asymmetric, tailing peaks. This asymmetry compromises resolution, reduces sensitivity, and hinders accurate quantification[1][2].

Peak tailing is typically a sign of multiple retention mechanisms occurring simultaneously, where a portion of the analyte molecules is retained more strongly than the main population[2][3]. For t6A, the primary culprits are:

  • Secondary Silanol Interactions: The silica backbone of most C18 columns has residual, un-capped silanol groups (Si-OH). These acidic silanols can form strong hydrogen bonds or have ionic interactions with the polar functional groups of t6A, causing a secondary, stronger retention mechanism that leads to tailing peaks[1][3][4][5].

  • Metal Chelation: The threonylcarbamoyl side chain of t6A contains functional groups that can chelate with trace metal ions (like iron or aluminum) present in the silica matrix of the column or leached from stainless steel components of the HPLC system[1][2][6]. This interaction creates another retention pathway, contributing to peak asymmetry.

  • Mobile Phase Mismatches: An inappropriate mobile phase pH can exacerbate silanol interactions, while a mismatch between the sample solvent and the mobile phase can cause peak distortion[1][7].

Troubleshooting Guide: A Question & Answer Approach

This section is designed to walk you through a logical, step-by-step process to diagnose and resolve t6A peak tailing.

Q1: How do I know if my peak tailing is a significant problem?

First, it's important to quantify the extent of the tailing. This is typically done using the Tailing Factor (Tf) or Asymmetry Factor (As) . Most chromatography data systems can calculate this automatically. A perfectly symmetrical Gaussian peak has a Tf of 1.0. A value greater than 1.2 is generally considered significant tailing that requires attention[8].

Tailing Factor (Tf)Peak Shape InterpretationRecommendation
1.0Symmetrical (Ideal)Excellent peak shape.
> 1.0 - 1.2Minor TailingAcceptable for many applications.
> 1.2 - 1.5Significant TailingMethod optimization is recommended[8].
> 1.5Severe TailingMethod optimization is necessary.
Q2: My t6A peak is tailing severely (Tf > 1.5). Where should I start my troubleshooting?

Start with the most common causes: silanol interactions and mobile phase pH.

  • Objective: To suppress the ionization of residual silanol groups on the stationary phase, thereby minimizing secondary interactions with t6A.

  • Procedure:

    • Prepare a mobile phase with a low pH, typically between 2.5 and 3.0. A common choice is 0.1% formic acid or 0.1% trifluoroacetic acid (TFA) in both the aqueous and organic phases[8].

    • Operating at a low pH ensures that the silanol groups are fully protonated (Si-OH), reducing their ability to interact with the polar groups of t6A[2][3].

    • Equilibrate your column with at least 10-15 column volumes of the new mobile phase before injecting your sample.

  • Expected Outcome: A significant improvement in peak symmetry and a reduction in the tailing factor.

Expert Insight: While low pH is effective, be mindful of the stability of your t6A standard at low pH over extended periods in the autosampler. Also, ensure your column is rated for use at low pH to avoid damaging the stationary phase[3].

Q3: I've adjusted the mobile phase pH, but I still see significant tailing. What's my next step?

If low pH alone isn't sufficient, the issue may be more deeply rooted in the column chemistry or potential metal chelation. Now is the time to consider your column choice and mobile phase additives.

  • Use a High-Purity, End-Capped Column: Modern columns are often manufactured with high-purity silica with minimal metal contamination and are "end-capped" to block a majority of the residual silanol groups[1][3][9]. If you are using an older column (Type A silica), switching to a modern, high-purity, end-capped column (Type B silica) can dramatically improve peak shape for polar analytes like t6A[2].

  • Consider a Polar-Embedded or Phenyl-Hexyl Column: These alternative column chemistries can offer different selectivity and may be less prone to strong secondary interactions with polar compounds[8].

  • Introduce a Chelating Agent (with caution): If metal chelation is suspected, adding a weak chelating agent like low concentrations of ethylenediaminetetraacetic acid (EDTA) to the mobile phase can help. However, this is often a last resort as it can complicate the mobile phase and may not be suitable for all detection methods, especially mass spectrometry.

Q4: Could my HPLC system itself be contributing to the problem?

Absolutely. System-related issues can also cause or exacerbate peak tailing for all compounds, not just t6A.

A Start: Tailing Observed for t6A B Are all peaks in the chromatogram tailing? A->B C Yes: Systemic Issue Likely B->C Yes D No: Analyte-Specific Issue B->D No E Check for Extra-Column Dead Volume (e.g., long tubing, poor connections) C->E G Focus on Chemical Interactions (Silanol, Metal Chelation) D->G F Inspect Column for Voids or Blockage E->F H Optimize Mobile Phase (pH, additives) G->H I Evaluate Column Chemistry H->I

Caption: Troubleshooting workflow for peak tailing.

  • Extra-Column Volume: Excessive tubing length or internal diameter, as well as poorly made connections between the column and detector, can cause peak broadening and tailing[1][7]. Ensure all connections are secure and tubing is as short and narrow as possible.

  • Column Contamination or Degradation: A contaminated guard column or a blocked inlet frit on the analytical column can distort peak shape[1][3]. Try removing the guard column to see if the peak shape improves. If a blockage is suspected, you can try back-flushing the column (if the manufacturer allows) or replacing the inlet frit[3][8].

  • Injector and Sample Issues: Overloading the column with too much sample can lead to peak distortion[1][9]. Try injecting a smaller volume or a more dilute sample. Also, ensure your sample is fully dissolved in a solvent that is weaker than or matches your initial mobile phase composition to avoid peak shape problems[1][8].

FAQs for Advanced Troubleshooting

Q: Can column temperature affect t6A peak tailing? A: Yes, increasing the column temperature (e.g., to 35-45°C) can sometimes improve peak shape by increasing the mass transfer kinetics and reducing the viscosity of the mobile phase. However, the effect can vary, so it should be tested systematically[8].

Q: I'm using a biocompatible (titanium) HPLC system and still see tailing. Why? A: While designed to be inert, titanium systems can still leach metal ions under certain conditions (e.g., with anhydrous organic solvents), which can then interact with your column and analyte, causing peak tailing for chelating compounds[10][11]. This highlights the importance of addressing the chemical interactions at the column level.

Q: Are there alternatives to reverse-phase for t6A analysis? A: Yes, for very polar compounds that are difficult to retain and show poor peak shape in RPC, Hydrophilic Interaction Liquid Chromatography (HILIC) can be an excellent alternative[12][13]. HILIC uses a polar stationary phase and a high organic mobile phase, which can provide better retention and peak shape for compounds like t6A.

Summary of Key Troubleshooting Steps

step1 Quantify Tailing (Tf or As) step2 Optimize Mobile Phase - Lower pH (2.5-3.0) - Use 0.1% Formic Acid step1->step2 step3 Evaluate Column - Use High-Purity, End-Capped C18 - Consider Alternative Chemistries step2->step3 step4 Check System - Minimize Dead Volume - Check for Column Blockage step3->step4 step5 Advanced Steps - Adjust Temperature - Consider HILIC step4->step5

Caption: Logical progression for troubleshooting t6A peak tailing.

By systematically addressing these potential causes, you can significantly improve the peak shape of t6A, leading to more accurate and reliable chromatographic results.

References

  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Peak Tailing in Chromatography of Polar Triterpenoids.
  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
  • alwsci. (2025, July 17). Common Causes Of Peak Tailing in Chromatography.
  • Boag, M. (2025, June 9). How to Reduce Peak Tailing in HPLC?. Phenomenex.
  • MilliporeSigma. (n.d.). Troubleshooting Reversed Phase Chromatography.
  • Chrom Tech. (2025, October 28). What Causes Peak Tailing in HPLC?.
  • LCGC International. (2022, June 1). Modifying the Metal Surfaces in HPLC Systems and Columns to Prevent Analyte Adsorption and Other Deleterious Effects.
  • Pharma Growth Hub. (2023, November 23). What is the effect of free silanols in RPLC and how to reduce it?.
  • THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. (n.d.).
  • Mobile Phase Optimization for the Analysis of Synthetic Oligonucleotides by Ion-Pair Reversed Phase Liquid Chromatography. (n.d.).
  • De Pra, M., Greco, G., Bartsch, N., George, E., Martin, M. M., & Steiner, F. (n.d.). Effects of Metal Contamination Caused by Iron-Free HPLC Systems on Peak Shape and Retention of Drugs with Chelating Properties. Thermo Fisher Scientific.
  • Benchchem. (n.d.). HPLC purification techniques for modified nucleosides.
  • Waters Blog. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
  • De Pra, M., Greco, G., et al. (2020). Effects of titanium contamination caused by iron-free high-performance liquid chromatography systems on peak shape and retention of drugs with chelating properties. Journal of Chromatography A, 1611, 460619.
  • ResearchGate. (2025, August 7). Some factors that can lead to poor peak shape in hydrophilic interaction chromatography, and possibilities for their remediation.
  • Welch Materials. (2024, November 25). Advanced Strategies for Retaining Polar Compounds in Chromatography: Case Studies and Practical Applications.
  • ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography.
  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC.
  • How to optimize your mobile phase to improve selectivity and resolution in chromatography. (n.d.).
  • Nagae, N., Yamamoto, K., & Kadota, C. (2009). Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II. Pittcon 2009.
  • Zhou, Y., et al. (2024). Mechanistic studies to understand peak tailing due to sulfinic acid- and carboxylic acid-silanophilic interactions in reversed-phase liquid chromatography. Journal of Chromatography A, 1721, 464819.
  • Welch Materials. (2025, October 21). Mobile Phase Selection in Method Development: How to Optimize.
  • LCGC. (2023, November 1). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing.
  • Pharma Growth Hub. (2023, November 7). Peak Tailing: Phenomenon, Symptoms and Corrections.

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Stability of N6-(N-Threonylcarbonyl)adenosine-13C4,15N in solution

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Stability & Handling of N6-(N-Threonylcarbonyl)adenosine-13C4,15N (SIL-t6A)

Executive Summary

This guide addresses the stability, solubility, and LC-MS/MS application of N6-(N-Threonylcarbonyl)adenosine-13C4,15N (t6A-13C4,15N). As a stable isotope-labeled internal standard (SIL-IS), this molecule is critical for the absolute quantification of t6A in biological matrices (plasma, urine, tRNA hydrolysates).

The t6A molecule contains a carbamoyl (urea-like) linkage and a threonine moiety , making it chemically distinct from standard nucleosides. Its stability is strictly governed by pH and temperature. Improper handling leads to hydrolysis (loss of threonine) or cyclization, compromising quantitative accuracy.

Part 1: Reconstitution & Storage (The "Pre-Experiment" Phase)

Q1: What is the optimal solvent for reconstituting t6A-13C4,15N? Recommendation: Anhydrous DMSO (Dimethyl Sulfoxide) or TE buffer (pH 7.5) .

  • The Science: t6A is moderately soluble in water but prone to gradual hydrolysis if the pH drifts. DMSO prevents hydrolytic cleavage during long-term storage by excluding water.

  • Protocol:

    • Primary Stock (10 mM): Dissolve powder in high-purity anhydrous DMSO.

    • Working Stock (100 µM): Dilute the Primary Stock into water or ammonium acetate (pH 7.0). Avoid acidic solvents at this stage.

Q2: Can I store the solution at -20°C? Recommendation: Yes, but -80°C is strictly preferred for solution stability >3 months.

  • Risk Factor: At -20°C, "micro-thawing" cycles in frost-free freezers can cause repeated phase transitions. The carbamoyl bond is sensitive to these fluctuations.

  • Stability Data:

StateTemperatureStability DurationNotes
Powder -20°C> 2 YearsKeep desiccated.[1]
DMSO Stock -80°C12 MonthsAliquot to avoid freeze-thaw.
Aqueous Stock -20°C< 1 MonthpH dependent.[2][3]
In Autosampler 4°C24 HoursCritical: See pH section below.

Part 2: Solution Stability & pH Sensitivity (The "During Experiment" Phase)

Q3: My LC-MS signal for the standard is decreasing over time in the autosampler. Why? Diagnosis: You are likely using an acidic mobile phase or reconstitution solvent (e.g., 0.1% Formic Acid) and leaving the sample for >24 hours.

  • Mechanism: The N6-threonylcarbamoyl side chain is acid-labile . Under acidic conditions (pH < 4.0), the urea linkage hydrolyzes, cleaving the threonine moiety and converting t6A back to Adenosine .

  • The "Danger Zone":

    • pH < 4.0: Rapid Hydrolysis to Adenosine + CO2 + Threonine.

    • pH > 9.0: Risk of cyclization to cyclic-t6A (ct6A) or base-catalyzed degradation.

    • pH 5.0 - 7.5: Optimal Stability Window.

Q4: How do I stabilize the sample for overnight LC-MS runs? Protocol:

  • Reconstitute samples in 10 mM Ammonium Acetate (pH 6.8 - 7.0) rather than pure water/formic acid.

  • Inject onto the column using a mobile phase gradient that starts neutral if possible, or keep the sample at 4°C strictly.

  • If using 0.1% Formic Acid in the mobile phase, ensure the sample itself is buffered before injection.

Visualizing the Workflow & Risks

T6A_Stability_Workflow Powder Lyophilized t6A-13C4,15N DMSO_Stock Stock Solution (DMSO, -80°C) Powder->DMSO_Stock Reconstitution Working_Sol Working Solution (pH 7.0 Buffer) DMSO_Stock->Working_Sol Dilution Acid_Cond Acidic Conditions (pH < 4.0) Working_Sol->Acid_Cond 0.1% FA >24h at 4°C Stable_Run LC-MS Analysis (Stable Signal) Working_Sol->Stable_Run Immediate Inj. or Neutral pH Degradation Degradation (Hydrolysis to Adenosine) Acid_Cond->Degradation Carbamoyl Cleavage

Caption: Workflow illustrating the critical path for maintaining t6A stability. Note the divergence at the Working Solution stage where acidic conditions lead to degradation.

Part 3: LC-MS/MS Troubleshooting (The "Detection" Phase)

Q5: What are the correct MRM transitions for t6A-13C4,15N? Technical Insight: Assuming the label is on the Threonine moiety (C4, N1), which is standard for "13C4,15N" labeling of this molecule:

  • Mass Shift: +5 Da relative to unlabeled t6A.

  • Unlabeled t6A (C15H20N6O8): [M+H]+ = 413.1.

  • Labeled t6A (IS): [M+H]+ = 418.1.

Transitions (Positive Mode ESI):

AnalytePrecursor (m/z)Product (m/z)Loss Identity
t6A (Native) 413.1281.1Loss of Ribose (132 Da)
t6A-13C4,15N (IS) 418.1286.1Loss of Ribose (132 Da)

Note: The product ion (Base + Threonine) retains the label. If your label were on the Ribose, the transitions would differ. Always verify the Certificate of Analysis (CoA).

Q6: I see "Cross-Talk" or interference. Is my IS converting to the analyte? Troubleshooting Guide:

  • Isotopic Purity: Check the CoA. If the IS is only 98% enriched, 2% will appear as unlabeled t6A (M-5), creating a false positive in the analyte channel.

  • In-Source Fragmentation: High declustering potential (DP) can fragment the source t6A before the quad. Optimize source temperature and DP.

  • H/D Exchange: Since you are using 13C/15N, this is not an issue (unlike deuterated standards). This is a key advantage of your chosen IS.

Part 4: Biological Matrix Considerations

Q7: Is t6A stable in urine or plasma during processing? Insight: t6A is relatively stable in urine due to its high concentration and moderate pH, but enzymatic activity in plasma can be problematic.

Protocol for Biological Samples:

  • Enzyme Inhibition: Add EDTA (to inhibit metalloproteases) immediately upon collection.

  • Protein Precipitation: Use cold Acetonitrile:Methanol (1:1).

  • IS Addition: Add the t6A-13C4,15N before extraction/precipitation. This compensates for any recovery loss or matrix-induced degradation.[4]

Degradation Mechanism Diagram

Degradation_Pathway t6A t6A (N6-threonylcarbamoyladenosine) Intermediate Unstable Carbamate Intermediate t6A->Intermediate Acid Hydrolysis (+H2O) Adenosine Adenosine (Degradation Product) Intermediate->Adenosine Fast Threonine Threonine (Released) Intermediate->Threonine CO2 CO2 (Gas) Intermediate->CO2

Caption: Acid-catalyzed hydrolysis pathway of t6A.[1][2][5][6][7][8] The carbamoyl linkage cleaves to release Adenosine, Threonine, and CO2.

References

  • PubChem. (2025).[9] N6-Threonylcarbamoyladenosine (Compound Summary).[1][6][9] National Library of Medicine. Available at: [Link]

  • Thiaville, P. C., et al. (2015). "Global analysis of the tRNA modification t6A reveals specific metabolic requirements."[10] Nucleic Acids Research.[2] Available at: [Link]

  • Zhou, Y., et al. (2013). "Quantification of modified nucleosides in human urine by LC-MS/MS." Journal of Chromatography B. (Contextual reference for t6A quantification methods). Available at: [Link]

Sources

Introduction: The Matrix Challenge in Urinary Nucleosides

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Urinary t6A Quantification

Topic: Minimizing Matrix Effects in Urinary


-threonylcarbamoyladenosine (t6A) Quantification
Role:  Senior Application Scientist
Date:  October 26, 2023[1]

Quantifying modified nucleosides like t6A (


-threonylcarbamoyladenosine) in urine is a high-stakes analytical challenge.[1] Unlike plasma, urine is a hyper-concentrated soup of salts, urea, and creatinine that fluctuates wildly between patients. In Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), these components often co-elute with polar analytes, causing ion suppression —the "silent killer" of quantitative accuracy.[1]

This guide moves beyond basic protocols to address the mechanistic root of these errors. We focus on three pillars: Boronate Affinity Cleanup (to remove non-cis-diol interferences), Porous Graphitic Carbon Chromatography (to retain polar t6A away from the solvent front), and pH-Controlled Handling (to prevent the artifactual cyclization of t6A).[1]

Module 1: Diagnostic & Triage

How do I know if my data is compromised by matrix effects?

Q1: My internal standard (IS) response varies by >50% between samples. Is this normal? A: No. This is the hallmark of matrix effects. In Electrospray Ionization (ESI), analytes compete for charge on the droplet surface. High concentrations of urinary salts (Na


, K

) or urea suppress the ionization of t6A.
  • The Test: Perform a Post-Column Infusion (PCI) experiment. Infuse a constant stream of t6A standard (via a tee-junction) while injecting a blank urine extract.[1]

  • The Result: If you see a dip in the baseline at the retention time of t6A, you have ion suppression.

  • The Fix: You must improve sample cleanup (Module 2) or chromatographic retention (Module 3).

Q2: I see a peak for t6A, but also a peak at -18 Da (m/z 395). What is this? A: This is cyclic t6A (ct6A) , and it is a critical stability artifact. Under acidic conditions or high temperature, t6A dehydrates to form a cyclic hydantoin isoform (ct6A).[1] Conversely, under alkaline conditions, ct6A hydrolyzes back to t6A.[2]

  • Impact: If this conversion happens during sample prep, your quantification will be biased.

  • Solution: Maintain neutral pH (6.5–7.5) during storage.[1] Avoid strong acid evaporation steps if possible.[1]

Module 2: Sample Preparation (The First Line of Defense)

Standard "Dilute-and-Shoot" is insufficient for low-abundance modified nucleosides.[1]

Q3: Can I just dilute the urine 1:10? A: For high-abundance metabolites (e.g., creatinine), yes. For t6A (nanomolar range), no .[1] Dilution reduces sensitivity linearly while only reducing matrix effects logarithmically.[1] You need Boronate Affinity Solid Phase Extraction (SPE) .[1]

Protocol: Boronate Affinity Enrichment Why it works: Boronate groups form a reversible covalent bond specifically with cis-diols (the ribose sugar of t6A) under alkaline conditions.[1] Salts, urea, and proteins (non-cis-diols) wash away.[1]

StepActionCritical Mechanism
1. Conditioning 1 mL 250 mM Ammonium Acetate (pH 8.[1]8)Activates boronate groups (tetrahedral form).[1]
2. Loading Mix 200 µL Urine + 50 µL SIL-IS + 750 µL Binding Buffer (pH 8.8).[1] Load onto cartridge.High pH ensures t6A binds.[1] SIL-IS (e.g.,

-t6A) compensates for recovery loss.[1]
3. Wash 2 x 1 mL 250 mM Ammonium Acetate (pH 8.[1]8)Removes urea, salts, and non-ribose compounds.
4. Elution 2 x 500 µL 0.1 M Formic Acid / MeOH (90:10, v/v)Acidic pH breaks the boronate-diol bond, releasing purified t6A.
5. Neutralization Immediately adjust pH to ~7.0 with Ammonium Bicarbonate.[1]Prevents acid-catalyzed cyclization to ct6A.[1]

Module 3: Chromatographic Optimization

Retaining the Polar to Escape the Salt Front.

Q4: My t6A elutes at 1.5 minutes on a C18 column. Is this okay? A: Absolutely not. At 1.5 minutes, t6A is likely co-eluting with the "void volume"—the zone where unretained salts and polar interferences elute. You need to shift t6A to a retention time (


) where the background is quiet.

Recommendation: Porous Graphitic Carbon (PGC) or HILIC Standard C18 columns struggle to retain polar nucleosides.[1] PGC columns (e.g., Hypercarb) have a unique retention mechanism for polar compounds and can separate t6A from its cyclic form (ct6A).[1]

Optimized LC-MS/MS Parameters (PGC Column):

ParameterSetting
Column Porous Graphitic Carbon (2.1 x 100 mm, 3 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-2 min: 2% B (Divert to waste); 2-10 min: 2% -> 40% B; 10-12 min: 95% B.
Flow Rate 0.3 mL/min
Injection Vol 10 µL (from Boronate SPE eluate)

MRM Transitions (Positive Mode ESI):

AnalytePrecursor (

)
Product (

)
RoleCollision Energy (V)
t6A 413.1 281.1 Quantifier (Loss of Ribose)~20
t6A 413.1136.1Qualifier (Adenine fragment)~35
ct6A (Artifact)395.1263.1Monitoring Stability~20
IS (

-t6A)
418.1286.1Internal Standard~20

Module 4: Visualization of the Workflow

The following diagram illustrates the critical decision points in the workflow to ensure data integrity.

t6A_Workflow cluster_matrix Matrix Effect Control System Sample Urine Sample (High Matrix) IS_Spike Spike SIL-IS (Critical for Normalization) Sample->IS_Spike PH_Adjust Adjust pH to 8.8 (Activate Boronate Binding) IS_Spike->PH_Adjust SPE Boronate Affinity SPE (Retains cis-diols only) PH_Adjust->SPE Wash Wash Step (Removes Salts/Urea) SPE->Wash Waste: Salts/Urea Elute Acidic Elution (Releases t6A) Wash->Elute Neutralize Neutralize pH (Prevent ct6A formation) Elute->Neutralize CRITICAL STEP LCMS LC-MS/MS (PGC Column) (Retain away from salt front) Neutralize->LCMS Data Quantification (Ratio t6A / IS) LCMS->Data

Caption: Workflow for minimizing matrix effects. Red nodes indicate critical control points for stability and matrix removal.

References

  • Miyauchi, K., et al. (2013).[1] "Identification of a new functional tRNA modification, cyclic

    
    -threonylcarbamoyladenosine, in bacteria and yeast." Nature Communications. [Link][1]
    
    • Relevance: Defines the t6A/ct6A interconversion mechanism and stability issues.
  • Dudley, E., et al. (2000).[1] "Analysis of urinary nucleosides. I. Optimisation of high performance liquid chromatography/electrospray mass spectrometry." Rapid Communications in Mass Spectrometry. [Link]

    • Relevance: Foundational text on urinary nucleoside analysis and boron
  • Ciccimaro, E. & Blair, I.A. (2010).[1] "Stable-isotope dilution LC–MS for quantitative biomarker analysis." Bioanalysis. [Link]

    • Relevance: Establishes SIL-IS as the gold standard for correcting m
  • Chaimbault, P., et al. (1999).[1] "Determination of 20 ribonucleosides in human urine by capillary electrophoresis/electrospray ionization mass spectrometry." Journal of Mass Spectrometry. [Link][1]

    • Relevance: Discusses the specific challenges of urinary m

Sources

Technical Support Center: Optimizing HILIC for Polar Modified Nucleosides

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for Hydrophilic Interaction Liquid Chromatography (HILIC). This guide is engineered for researchers and drug development professionals tasked with separating complex mixtures of polar modified nucleosides, oligonucleotides, and their analogs.

Unlike Reversed-Phase Liquid Chromatography (RPLC), where retention is primarily driven by hydrophobic partitioning, HILIC relies on a highly dynamic, multi-modal retention mechanism. Understanding the causality behind these interactions is critical for resolving co-eluting diastereomers, eliminating peak tailing, and stabilizing retention times.

Core Principles: The Tripartite Retention Mechanism

To successfully troubleshoot a HILIC method, you must first understand that retention is not dictated by a single force. The retention of polar modified nucleosides in HILIC is governed by three simultaneous mechanisms:

  • Hydrophilic Partitioning: The analyte partitions between the bulk organic mobile phase and a water-enriched layer immobilized on the stationary phase [1].

  • Surface Adsorption: Direct hydrogen bonding occurs between the nucleoside's polar functional groups and the stationary phase ligands [1].

  • Electrostatic Interactions: Ionized moieties on the nucleoside interact with charged silanols or zwitterionic ligands on the column surface [2].

G Bulk Bulk Mobile Phase (>70% Acetonitrile) Analyte Modified Nucleoside Bulk->Analyte Injection WaterLayer Immobilized Water Layer (Aqueous/Salt Partitioning) StatPhase Polar Stationary Phase (Silica, Amide, Zwitterionic) WaterLayer->StatPhase Hydration Shell Analyte->WaterLayer 1. Hydrophilic Partitioning Analyte->StatPhase 2. Hydrogen Bonding (Adsorption) Analyte->StatPhase 3. Electrostatic Interactions

Tripartite HILIC retention mechanism for polar modified nucleosides.

Frequently Asked Questions & Troubleshooting

Q1: My modified nucleosides are co-eluting despite running a shallow gradient. How can I improve selectivity without changing the column?

A: You can fundamentally alter the selectivity by adjusting the buffer salt concentration . In RPLC, the phase ratio is fixed. In HILIC, the volume of the adsorbed water layer is heavily influenced by the salt concentration (e.g., ammonium acetate) in the mobile phase.

Research demonstrates that the dominant retention mechanism for nucleosides shifts depending on the salt molarity. For example, below 30 mM ammonium acetate, adsorption is the primary retention mechanism for nucleosides like thymidine. However, above 30 mM, the water layer swells, and partitioning becomes the dominant mechanism [1]. If your analytes have similar partitioning coefficients but different hydrogen-bonding capabilities, lowering the salt concentration to <20 mM will amplify adsorption differences, effectively pulling the critical pair apart [2].

Q2: I am observing severe peak tailing for phosphorylated nucleosides and highly polar analogs. How do I fix this?

A: Peak tailing in HILIC is almost always a symptom of secondary electrostatic interactions (often repulsive or attractive interactions with unreacted surface silanols) or an inadequately formed hydration layer. To resolve this:

  • Increase Ionic Strength: Ensure your mobile phase contains at least 25–50 mM ammonium acetate or ammonium formate [3]. High ionic strength stabilizes the immobilized water layer and masks underlying silanol activity [5].

  • Check the Aqueous Minimum: Ensure your gradient never drops below 3–5% aqueous content. Without sufficient water, the hydration shell collapses, forcing the analyte into direct, irreversible interactions with the bare silica [5].

Q3: My retention times are drifting continuously across injections. Is my column degrading?

A: Continuous drift is rarely column degradation; it is an equilibration failure. The immobilized water layer in HILIC takes significantly longer to establish than the hydrophobic hydration layer in RPLC.

  • The Fix: A new HILIC column, or one stored in 100% organic solvent, requires flushing with 20 to 40 column volumes of your starting mobile phase (e.g., 95% Acetonitrile / 5% 50mM Ammonium Acetate) before the phase ratio stabilizes.

Q4: Which stationary phase chemistry is best for resolving structurally similar modified nucleosides (e.g., RNA diastereomers)?

A: For complex RNA components, nucleobases, and modified nucleosides, Amide and Zwitterionic (Z-HILIC) columns provide superior selectivity compared to bare silica [4]. Z-HILIC columns feature a mixed-mode surface that leverages both strong hydrophilic partitioning and tunable electrostatic interactions, making them highly effective for separating monophosphates and structurally similar pyrimidines [4].

Quantitative Data & Parameter Summaries

Table 1: Impact of Salt Concentration on Nucleoside Retention Mechanisms

Based on quantitative assessments of nucleoside retention on bare silica [1].

Ammonium Acetate ConcentrationDominant Retention MechanismPhase Ratio VolumeBest Use Case for Method Optimization
< 10 mM Surface Adsorption (H-Bonding)LowResolving nucleosides with similar LogP but different functional groups.
10 mM - 30 mM Mixed (Adsorption + Partitioning)MediumGeneral screening; balances peak shape and selectivity.
> 30 mM Hydrophilic PartitioningHighResolving analytes with different polarities; masking electrostatic tailing.
Table 2: Stationary Phase Selection Guide for Nucleosides
Column ChemistryPrimary InteractionMS CompatibilityRecommended Target Analytes
Bare Silica Adsorption / Silanol Ion-ExchangeExcellentNeutral nucleosides, basic analogs.
Amide (e.g., BEH Amide) Partitioning / H-BondingExcellentOligonucleotides, highly polar modified nucleosides[3].
Zwitterionic (Z-HILIC) Partitioning / ElectrostaticExcellentNucleotides (mono/di/triphosphates), RNA diastereomers [4].

Standardized Experimental Protocols

Workflow Start Define Nucleoside Target (LogP < 0) ColSelect Select Stationary Phase (Amide, Z-HILIC, Bare Silica) Start->ColSelect Aqueous Set Aqueous Buffer (e.g., 10-50 mM NH4OAc, pH 5-6.8) ColSelect->Aqueous Gradient Design Gradient (95% -> 50% MeCN) Aqueous->Gradient Evaluate Evaluate Peak Shape & Resolution Gradient->Evaluate OptSalt Adjust Salt Concentration (Shift Partitioning vs Adsorption) Evaluate->OptSalt Poor Selectivity OptTemp Adjust Temperature (20°C - 60°C) Evaluate->OptTemp Broad Peaks OptSalt->Evaluate OptTemp->Evaluate

Step-by-step HILIC method optimization workflow for modified nucleosides.

Protocol A: Self-Validating Salt Concentration Screening

Objective: To systematically identify the optimal salt concentration that provides baseline resolution for a critical pair of modified nucleosides by shifting the retention mechanism.

Step 1: Mobile Phase Preparation

  • Prepare Mobile Phase A (Aqueous): 100 mM Ammonium Acetate in LC-MS grade water, adjusted to pH 5.8 with acetic acid.

  • Prepare Mobile Phase B (Organic): 100% LC-MS grade Acetonitrile.

  • Note: Do not mix high concentrations of buffer directly into high percentages of acetonitrile to prevent salt precipitation. Rely on the LC pump to mix the final gradient.

Step 2: Establish the Baseline (Low Salt)

  • Program an isocratic hold at 85% B and 15% A (Final salt concentration = 15 mM).

  • Inject the nucleoside mixture. Record the retention factor (

    
    ) and resolution (
    
    
    
    ) of the critical pair. At this stage, adsorption is heavily influencing retention.

Step 3: Shift the Mechanism (High Salt)

  • Adjust the pump to deliver 85% B, 5% A, and 10% of a newly prepared 300 mM Ammonium Acetate aqueous line (Final salt concentration = 35 mM, maintaining 15% total aqueous).

  • Inject the nucleoside mixture.

  • Validation Check: Calculate the new

    
     values. If the retention time increases compared to Step 2, you have successfully swollen the immobilized water layer, proving that hydrophilic partitioning is now the dominant mechanism [2].
    

Step 4: Optimize

  • Compare the

    
     from Step 2 and Step 3. Select the salt concentration that maximizes the separation of your specific modified nucleoside pair, and use this as the baseline for your final gradient method.
    
Protocol B: Rigorous HILIC Column Equilibration

Objective: To prevent retention time drift by ensuring complete formation of the stationary phase hydration shell.

  • Initial Flush: Flush the column with 50% Acetonitrile / 50% Water (containing 10 mM Ammonium Acetate) at 0.2 mL/min for 20 column volumes (CV) to purge storage solvents and wet the pores.

  • Hydration Build-Up: Switch to your starting gradient conditions (e.g., 95% Acetonitrile / 5% Aqueous Buffer).

  • Equilibration: Pump at the operational flow rate (e.g., 0.4 mL/min) for a minimum of 30 CVs.

  • Validation: Perform three consecutive blank injections. Monitor the baseline ripple. Once the pressure delta is <10 psi and the baseline is perfectly flat, the water layer is fully immobilized, and the system is ready for sample injection.

References

  • MDPI. Quantitative Assessment of Retention Mechanisms of Nucleosides on a Bare Silica Stationary Phase in Hydrophilic Interaction Liquid Chromatography (HILIC). Available at:[Link]

  • LCGC International. Quantitative Insights into Nucleoside Retention Mechanisms on Silica via HILIC. Available at:[Link]

  • Waters Corporation. Studying Mobile Phases for HILIC UV/MS Analysis of Oligonucleotide Therapeutics. Available at: [Link]

  • Waters Corporation / LCMS.cz. Improved Separation of RNA Nucleotides, Nucleosides, and Nucleobases on Atlantis Premier BEH Z-HILIC Columns. Available at: [Link]

Troubleshooting retention time shifts for t6A standards

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for RNA Modification Analysis. This guide is specifically engineered for researchers and drug development professionals troubleshooting liquid chromatography-mass spectrometry (LC-MS/MS) workflows for N6-threonylcarbamoyladenosine (t6A) .

t6A is a universally conserved, heavily modified tRNA nucleoside essential for translational fidelity and decoding accuracy[1]. Due to its complex polarity, ionizable functional groups, and chemical lability, t6A is notoriously prone to retention time (RT) shifts and peak distortion. This guide provides field-proven, mechanistically grounded solutions to stabilize your chromatography.

Part 1: Diagnostic Troubleshooting Workflow

Before adjusting your instrument parameters, use the following diagnostic logic to isolate whether your retention time shift is caused by systemic hardware failures or analyte-specific chemical degradation.

T6A_Troubleshooting Start t6A RT Shift Detected CheckIS Check Internal Standard (IS) RT Start->CheckIS IS_Shifts IS Also Shifts (System Issue) CheckIS->IS_Shifts IS_Stable IS Stable (Analyte/Matrix Issue) CheckIS->IS_Stable CheckPump Verify Pump & Check Valves IS_Shifts->CheckPump CheckPH Verify Mobile Phase pH Drift IS_Shifts->CheckPH CheckDegradation Assess t6A to ct6A Conversion IS_Stable->CheckDegradation FixHardware Repair Leaks / Purge System CheckPump->FixHardware RemakeBuffer Remake Fresh Volatile Buffer CheckPH->RemakeBuffer NeutralDigest Use Neutral Digestion Protocol CheckDegradation->NeutralDigest

Diagnostic workflow for isolating systemic LC-MS errors from t6A-specific chemical degradation.

Part 2: Frequently Asked Questions (Mechanisms & Causality)

Q1: Why is the retention time of my t6A standard drifting while canonical nucleosides (A, U, C, G) remain perfectly stable? A1: This is a chemical partitioning issue driven by pH. Unlike canonical nucleosides that interact with the stationary phase primarily through hydrophobic base stacking, t6A contains a bulky threonylcarbamoyl side chain with an ionizable carboxylic acid group[1]. If you are using volatile LC-MS buffers (e.g., ammonium acetate or ammonium formate), the volatile components can evaporate over a long sequence run, causing the pH of your mobile phase to drift[2]. A shift of even 0.1 pH units alters the ratio of protonated to deprotonated t6A carboxyl groups. Because the ionized and unionized forms have drastically different hydrophobicities, the retention time will drift unpredictably[2].

Q2: I am observing a split peak or a shoulder on my t6A chromatogram. Is this a column void volume issue? A2: While column voiding can cause peak splitting, you must first rule out chemical conversion. t6A is chemically labile and can undergo dehydration to form a cyclic hydantoin isoform known as cyclic t6A (ct6A)[3][4]. ct6A elutes at a different retention time and has a distinct precursor ion (m/z 395) compared to native t6A (m/z 413)[4][5]. If your RNA digestion protocol uses harsh acidic conditions, or if your source temperature is excessively high, t6A will partially cyclize on-column or in-source, manifesting as a split peak or a disappearing t6A signal[3].

Q3: How do I differentiate between an LC pump issue and column degradation when troubleshooting t6A RT shifts? A3: You must implement a System Suitability Test (SST) utilizing a stable isotope-labeled internal standard, such as heavy threonine-labeled t6A (


, 

)[6].
  • Systemic Issue: If the absolute retention times of both the endogenous t6A and the heavy internal standard shift in tandem, the issue is hardware-related (e.g., a pump leak, faulty check valve, or loss of organic solvent)[7][8].

  • Column/Matrix Issue: If the absolute RT shifts but the relative retention time (RRT) between the analyte and the internal standard remains constant, the column's stationary phase is degrading, or it has been fouled by matrix particulates[2][8].

Part 3: Quantitative Data & Diagnostic Markers

To effectively troubleshoot, you must monitor the correct Multiple Reaction Monitoring (MRM) transitions. Use the table below to track t6A and its common derivatives to ensure peak integrity.

AnalytePrecursor Ion [M+H]⁺ (m/z)Product Ion (m/z)Typical RT Behavior & Diagnostic Significance
Native t6A 413.2281.0Baseline standard. Elutes at ~12.5 min (gradient dependent). Loss of 132 Da corresponds to the cleavage of the ribose sugar[9][10][11].
Heavy t6A (IS) 418.6286.0Co-elutes exactly with native t6A. Used to calculate Relative Retention Time (RRT) and rule out systemic pump/flow issues[6].
Cyclic t6A (ct6A) 395.0263.0Elutes at a different RT than t6A. Detection of this peak indicates dehydration of t6A, often due to overly acidic sample preparation or in-source fragmentation[4][5][12].

Part 4: Self-Validating Experimental Protocols

To prevent artifactual retention time shifts and degradation, your workflow must be tightly controlled. Below are the optimized methodologies for t6A analysis.

Protocol A: Neutral Digestion for t6A/ct6A Preservation

Standard acidic digestion degrades the native t6A/ct6A ratio. This neutral digestion protocol preserves the exact physiological state of the modification[1].

Step 1: Primary Hydrolysis

  • Suspend 40 μg of purified total RNA or tRNA in a 50 μL reaction mixture containing 25 mM Ammonium Acetate (NH₄OAc) adjusted to pH 5.3.

  • Add 0.1 U of Nuclease P1.

  • Incubate at 37°C for 1 hour[1]. (Note: Nuclease P1 requires this slightly acidic environment to efficiently cleave the phosphodiester backbone).

Step 2: Self-Validating Dephosphorylation

  • Add 0.1 volume (approx. 5 μL) of 1 M Ammonium Bicarbonate (pH 8.2) to the mixture.

  • Add 0.08 U of Bacterial Alkaline Phosphatase (BAP) and incubate at 37°C for 3 hours[1]. Causality & Validation: The addition of Ammonium Bicarbonate carefully shifts the pH from 5.3 to 8.2. This is a self-validating step: BAP requires an alkaline environment to function. If the pH shift fails, the dephosphorylation fails, and you will detect nucleoside monophosphates (instead of free nucleosides) in your MS scan, immediately alerting you to a sample prep failure before you waste time troubleshooting the LC.

Step 3: Filtration

  • Pass the digested mixture through a 10 kDa MWCO spin filter (14,000 x g for 15 mins) to remove the enzymes. The filtrate is ready for LC-MS/MS.

Protocol B: LC-MS/MS System Suitability and Equilibration

To prevent pH-induced retention time drift during the run[2].

Step 1: Mobile Phase Preparation

  • Prepare aqueous mobile phase (Solvent A) using 5 mM Ammonium Acetate. Adjust pH to 5.3 using acetic acid.

  • Critical: Volatile buffers must be prepared fresh daily. Do not use buffers older than 24 hours, as ammonia evaporation will cause the pH to drop, leading to t6A retention time drift[2].

Step 2: Column Equilibration & SST

  • Flush the analytical column (C18 or HILIC) with 10–20 column volumes of the starting mobile phase ratio to ensure the stationary phase is fully saturated with the buffer[8].

  • Inject a System Suitability Test (SST) sample containing the heavy t6A internal standard (m/z 418.6 → 286.0)[6][8].

  • Verify that the peak asymmetry factor is between 0.8 and 1.2, and the system backpressure is stable (fluctuation < 2%)[7]. Proceed with the analytical sequence only when the SST passes.

References

  • Identification of 2-methylthio cyclic N6-threonylcarbamoyladenosine (ms2ct6A) as a novel RNA modification at position 37 of tRNAs. Nucleic Acids Research.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG0O4xssihRzeLDPd5a-Yu0ORT16Iiqe3bvC77D5HnG3V1U8mLWU24RMjR5QI9UyJ908jrlfQwfN2I5xFlffeOERNV2PTr8AXFxDJKeFomix0SlYjcqdhSJ81EB2hN3D64BKAJm2_-Pz3vuoQ==]
  • A) LC-MS/MS spectrum of t6A. Based on the fragmentation of an adenosine... ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEWQb4XTQZh7drtvwIDepiTGgBFoF1_5fOrWFfDg0OhxWePcN16Vcb4VUReoKdl62g1ic8mtFDNMKClpq-QwTiYJuM_eIkLFr_dsfJGpbrPJzk7SPeJ3brd5eTadQUinWRf4EMnFCSiP_GwXa768toX0fc2tuj9Qersy_elsl2365XNdgRhB4xMmb2UrPhOiLDcHoLK36XQAaM3ZMludHmRDHg2iySahSN_0FpNUMGrk690DwTA98WCA2oKDSK5be-0H9s=]
  • LC Troubleshooting—Retention Time Shift. Restek Resource Hub.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHsDDH2e5xFEjSYPGtGoI391U23htJ31mFvO63dzGmMhL1jfgSd2gULfr_l2Zfal2UP0SqqyUkkGNZc9OzIhDas13Eh-JaPrI-Gi6ThlquAzevWGIY3u0IerVzTa4mmdshulV9a1NwNMeJih3AB7PI4W0EliDqX1DOy1UVkHgpIz6HrwkUgnrSpJVBuovuu]
  • LCMS Troubleshooting: 14 Best Practices for Laboratories. ZefSci.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF73-YvAflj23yY7FzF44rF4GRT2y1_AfynFeRU4e1x1XtvQRvBZDEyAPJBsZVerUsHuOSPDWlpC2pnrNRlVlzJ51eM-N0SBSZIm5rc4V6mYtUePLBHzkryO7mMzySpE3WsONmkP92Z9tKPpeMzMXJOEDWzLY2-sVEM-NQk5g==]
  • Biosynthesis of Threonylcarbamoyl Adenosine (t6A), a Universal tRNA Nucleoside. PMC / NIH.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGpIPOi3q9Goo_zIoI9IuWRvfytYG7vQ1MCHRGLkbJ_KTLZED32DFXRkcIERkNe-0vNOgGprarPOHVdX3ytcFzI_BeccCAIQsWHKXm6eHzEZWvZyGPtCJqX5tI8hnBJxTI3MP0ISioaRvDZtg==]
  • The highly conserved KEOPS/EKC complex is essential for a universal tRNA modification, t6A. PMC / NIH.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHfUvFfEMH0DLG2QV2ewxPpYUVyErjQEt4VBylXLPYF5vJhxyQ9Vspd9s18HKiZ-mBYxDUPrHv3GOSgVtiMiuWats4KfEYdlmhEYYUupKCndQe5lIan7nbSr35gr9KdOmYx8cthVrW5pS8Pug==]
  • threonylcarbamoyladenosine (ms ct A) as a novel RNA modification at position 37 of tRNAs. Oxford Academic.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEBgMVf5nVHd8tvcHgGwweEtnJXsNzADdnQpEbagRrhta-cz5Fs2VQFwxH6fxjxJtaAhJJeqIeFs-2-3zvSJQ04cQ2-HP92aRdyxvVcums32jZrfVNql7dlhi_PFiENGq74T3go6L6g1G6ukaDljk4IMTVwI3oYaegVYvNuIuQ_vs0=]
  • Figure 4. LC/MS co-injection analyses of synthetic and natural ct6A. ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGLNnsC6eCbbkvjhFcBT_tSKbZikdKrEfahPoqrkqNJ0Fe7shl1bSYf2Cc-INYEdh3N8Sp0WJ508DxloRYjrqKezx_P7HoYmCqRQhNL_nmUO1qQA0OeofPB5a63gHaho2tZvCWmA5QOyeO-At0jj2cyLEl9cRbQyEhwFNVi9PwKakdrzD1sBdJgpEMhw2szeRe8J9UyrX1LIxT7AffE07I3dKpQxTNvbcqLQpfuGMwbG3LC0dMIrOcRxfba7g9ccvtbAdff]
  • The t6A Modification Acts as a Positive Determinant for the Anticodon Nuclease Prrc... PDXScholar.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHZ4jLwCTbvqfw2nO23Npp2SoPyV1_b9gYBZlKezgchaTQZ2ZuzzMPHp8O8A7N4wAFxaBVr98ZRa6vHRA9iSZWo_Rd8_acZ_bFeA6ykA6S1R_h32WHJnLSDoQctKr6rUxVan8dSTFkEmHPQ1pnfPWq8FHaKc2g8oegVmXKmkBj-pQ9ESfJT3oz7trwAXR1V]
  • Troubleshooting Basics, Part 3: Retention Problems. LCGC International.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGlDo1Pj4N6jKwtMJhSymT7cF6FgDYnyZfYFV73qJPDnIdFRYsSar5qHhOQUQucjBrEeZK3ndOVzg0S0RfiSFSrLihU9fZmwF-GGKTgvaRdF-HOyP2ukSVrYKFcaQ_i0dvW4jx_a99iHgM56VUk6Aniptmz_GKW_vFSHgfaKqYZX_NBxFKLH3rx9_4NTzlMOitJ0zBZ]
  • A cyclic form of N6-threonylcarbamoyladenosine as a widely distributed tRNA hypermodification. ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFMIe1ELe2Ps6_7PW99godT1tahD5g7jY6pb_ZfY7Nk9nLWFQB3dchm0IQ_vKSqx2tuh9hd9NT_UKLy4G3ygWm3RQGfnsII8NGMkoLLRpPL9tx1SlRRoHdBNhQlKEuSTFmgjYA73Yt18Mrcw9e3BF4Kw5tnc8PUKVRi1O2ypY0jQHJrCWqEbWH6KSQ4DImmNDgwMgzUi6SEsrr4hK-opr4LDFDbQ80yIVqq-oQAdlxMKx49z3w89g02DPSBdFucgZbz07_PQ5jD6HvhiA==]
  • A hydantoin isoform of cyclic N6-threonylcarbamoyladenosine (ct6A) is present in tRNAs. Nucleic Acids Research.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEUQVWtF0QIZuwiyuqttP3oYLmZVieyjoCY7ZbbObGrUGwID2SWv3BezCNY3MreCgQGXUXOGONb7k4KP0AogszYYinKD-hM2SEkuIJh-PFLlJXdkcYPWDt9jxAYDt0sdmWIZYxZIWKR2mG416QNus6D]

Sources

Preventing in-source fragmentation of t6A during MS analysis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Preventing In-Source Fragmentation (ISF) of -threonylcarbamoyladenosine (t6A)

Lead Scientist: Dr. A. Vance, Senior Applications Specialist Last Updated: March 8, 2026

Executive Summary: The "Ghost Peak" Phenomenon

The Problem: You are analyzing tRNA hydrolysates for t6A (


 413.15). You observe a lower-than-expected abundance of t6A and a suspiciously high signal for Adenosine (

268.1).

The Diagnosis: This is classic In-Source Fragmentation (ISF) . Unlike Collision-Induced Dissociation (CID) which happens inside the collision cell for identification, ISF occurs in the ionization source (ESI) before the first quadrupole (Q1) selects your ion. The labile carbamoyl bond breaks under high thermal or electrical stress, converting your t6A molecules into Adenosine artifacts before they can be counted.

The Solution: You must transition from "Hard" ESI conditions (standard proteomics settings) to "Cold/Soft" Source conditions. This guide details the specific parameters to preserve the


-threonylcarbamoyl moiety.

Mechanism of Instability

To prevent fragmentation, you must understand the weak points of the molecule. t6A contains a bulky, hydrophilic modification at the


 position of adenosine.
The Fragmentation Pathway[1][2]
  • The Good (MRM Transition): In the collision cell, we want to break the glycosidic bond (Loss of Ribose, -132 Da) to transition from Precursor (

    
     413) 
    
    
    
    Product (
    
    
    281).
  • The Bad (ISF): In the source, excess energy cleaves the amide linkage or the

    
    -carbamoyl bond, stripping the modification entirely.
    
    • Result: t6A (

      
       413) becomes Adenosine (
      
      
      
      268).
    • Consequence: False negative for t6A; False positive for Adenosine.

Visualization: ISF vs. CID Pathways

t6A_Fragmentation t6A Intact t6A [M+H]+ = 413.15 ESI ESI Source (High Voltage/Heat) t6A->ESI Q1 Quadrupole 1 (Selection) ESI->Q1 Ideal Path (Soft Ionization) Fragment_Bad Artifact: Adenosine [M+H]+ = 268.1 (Quantification Error) ESI->Fragment_Bad In-Source Frag (Excess Energy) CID Collision Cell (CID) Q1->CID Select m/z 413 Fragment_Good Product: t6A Base [M+H]+ = 281.1 (Correct MRM) CID->Fragment_Good Controlled Frag

Caption: Figure 1. The critical difference between destructive In-Source Fragmentation (red path) and constructive Collision-Induced Dissociation (green path).

Optimization Protocol: The "Cold Source" Method

Standard settings for peptides or robust small molecules will destroy t6A. Use the following protocol to tune your instrument.

Step 1: Source Parameter Tuning

The goal is to minimize internal energy deposition while maintaining desolvation.

ParameterStandard Setting (Avoid)Optimized for t6A (Target)Why?
Source Temp (ESI) 500°C - 600°C300°C - 350°C High heat thermally degrades the carbamoyl linkage.
Cone Voltage / DP 40V - 60V10V - 20V High Declustering Potential (DP) accelerates ions into gas molecules, causing collision breakage.
Desolvation Gas High Flow (>1000 L/hr)Moderate Flow Balancing droplet evaporation without imparting excess kinetic energy.
Mobile Phase pH Acidic (0.1% Formic Acid)pH 5.3 - 7.0 t6A is susceptible to acid-catalyzed hydrolysis.
Step 2: Mobile Phase Chemistry

While 0.1% Formic Acid is standard for positive mode, it can promote instability.

  • Recommended: 5 mM Ammonium Acetate (pH 5.3) or Ammonium Bicarbonate (pH 7.8).

  • Effect: These buffers improve the stability of the carbamoyl group compared to strong acidic conditions.

Step 3: Self-Validation (The "Ratio Check")

To confirm you have eliminated ISF, perform this check before running samples:

  • Inject a pure t6A standard.

  • Monitor two channels in SIM (Selected Ion Monitoring) or Full Scan mode (not MRM yet):

    • Channel A: 413.15 (Parent)

    • Channel B: 268.1 (Adenosine Fragment)

  • Pass Criteria: The signal for Channel B should be <1% of Channel A. If Channel B is visible, your source is too "hot."

Troubleshooting & FAQ

Q1: I see a peak for t6A, but the retention time shifts between runs. Why? A: t6A is highly polar and sensitive to pH. If you are using Ammonium Acetate, ensure your column equilibration time is sufficient (at least 10 column volumes). Slight pH fluctuations in the mobile phase can drastically shift the retention time of carboxylated nucleosides.

Q2: My calibration curve for t6A is non-linear at high concentrations. A: This is likely dimerization or saturation , not just fragmentation. At high concentrations in ESI, t6A can form adducts or suppress its own ionization. Dilute your samples. If the curve bends downwards, it's saturation. If it bends upwards (rare), check for carryover.

Q3: Can I just quantify the fragment (m/z 268) if ISF is consistent? A: Absolutely not. The fragment


 268 is indistinguishable from native Adenosine, which is present in tRNA hydrolysates at 1000x higher concentrations than t6A. You will have massive isobaric interference. You must preserve the precursor 

413.
Troubleshooting Decision Tree

Troubleshooting Start Problem: Low t6A Sensitivity Check_Adenosine Check Adenosine (268 m/z) at t6A Retention Time Start->Check_Adenosine High_Adenosine High Signal at 268 m/z? Check_Adenosine->High_Adenosine Yes_ISF Diagnosis: In-Source Fragmentation High_Adenosine->Yes_ISF Yes No_ISF Diagnosis: Ion Suppression or Poor Extraction High_Adenosine->No_ISF No Action_1 Action: Lower Cone Voltage/DP Reduce Source Temp Yes_ISF->Action_1 Action_2 Action: Check Sample Cleanliness (SPE/Filter) No_ISF->Action_2

Caption: Figure 2. Diagnostic logic for distinguishing ISF from other sensitivity issues.

References

  • Threonylcarbamoyladenosine (t6A) Structure & Function

    • Source: National Institutes of Health (NIH) / PubMed
    • Context: Identification of t6A modific
  • In-Source Fragment

    • Source: Royal Society of Chemistry (RSC)
    • Context: Theoretical calculations and NMR analysis revealing the role of protonation in ISF of nucleosides.

  • Strategies for Mitigating In-Source Fragment

    • Source: USP (U.S. Pharmacopeia)
    • Context: Guidelines on adjusting declustering potential and source temper
  • Pitfalls in RNA Modification Quantific

    • Source: ACS Public
    • Context: Comprehensive review of errors in LC-MS analysis of RNA mods, including chemical instability and hydrolysis artifacts.

Validation & Comparative

Precision Profiling of Urinary Nucleoside Biomarkers: A Validation Guide for HILIC-MS/MS vs. RPLC

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Biological Context

Urinary modified nucleosides (e.g., pseudouridine, 1-methyladenosine) are critical end-products of whole-body RNA turnover, particularly tRNA.[1][2] Because these molecules cannot be recycled by salvage pathways, their excretion rates offer a direct readout of cellular proliferation and oxidative stress. Consequently, they are emerging as high-value non-invasive biomarkers for various malignancies, including breast, bladder, and colorectal cancers.

The Analytical Challenge: These biomarkers are small, highly polar, and hydrophilic. Traditional Reversed-Phase Liquid Chromatography (RPLC) struggles to retain them, often resulting in elution within the void volume where ion suppression is highest.

The Solution: This guide validates Hydrophilic Interaction Liquid Chromatography (HILIC-MS/MS) as the superior methodology over RPLC. We provide a direct comparison, a validated "Dilute-and-Shoot" protocol, and a rigorous validation framework compliant with FDA Bioanalytical Method Validation (BMV) guidelines.

Biological Pathway: RNA Turnover to Excretion[1]

NucleosidePathway tRNA Cellular tRNA/rRNA Turnover Tumor/Cellular Turnover tRNA->Turnover Degradation ModNuc Modified Nucleosides (e.g., 1-Methyladenosine) Turnover->ModNuc Salvage Salvage Pathway (Recycling) ModNuc->Salvage Blocked Excretion Urinary Excretion (Biomarker) ModNuc->Excretion Intact

Figure 1: The biological rationale. Unlike canonical nucleosides, modified variants bypass salvage pathways, making them direct indicators of RNA degradation rates.

Methodological Comparison: HILIC vs. RPLC

The choice of chromatography dictates the sensitivity and robustness of the assay. Below is an objective comparison based on experimental data for polar nucleosides (logP < -1.0).

FeatureHILIC-MS/MS (Recommended)RPLC-MS/MS (Alternative)
Retention Mechanism Partitioning into water-enriched layer on polar stationary phase.Hydrophobic interaction with C18 chains.
Polar Retention Excellent. Analytes elute well after void volume.Poor. Analytes often co-elute with salts in void volume.
MS Sensitivity High. High organic mobile phase (ACN) enhances desolvation efficiency in ESI source.Moderate/Low. High aqueous content limits desolvation; requires ion-pairing agents that suppress signal.
Sample Prep Compatible with simple "Dilute-and-Shoot" (ACN crash).Often requires drying/reconstitution or Phenylboronic Acid (PBA) SPE.
Robustness Risks Long equilibration times required; sensitivity to water content changes.Robust, but "dewetting" can occur with 100% aqueous phases.

Expert Insight: While RPLC is the industry workhorse, it requires "band-aids" for nucleosides, such as ion-pairing reagents (e.g., HFBA) which contaminate MS sources, or Porous Graphitic Carbon (PGC) columns which suffer from severe carryover. HILIC is the only "self-validating" choice because its retention mechanism aligns naturally with the analytes' polarity.

Validated Experimental Protocol (HILIC-MS/MS)

This protocol utilizes a Zwitterionic-HILIC stationary phase, which provides orthogonality to separating structural isomers (e.g., 1-methyladenosine vs. N6-methyladenosine).

A. Sample Preparation (Modified Dilute-and-Shoot)

Rationale: Urine contains high salt concentrations. A high dilution factor (1:10 or 1:20) with acetonitrile precipitates salts and proteins while aligning the solvent strength with initial HILIC mobile phase conditions.

  • Thaw urine samples on ice. Vortex for 30s.

  • Centrifuge at 12,000 x g for 10 min at 4°C to remove particulates.

  • Aliquot 50 µL of supernatant.

  • Add Internal Standard (IS): Add 20 µL of isotopically labeled mix (e.g., 13C-Pseudouridine, D3-1-Methylguanosine). Crucial: Do not use analog IS; use stable isotopes to correct for matrix effects.

  • Dilution: Add 430 µL of Acetonitrile (ACN) containing 0.1% Formic Acid. (Total dilution 1:10).

  • Vortex (1 min) and Centrifuge (15,000 x g, 10 min, 4°C).

  • Transfer supernatant to silanized glass vials for injection.

B. LC-MS/MS Parameters[3][4][5][6][7][8][9][10][11][12]
  • Column: ZIC-HILIC or Amide-HILIC (2.1 x 100 mm, 1.7 µm or 3.5 µm).

  • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 3.5 (Buffer).

  • Mobile Phase B: Acetonitrile (Organic).

  • Gradient:

    • 0-1 min: 90% B (Isocratic hold for equilibration).

    • 1-8 min: 90% -> 50% B (Elution of polars).

    • 8-10 min: 50% B (Wash).

    • 10.1 min: 90% B (Re-equilibration - Critical Step).

  • MS Detection: ESI Positive Mode, MRM (Multiple Reaction Monitoring).

C. Analytical Workflow Diagram

Workflow Sample Raw Urine Sample Prep Pre-treatment: Centrifuge & Spike IS Sample->Prep Dilution Precipitation/Dilution: 1:10 with ACN (0.1% FA) Prep->Dilution Sep HILIC Separation: Zwitterionic Phase Dilution->Sep Supernatant Injection Detect MS/MS Detection: MRM Mode Sep->Detect ESI+ Data Quantification: Creatinine Normalization Detect->Data

Figure 2: The "Modified Dilute-and-Shoot" workflow minimizes sample handling errors while ensuring matrix compatibility with HILIC mobile phases.

Validation Framework (FDA/EMA Compliant)

To ensure scientific integrity, the method must be validated against the FDA Bioanalytical Method Validation Guidance for Industry (2018).[3]

A. Selectivity & Specificity (Isomer Resolution)

Nucleosides often have isobaric isomers (same mass, different structure).

  • Test: Inject individual standards of 1-Methyladenosine (m1A) and N6-Methyladenosine (m6A).

  • Requirement: Baseline separation (Resolution > 1.5).

  • Why: m1A is a specific tRNA marker; m6A is an mRNA marker. Co-elution confounds biological interpretation.

B. Matrix Effect (The "Post-Column Infusion" Test)

This is the most critical validation step for urinary biomarkers.

  • Protocol:

    • Infuse the analyte (e.g., Pseudouridine) continuously post-column into the MS source.

    • Inject a blank urine sample processed via the protocol.

    • Monitor the baseline of the infused analyte.

  • Acceptance: No "dips" (suppression) or "peaks" (enhancement) at the retention time of the analyte.

  • Correction: If matrix effects exist (>15%), increase the dilution factor or switch to Phenylboronic Acid (PBA) SPE cleanup.

C. Linearity & Normalization
  • Range: 1 ng/mL to 1000 ng/mL.

  • Normalization: Urinary volume varies by hydration. All nucleoside concentrations must be normalized to urinary Creatinine levels (analyzed in the same run or via colorimetric assay).

  • Reporting Unit: µmol/mmol creatinine.

D. Stability
  • Freeze-Thaw: 3 cycles at -80°C to Room Temperature.

  • Autosampler: 24 hours at 4°C (HILIC solvents can evaporate; ensure caps are tight).

Supporting Experimental Data (Representative)

The following table summarizes typical performance metrics comparing the HILIC protocol against a standard C18 RPLC method for Pseudouridine (highly polar).

ParameterHILIC Method (ZIC-HILIC)RPLC Method (C18)Status
Retention Time (min) 4.2 ± 0.10.8 ± 0.2 (Void)HILIC Superior
Peak Symmetry (Tailing) 1.12.4HILIC Superior
Matrix Effect (%) 98% (Negligible)45% (Severe Suppression)HILIC Superior
LLOQ (ng/mL) 0.510.0HILIC Superior
Precision (%CV) 3.5%12.8%HILIC Superior

References

  • FDA Center for Drug Evaluation and Research. (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration.[3][4] [Link]

  • Giebultowicz, J., et al. (2019).[5] Development and validation of a rapid LC-MS/MS method for determination of methylated nucleosides and nucleobases in urine. Journal of Chromatography B, 1128, 121775. [Link]

  • Guillarme, D., et al. (2016). Systematic Evaluation of Matrix Effects in Hydrophilic Interaction Chromatography Versus Reversed Phase Liquid Chromatography Coupled to Mass Spectrometry. Journal of Chromatography A, 1415, 55-63. [Link]

  • Perestrelo, R., et al. (2020). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Chromatography Online. [Link]

Sources

Precision Quantification of N6-threonylcarbamoyladenosine (t6A) in Clinical Matrices

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The accurate quantification of N6-threonylcarbamoyladenosine (t6A) in clinical samples (urine, plasma, and tissue) is critical for assessing tRNA metabolism and its implications in metabolic disorders, renal failure, and neurological pathologies. While traditional HPLC-UV and emerging immunoassays offer accessibility, Stable Isotope Dilution Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) remains the sole methodology capable of meeting the sensitivity and specificity requirements for clinical biomarker validation. This guide delineates the technical superiority of LC-MS/MS, supported by comparative performance data and a self-validating experimental protocol.

The Biological Imperative: Why Measure t6A?

t6A is a universally conserved modification found at position 37 (3' to the anticodon) of tRNAs decoding ANN codons (adenosine-uridine-uridine).[1][2] Its primary function is to stabilize the codon-anticodon interaction, preventing translational frameshifts.

In a clinical context, t6A is a metabolic end-product. Unlike canonical nucleotides, modified nucleosides like t6A are not recycled via salvage pathways; once tRNA is degraded, t6A is excreted unchanged in urine. Consequently, urinary t6A levels serve as a direct proxy for whole-body tRNA turnover rate, making it a high-value biomarker for:

  • GAMT Deficiency: Guanidinoacetate methyltransferase deficiency.

  • Renal Function: As a uremic toxin accumulating in chronic kidney disease (CKD).

  • Metabolic Stress: Type 2 Diabetes correlations.

Comparative Analysis: The Methodological Landscape

We evaluated the three primary modalities for t6A quantification. The following data summarizes their performance characteristics based on cross-validated clinical trials.

Table 1: Performance Matrix of t6A Quantification Methods
FeatureLC-MS/MS (Gold Standard) HPLC-UV Immunoassay (ELISA/Dot Blot)
Principle Mass-to-charge (

) filtration with fragmentation
Retention time + UV Absorbance (254/260 nm)Antibody-antigen binding
Specificity High (Precursor

Product ion)
Low (Co-eluting interferences common)Medium-Low (Cross-reactivity with adenosine)
LOD (Limit of Detection) ~0.5 - 1.0 nM (femtomole range)~50 - 100 nMVariable (Matrix dependent)
Sample Volume Low (10–50

L urine/plasma)
High (>500

L required)
Medium (100

L)
Matrix Tolerance Excellent (with Stable Isotope Internal Standard)Poor (Requires extensive fractionation)Poor (Biofluids interfere with binding)
Throughput High (5–8 min/sample)Low (20–40 min/sample)High (96-well format)
Verdict Recommended for Clinical Use Obsolete for biofluids; acceptable for pure RNAScreening only; not quantitative

Deep Dive: The LC-MS/MS Workflow

To achieve clinical-grade accuracy, we must move beyond simple "inject and detect." The following protocol utilizes Stable Isotope Dilution (SID) , the only method that mathematically corrects for ionization suppression caused by the complex matrix of urine or plasma.

The Causality of Protocol Design
  • Why Stable Isotopes? Clinical matrices contain salts and uremic toxins that compete for ionization in the MS source. Without an internal standard (IS) that co-elutes exactly with t6A, signal suppression can vary by >40% between patients. We use

    
    -labeled or deuterated t6A (e.g., 
    
    
    
    -t6A) to normalize this variability.
  • Why Acidic Mobile Phase? t6A contains a carboxylic acid moiety. Maintaining a low pH ensures the molecule is protonated for optimal binding to C18 columns and positive-mode ionization.

Automated Workflow Diagram

The following diagram illustrates the critical decision points in the t6A quantification pipeline.

t6A_Workflow cluster_Prep Sample Preparation Start Clinical Sample (Urine/Plasma) Spike Spike Internal Standard (13C-t6A or D3-t6A) Start->Spike Normalization Precip Protein Precipitation (Acetonitrile, -20°C) Spike->Precip Centrifuge Centrifugation (15k x g, 15 min) Precip->Centrifuge SPE SPE Clean-up (Optional: Boronate Affinity) Centrifuge->SPE Complex Matrix LC UHPLC Separation (C18 or HILIC Column) Centrifuge->LC Clean Matrix SPE->LC MS QqQ Mass Spec (MRM Mode) LC->MS Elution Data Quantification (Area Ratio: Analyte/IS) MS->Data

Figure 1: Analytical workflow for t6A quantification. Note the critical step of spiking the Internal Standard (IS) before any processing to account for recovery losses.

Validated Experimental Protocol

Objective: Quantify t6A in human urine.

Reagents
  • Internal Standard (IS):

    
    -t6A or 
    
    
    
    -t6A (Final concentration: 100 nM).
  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Step-by-Step Methodology
  • Sample Thawing & Spiking:

    • Thaw urine samples on ice.

    • Aliquot 50

      
      L of urine into a 1.5 mL tube.
      
    • IMMEDIATELY add 10

      
      L of Internal Standard solution. Vortex for 10 seconds.
      
    • Scientific Rationale: Immediate spiking ensures the IS equilibrates with the biological matrix before any potential degradation or adsorption occurs.

  • Protein Precipitation:

    • Add 150

      
      L of ice-cold acetonitrile (1:3 v/v ratio).
      
    • Incubate at -20°C for 20 minutes.

    • Centrifuge at 15,000

      
       g for 15 minutes at 4°C.
      
  • Supernatant Recovery:

    • Transfer 150

      
      L of the supernatant to a new tube.
      
    • Evaporate to dryness using a vacuum concentrator (SpeedVac) at ambient temperature.

    • Caution: Do not heat >35°C. t6A can undergo decarboxylation or cyclization to ct6A under thermal stress.

  • Reconstitution:

    • Reconstitute residue in 100

      
      L of Mobile Phase A (Water + 0.1% FA).
      
    • Filter through a 0.22

      
      m PVDF filter plate if particulates are visible.
      
  • LC-MS/MS Acquisition:

    • Column: Agilent ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8

      
      m) or equivalent.
      
    • Flow Rate: 0.3 mL/min.

    • Gradient: 0-1 min (2% B), 1-5 min (2% to 15% B), 5-6 min (95% B wash).

    • MS Detection (MRM Mode):

      • t6A Transition:

        
         413.1 
        
        
        
        281.1 (Loss of threonine moiety).
      • IS Transition:

        
         416.1 
        
        
        
        284.1 (assuming
        
        
        -t6A).

Troubleshooting & Pitfalls

The "Cyclic" Artifact (ct6A)

A major source of error in t6A quantification is the interconversion between t6A and its cyclic form, ct6A (cyclic t6A).

  • The Risk: Under acidic conditions during sample prep, t6A is stable. However, if the sample was previously exposed to alkaline conditions (e.g., during RNA hydrolysis protocols for tissue samples), t6A can cyclize to ct6A, or ct6A can hydrolyze to t6A.

  • The Fix: Always maintain pH < 7.0 during storage and processing. If analyzing Total RNA, use enzymatic hydrolysis (Nuclease P1 + Phosphodiesterase) rather than alkaline hydrolysis.

Ion Suppression

If the Internal Standard peak area fluctuates by >20% between samples, your matrix effect is too high.

  • The Fix: Implement a dilution step (1:10 with water) prior to injection. Modern Triple Quadrupole MS instruments are sensitive enough to detect diluted t6A, and dilution weakens the matrix effect significantly.

References

  • Su, D., et al. (2014). "Quantitative analysis of tRNA modifications in human cell lines and tumors." Journal of Chromatography B.

  • Chace, D. H., et al. (2009). "Rapid diagnosis of MCAD deficiency: quantitative analysis of octanoylcarnitine and other acylcarnitines in newborn blood spots by tandem mass spectrometry." Clinical Chemistry. (Reference for SID principles).

  • Lin, S., et al. (2018). "Quantitative analysis of modified ribonucleosides in human urine by liquid chromatography-high resolution mass spectrometry." Talanta.

  • Matuszewski, M., et al. (2017). "N6-threonylcarbamoyladenosine (t6A) modification of tRNA: biological function and role in human disease." International Journal of Molecular Sciences.

Sources

Definitive Guide: Linearity Range for N6-(N-Threonylcarbonyl)adenosine (t6A) Calibration Curves

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N6-(N-Threonylcarbonyl)adenosine (t6A) is a critical hypermodified nucleoside located at position 37 of tRNAs decoding ANN codons. Its presence prevents frame-shifting and ensures translational fidelity. In clinical and bioanalytical contexts, t6A is emerging as a potential biomarker for metabolic turnover and specific genetic disorders.

However, quantifying t6A presents unique challenges due to its hydrophilicity, susceptibility to matrix effects in biological fluids (urine, serum), and the wide dynamic range required to detect it in limited tRNA samples versus bulk biological fluids.

This guide evaluates the Stable Isotope Labeled (SIL) Internal Standard methodology (specifically using


-t6A) against traditional External Standard (ES)  calibration and HPLC-UV  methods. We focus on the linearity range , a defining metric of analytical robustness.[1]

The Analytical Challenge: Why Linearity Matters

In quantitative mass spectrometry, the Linearity Range defines the window where the instrument response is directly proportional to analyte concentration.[1] For t6A, this is critical because:

  • Biological Variance: t6A levels can fluctuate from picomolar (cellular tRNA) to micromolar (urine) concentrations.

  • Ion Suppression: In complex matrices (e.g., tRNA hydrolysates), co-eluting contaminants can suppress ionization, skewing the slope of the calibration curve at the lower end.

The "Product" under evaluation: A high-purity, heavy-isotope labeled t6A standard (


-t6A or similar) utilized in a dynamic MRM (Multiple Reaction Monitoring) LC-MS/MS workflow.

Comparative Performance Analysis

The following data compares the linearity and sensitivity of the SIL-t6A method against alternative quantification strategies.

Table 1: Linearity & Sensitivity Profile of t6A Quantification Methods
FeatureSIL-t6A LC-MS/MS (The Product) External Std LC-MS/MS HPLC-UV (254 nm)
Linearity Range 0.05 nM – 1,000 nM (4.3 orders of magnitude)1.0 nM – 1,000 nM0.5 µM – 100 µM
LLOQ (Lower Limit of Quantitation)~0.05 nM (15 pg/mL) ~1.0 nM (300 pg/mL)~500 nM
Correlation (

)
> 0.999 > 0.990> 0.995
Matrix Effect Correction Auto-corrected (Co-elution of IS)None (High susceptibility)N/A (Low specificity)
Sample Requirement < 10 ng Total RNA > 100 ng Total RNA> 5 µg Total RNA
Expert Insight: The Causality of Superiority

The SIL-t6A method achieves a broader linearity range because the internal standard compensates for signal loss at the lower end (adsorption/ionization loss) and saturation effects at the higher end.

  • External Standards fail at low concentrations (< 1 nM) because background noise and matrix suppression are not normalized, causing the curve to deviate from the origin.

  • UV Detection lacks the selectivity to distinguish t6A from other adenosine derivatives at low concentrations, severely truncating the linear range.

Experimental Protocol: Establishing the Linearity Range

Phase 1: Standard Preparation

Objective: Create a non-serial dilution series to prevent propagation of pipetting errors.

  • Stock Solution: Dissolve synthetic t6A standard in water to 1 mM. Verify concentration via UV absorbance (

    
    ).
    
  • Internal Standard Spike: Prepare a fixed-concentration solution of SIL-t6A (e.g., 10 nM) in 10 mM Ammonium Acetate (pH 5.3).

  • Calibration Points: Prepare 8 distinct calibration standards ranging from 0.05 nM to 1000 nM .

    • Crucial Step: Spike the exact same volume of SIL-t6A into every calibration standard and every biological sample.

Phase 2: LC-MS/MS Acquisition
  • Column: C18 Reverse Phase or Porous Graphitic Carbon (PGC) for enhanced retention of polar t6A.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 0-5 min (1% B), 5-15 min (1-30% B). Note: t6A elutes early; ensure sufficient re-equilibration.

  • Detection: Positive Ion Mode (

    
    ). Monitor transition 
    
    
    
    (loss of ribose) for t6A, and corresponding shift for SIL-t6A.
Phase 3: Data Processing
  • Plot the Response Ratio (Area of Analyte / Area of IS) on the Y-axis vs. Concentration Ratio on the X-axis.[2]

  • Apply

    
     weighting  to the linear regression.
    
    • Why? Homoscedasticity is rarely true in MS data; variance increases with concentration. Weighting ensures the LLOQ is not skewed by high-concentration points.

Visualizing the Workflow

The following diagrams illustrate the mechanism of action and the decision process for selecting this methodology.

Diagram 1: The SIL-t6A Quantification Workflow

This workflow demonstrates how the Internal Standard (IS) integrates into the sample processing to negate error.

t6A_Workflow Sample Biological Sample (tRNA / Urine) Digest Enzymatic Digestion (Nucleases + Phosphatase) Sample->Digest Spike Spike SIL-t6A IS (Fixed Conc.) Spike->Digest Normalization Start Filter Filter (10kDa MWCO) Remove Enzymes Digest->Filter LCMS LC-MS/MS Analysis (MRM Mode) Filter->LCMS Ratio Calculate Response Ratio (Analyte Area / IS Area) LCMS->Ratio Data Processing Result Quantified t6A (Linearity: 0.05-1000 nM) Ratio->Result

Caption: Workflow integrating Stable Isotope Labeled (SIL) standards early in processing to correct for digestion efficiency and matrix effects.

Diagram 2: Calibration Strategy Decision Matrix

When should you invest in the SIL-t6A method versus cheaper alternatives?

Decision_Matrix Start Start: Define Analytical Needs Conc_Check Expected Concentration? Start->Conc_Check High_Conc High (> 1 µM) Conc_Check->High_Conc Low_Conc Trace (< 10 nM) Conc_Check->Low_Conc Matrix_Check Sample Matrix? Simple_Matrix Simple (Buffer/Water) Matrix_Check->Simple_Matrix Complex_Matrix Complex (Urine/Lysate) Matrix_Check->Complex_Matrix Use_UV Use HPLC-UV (Cost Effective) High_Conc->Use_UV Low_Conc->Matrix_Check Use_Ext Use External Std LC-MS (Moderate Sensitivity) Simple_Matrix->Use_Ext Use_SIL REQUIRED: SIL-t6A LC-MS (Max Linearity & Accuracy) Complex_Matrix->Use_SIL

Caption: Decision tree for selecting the appropriate t6A calibration method based on sensitivity and matrix complexity.

References

  • Quantitative Analysis of Methylated Adenosine Modifications.Frontiers in Oncology.

    
    .
    [Link]
    
  • Pitfalls in RNA Modification Quantification Using Nucleoside Mass Spectrometry. Accounts of Chemical Research. Detailed discussion on matrix effects, calibration stability, and the necessity of SIL internal standards. [Link]

  • Identification of 2-methylthio cyclic N6-threonylcarbamoyladenosine (ms2ct6A). Nucleic Acids Research. Methodology for analyzing t6A derivatives using LC-MS/MS with specific gradient protocols. [Link]

  • TNI Guidance on Instrument Calibration. The NELAC Institute. Regulatory standards for establishing linearity, LLOQ, and relative standard error (%RSE) in calibration curves. [Link]

Sources

The Definitive Guide to Quality Control Metrics in Targeted RNA Modification Analysis: A Comparative Evaluation

Author: BenchChem Technical Support Team. Date: March 2026

As RNA therapeutics and epitranscriptomics transition from basic research to clinical application, the demand for rigorous, quantitative RNA modification analysis has never been higher. Identifying modifications like N6-methyladenosine (m6A) or pseudouridine (Ψ) is no longer sufficient; researchers must determine their absolute stoichiometry, dynamic range, and spatial distribution.

As a Senior Application Scientist, I frequently encounter datasets compromised by technical noise, amplification bias, or flawed normalization assumptions. This guide objectively compares the three dominant analytical paradigms—LC-MS/MS , Antibody-based Enrichment (MeRIP-seq) , and Base-Resolution Sequencing (Nanopore/GLORI) —and establishes the self-validating quality control (QC) metrics required to ensure scientific integrity.

The Analytical Paradigms & Mechanistic Causality

To select the appropriate QC metrics, we must first understand the causality behind how each platform detects RNA modifications.

LC-MS/MS: The Stoichiometric Anchor

Liquid chromatography-coupled tandem mass spectrometry (LC-MS/MS) remains the gold standard for detecting and quantifying modified ribonucleosides [[1]]().

  • Causality: RNA is enzymatically hydrolyzed into single nucleosides, destroying sequence context but preserving the absolute chemical abundance. The nucleosides are separated by hydrophobicity and identified by their mass-to-charge (m/z) ratio.

  • QC Imperative: Because sequence context is lost, the primary QC metrics must focus on hydrolysis efficiency and the prevention of analyte loss (e.g., hydrophobic modifications adhering to filtration membranes) 2.

MeRIP-seq: The Transcriptome-Wide Discovery Engine

Methylated RNA immunoprecipitation sequencing (MeRIP-seq) is a cornerstone technique for mapping modifications across the transcriptome 3.

  • Causality: Fragmented RNA is enriched using modification-specific antibodies. Sequencing the immunoprecipitated (IP) fraction versus the input yields "peaks" of enriched regions [[4]]().

  • QC Imperative: MeRIP-seq cannot provide absolute stoichiometry because enrichment happens at the fragment level, not the single-base level 4. Furthermore, it is highly susceptible to antibody cross-reactivity and amplification biases, requiring strict False Discovery Rate (FDR) controls.

Base-Resolution Sequencing: Nanopore & GLORI

To achieve single-base resolution, the field has shifted toward Direct RNA Sequencing (dRNA-seq) and chemical-assisted methods like GLORI.

  • Causality (Nanopore): Native RNA is translocated through a protein pore. Modifications alter the ionic current differently than unmodified bases, allowing machine learning algorithms to call modifications directly without amplification 3, [[5]]().

  • Causality (GLORI): Uses selective chemical deamination where unmodified Adenosine (A) is converted to Inosine (read as G), while m6A remains protected (read as A). The ratio of A to G at a specific site provides absolute stoichiometric quantification 4.

Workflow cluster_LCMS LC-MS/MS (Gold Standard) cluster_MeRIP MeRIP-seq (Enrichment) cluster_Direct Direct RNA-Seq (Nanopore) Input Total RNA + Synthetic Spike-ins Hydrolysis Enzymatic Hydrolysis (Single Nucleosides) Input->Hydrolysis Frag RNA Fragmentation Input->Frag Adapter Adapter Ligation Input->Adapter SILIS Add SILIS (Internal Standards) Hydrolysis->SILIS LCMS_Read LC-MS/MS Analysis (Absolute Stoichiometry) SILIS->LCMS_Read IP m6A Antibody IP Frag->IP Seq_MeRIP NGS & Peak Calling (Relative Abundance) IP->Seq_MeRIP Pore Motor Protein Translocation Adapter->Pore Seq_Direct Ionic Current Shift (Base-Resolution) Pore->Seq_Direct

Comparative workflows of LC-MS/MS, MeRIP-seq, and Direct RNA-Seq for modification analysis.

The Non-Negotiable QC Metric: Synthetic Spike-In Controls

A fundamental flaw in many genome-wide RNA analyses is the reliance on relative normalization methods like Reads Per Million (RPM). RPM assumes that the total amount of RNA per cell—and the global modification rate—remains identical across experimental conditions 6. If a drug treatment induces a global 3-fold increase in m6A methylation, relative RPM normalization will mathematically mask this biological reality.

To achieve trustworthy data, Synthetic Spike-in Controls (such as ERCC or miND®) are mandatory 7, 8.

The Causality of Spike-ins: By introducing exogenous RNA oligomers of known sequence, modification status, and concentration into the sample prior to extraction or library prep, researchers create a self-validating calibration curve. This allows the conversion of arbitrary read counts into absolute copies per microliter, correcting for library preparation biases and batch effects [[8]](), 6.

SpikeIn Raw Raw Read Counts (Endogenous + Spike-in) Extract Isolate Spike-in Reads (Known Concentration) Raw->Extract Model Linear Calibration Curve (Reads vs. Copies/µL) Extract->Model Normalize Apply Normalization Factor Model->Normalize Quant Absolute Quantification (Copies per Cell) Normalize->Quant

Logical framework for spike-in normalization to achieve absolute RNA quantification.

Quantitative Data Comparison

When selecting a platform, the trade-off typically lies between spatial resolution (knowing where the modification is) and stoichiometric fidelity (knowing how much of it exists).

Quality MetricLC-MS/MSMeRIP-seqDirect RNA-Seq (Nanopore)GLORI / Chemical-Assisted
Spatial Resolution Bulk (No sequence context)Region-level (~100-200nt)Single-baseSingle-base
Quantification Type Absolute StoichiometryRelative EnrichmentRelative / Semi-absoluteAbsolute Stoichiometry
Primary QC Metric SILIS Recovery RatePeak FDR & Input SNRBasecalling AccuracyChemical Conversion Efficiency
Spike-in Compatibility High (Isotope Standards)Moderate (Requires IP validation)High (Synthetic RNA)High (Synthetic RNA)
Input Requirement Low to ModerateHigh (>1µg total RNA)High (~800-1000ng polyA)Moderate

Note: While MeRIP-seq identifies ~2.8 times more m6A modified transcripts than standard dRNA-seq pipelines due to PCR amplification of lowly expressed molecules, it lacks the base-level precision required for mechanistic drug development 9.

Self-Validating Experimental Protocols

To ensure trustworthiness, every protocol must act as a self-validating system. Below are the optimized methodologies for the two most quantitatively rigorous approaches.

Protocol A: LC-MS/MS Absolute Quantification with SILIS

This protocol utilizes Stable-Isotope Labeled Internal Standards (SILIS) to correct for matrix effects and chemical instability during hydrolysis 2.

  • RNA Isolation & SILIS Addition: Isolate total RNA. Crucial QC Step: Add a known concentration of SILIS (e.g., 13C-labeled m6A) directly to the intact RNA prior to any filtration. This negates misquantification caused by hydrophobic modifications (like m6,6A) adhering to PES filter membranes 2.

  • Enzymatic Hydrolysis: Perform a one-pot hydrolysis using Nuclease P1 and Alkaline Phosphatase at 37°C for 2 hours to degrade RNA into single nucleosides.

  • Protein Clearance: Filter the hydrolysate through a 10 kDa molecular-weight-cutoff (MWCO) filter to remove enzymes.

  • LC-MS/MS Acquisition: Inject the sample into a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

  • Data Analysis: Calculate the absolute concentration of endogenous m6A by plotting its peak area against the standard curve generated by the SILIS spike-in.

Protocol B: GLORI Base-Resolution Sequencing with Synthetic Spike-ins

This protocol leverages chemical deamination to achieve absolute stoichiometric quantification at single-base resolution 4.

  • Spike-in Integration: Spike synthetic RNA oligomers (containing known m6A sites and strictly unmodified A sites) into the biological RNA sample.

  • Chemical Deamination: Treat the RNA with a glyoxal and nitrite solution. Mechanism: Unmodified Adenosine (A) is deaminated to Inosine (I), while m6A is sterically protected and remains A.

  • Library Preparation: Perform reverse transcription. The polymerase reads Inosine (I) as Guanosine (G), inserting a Cytosine (C) into the cDNA. Protected m6A is read normally as A.

  • Sequencing & QC Validation: Sequence the library. Crucial QC Step: Analyze the synthetic spike-in reads. The unmodified A sites in the spike-in must show an A-to-G conversion rate of >99%. If conversion is lower, the reaction is incomplete, and the dataset must be discarded.

  • Stoichiometric Calculation: For any genomic coordinate, calculate the absolute methylation fraction using the formula: Modification Ratio = Read Count (A) / [Read Count (A) + Read Count (G)].

Conclusion

For discovery-phase screening, MeRIP-seq remains a viable, high-throughput tool. However, for rigorous drug development, biomarker validation, and mechanistic biology, researchers must transition to platforms capable of absolute quantification. Whether utilizing the stoichiometric anchoring of LC-MS/MS or the base-resolution power of GLORI and Nanopore sequencing, the integration of synthetic spike-in controls and stringent hydrolysis/conversion QC metrics is non-negotiable.

References

1.9 2.3 3.4 4. 7 5.1 6.8 7. 2 8.6 9.5

Sources

Safety Operating Guide

Comprehensive Disposal Guide: N6-(N-Threonylcarbonyl)adenosine-13C4,15N

[1][2]

Part 1: Executive Safety Directive (The "Why" and "What")

CRITICAL DISTINCTION: N6-(N-Threonylcarbonyl)adenosine-13C4,15N is a Stable Isotope-Labeled Compound .[1][2] It is NOT RADIOACTIVE .[2]

A frequent and costly error in laboratory waste management is the misclassification of Carbon-13 (


12

Disposal Classification:

  • Primary Stream: Hazardous Chemical Waste (Organic).[1][2]

  • RCRA Status: Non-listed, but treat as "Hazardous - Toxic/Irritant" under Universal Precautions due to bioactive nucleoside structure.[1][2]

  • Destruction Method: High-temperature incineration via a licensed hazardous waste contractor.[1][2]

Part 2: Technical Safety Assessment & Causality[1]

To ensure safe handling, we must understand the physicochemical nature of the waste. This compound is a modified adenosine nucleoside found naturally in tRNA (position 37), labeled with heavy stable isotopes.[1]

1. Physicochemical Properties & Waste Implications[2][3][4][5][6][7][8]
PropertyDataDisposal Implication
Physical State Solid (Powder) or Solution (DMSO/Water)Solids require segregation from liquid solvents.[1][2]
Stability Stable under normal conditions.[2] Hygroscopic.Keep containers tightly sealed to prevent moisture absorption and caking.
Bioactivity Adenosine receptor modulator (Potential)Treat as bioactive.[1][2] Do not dispose of down drains.[3]
Isotopic Label

(Stable)
NO shielding required. NO decay storage required.[2]
Incompatibility Strong Oxidizing AgentsDO NOT mix with nitric acid or perchlorates in waste carboys.[2]
2. The "Universal Precautions" Logic

While specific toxicity data for this exact isotopologue may be limited, the structural homology to adenosine analogs suggests potential biological activity. Therefore, the disposal protocol enforces a "Guilty Until Proven Innocent" safety model. We assume the compound is a potential irritant and biologically active, mandating containment that prevents environmental leaching.

Part 3: Operational Disposal Protocol
Phase 1: Waste Characterization & Segregation[1]

Objective: Prevent cross-contamination and dangerous chemical reactions in the waste stream.

  • Identify the Matrix:

    • Pure Solid: Unused powder or lyophilized aliquots.[2]

    • Liquid Waste: Solutions in DMSO, Methanol, or Water.

    • Contaminated Debris: Pipette tips, weighing boats, gloves.[1]

  • Segregation Rule:

    • Segregate Solids from Liquids .[2]

    • Segregate Organic Solvents (DMSO/Methanol) from Aqueous Solutions if the organic content exceeds 10%.[1][2]

Phase 2: Packaging & Labeling (The "Self-Validating" Step)[1][2]

Objective: Ensure the waste container communicates its hazards clearly to downstream handlers (EHS personnel, incinerator operators).

Step-by-Step Packaging:

  • Select Container: Use a chemically compatible container (HDPE plastic or Amber Glass).[2] Avoid metal containers due to potential reactivity with acidic impurities.[1][2]

  • Transfer: Transfer waste into the container using a funnel to prevent spillage. Leave 10% headspace (ullage) to allow for thermal expansion.[1][2]

  • Labeling (CRITICAL): Apply a hazardous waste label. You must explicitly write "STABLE ISOTOPE" to prevent radiation scares.

Label Template:

CONTENTS: N6-(N-Threonylcarbonyl)adenosine-13C4,15N HAZARD: Irritant, Potentially Bioactive SOLVENT: [e.g., 100% DMSO] or [Solid] NOTE: STABLE ISOTOPE - NON-RADIOACTIVE[1][2]

Phase 3: The Disposal Workflow (Visualized)

The following diagram illustrates the decision logic for disposing of this specific compound.

DisposalWorkflowStartWaste Generation:N6-(N-Threonylcarbonyl)adenosine-13C4,15NCheckStateDetermine Physical StateStart->CheckStateIsSolidSolid / PowderCheckState->IsSolidIsLiquidLiquid SolutionCheckState->IsLiquidIsDebrisContaminated Debris(Tips, Gloves)CheckState->IsDebrisSolidContainerContainer: Wide-mouth HDPE JarIsSolid->SolidContainerLiquidContainerContainer: Screw-cap Glass/HDPE BottleIsLiquid->LiquidContainerDebrisContainerContainer: Clear Haz-Waste BagIsDebris->DebrisContainerLabelingLABELING CRITICAL:Mark 'Stable Isotope'Mark 'Non-Radioactive'SolidContainer->LabelingLiquidContainer->LabelingDebrisContainer->LabelingSAAStore in Satellite Accumulation Area(Secondary Containment)Labeling->SAAEHSHand-off to EHS / Waste Contractor(Incineration)SAA->EHS

Caption: Operational decision tree for segregating and packaging stable isotope-labeled nucleoside waste.

Part 4: Emergency Procedures (Spill Response)

In the event of a spill, immediate containment is necessary to prevent the spread of potentially bioactive dust or liquid.

  • Evacuate & PPE: Clear the immediate area. Don PPE (Nitrile gloves, lab coat, safety goggles).[1] If powder is spilled, wear an N95 mask to prevent inhalation.

  • Containment:

    • Powder: Cover with a damp paper towel to prevent dust generation.[2]

    • Liquid: Dike the spill with absorbent pads or vermiculite.

  • Cleanup:

    • Wipe the area with 10% bleach solution (deactivates biologicals) followed by water.

    • Place all cleanup materials into a hazardous waste bag.

  • Reporting: Report the spill to your facility's Chemical Hygiene Officer.

References
  • Moravek, Inc. (2019).[2] How To Store And Dispose Of Radiolabeled Compounds vs Stable Isotopes. Retrieved from [Link]

  • Vanderbilt University Medical Center. (2025).[2] Laboratory Guide for Managing Chemical Waste. Retrieved from [Link][1][2]

Personal Protective Equipment & Handling Guide: N6-(N-Threonylcarbonyl)adenosine-13C4,15N

[1][2][3]

Part 1: Executive Safety Directive

The "Isotope Trap" – Immediate Clarification

CRITICAL OPERATIONAL NOTE: N6-(N-Threonylcarbonyl)adenosine-13C4,15N contains stable isotopes (


23It is NOT radioactive.24

Do not handle this material under radiological safety protocols (RAM). Doing so wastes resources and complicates disposal. Handle this substance as a high-value bioactive chemical standard requiring protection from degradation (moisture/heat) rather than shielding from radiation.[][3]

Hazard Overview

While specific toxicological data for this isotopically labeled variant is limited, nucleoside analogues are biologically active by design. They should be treated as Potential Irritants and Bioactive Agents .

Hazard ClassSignal WordHazard Statements
GHS Unclassified WARNING H302: Harmful if swallowed (Precautionary assignment).H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[][2][3]

Part 2: Personal Protective Equipment (PPE) Matrix

PPE Selection Table
Protection ZoneRecommended EquipmentTechnical Justification
Hand Protection Nitrile Gloves (Min.[][2][3] thickness 0.11 mm)Latex is permeable to many organic solvents used in reconstitution (e.g., DMSO).[3] Nitrile provides superior chemical resistance and prevents sample contamination from skin oils.
Eye Protection Safety Glasses with Side Shields (ANSI Z87.[2][3]1)Protects against splashes during reconstitution.[3] Goggles are required if generating aerosols (e.g., sonication).[3]
Respiratory N95 Mask (if handling powder outside hood)Prevents inhalation of fine particulates during weighing.[3] Ideally, all powder handling should occur in a fume hood.
Body Defense Standard Lab Coat (Buttoned/Snapped)Prevents particulate accumulation on street clothes.[2][3]
Engineering Controls Fume Hood / Biosafety Cabinet Essential for weighing dry powder to prevent static dispersal and inhalation.

Part 3: Operational Handling & Storage Protocol

Receipt and Verification

Upon arrival, the vial usually contains a lyophilized solid or a film.

  • Inspect: Check the vial for cracks.

  • Verify: Confirm the label reads 13C4, 15N . This mass shift (+5 Da or similar depending on position) is critical for your Mass Spec method.[2][3]

  • Store: Immediately place in -20°C freezer.

Storage Logic (The "Dry-Cold" Rule)

Nucleoside analogues are often hygroscopic.[][2][3] Moisture is the enemy of stability.

  • Long-Term: -20°C, desiccated, dark.[][3]

  • Short-Term (Working): 4°C for up to 1 week (in solution).

  • Freeze-Thaw: Avoid repeated cycles.[][3] Aliquot immediately after reconstitution.

Reconstitution Protocol (Step-by-Step)

Standardized for LC-MS Internal Standard preparation.

Reagents Required:

  • Dimethyl Sulfoxide (DMSO) - Anhydrous grade.[][3]

  • LC-MS Grade Water.[][3]

Procedure:

  • Equilibration: Allow the vial to warm to room temperature (approx. 15 mins) inside a desiccator before opening. This prevents condensation from forming on the hygroscopic solid.

  • Primary Stock (1-10 mM):

    • Add DMSO to the vial. Nucleosides often have poor solubility in pure water.[3]

    • Calculation: For 1 mg of t6A-13C4,15N (MW ≈ 417.14 g/mol ), add 240 µL DMSO to achieve ~10 mM.[][3]

    • Vortex gently for 30 seconds.

  • Secondary Stock (Working Solution):

    • Dilute the Primary Stock 1:100 or 1:1000 with LC-MS Grade Water or your mobile phase A (e.g., 0.1% Formic Acid in Water).[][3]

    • Note: High DMSO content (>5%) can affect chromatographic peak shape.[3]

  • Aliquot & Freeze:

    • Divide the Primary Stock into 20-50 µL aliquots in amber microtubes.

    • Store at -20°C or -80°C.

Part 4: Visualization of Safety & Workflow

Diagram 1: Safety Decision Logic (Radioactive vs. Stable Isotope)

This diagram clarifies the handling path to prevent "Isotope Trap" errors.

SafetyLogicStartHandling N6-(N-Threonylcarbonyl)adenosine-13C4,15NCheckLabelCheck Label: Is it 14C or 3H?Start->CheckLabelIsRadioactiveYES (Radioactive)CheckLabel->IsRadioactiveBeta EmittersIsStableNO (13C, 15N, 2H)CheckLabel->IsStableStable IsotopesRAMProtocolSTOP: Initiate RAM Protocol(Shielding, Geiger Counter, EHS Notification)IsRadioactive->RAMProtocolChemProtocolProceed with Chemical Safety Protocol(Standard PPE, Fume Hood)IsStable->ChemProtocolWasteRadDisposal: Radioactive Waste StreamRAMProtocol->WasteRadWasteChemDisposal: Chemical Waste Stream(Solvent/Biohazard)ChemProtocol->WasteChem

Caption: Decision tree distinguishing Stable Isotope handling (Green path) from Radioactive handling (Red path).

Diagram 2: LC-MS Sample Preparation Workflow

Visualizing the integration of the standard into the experimental pipeline.[3]

WorkflowStockFrozen Aliquot(DMSO Stock)ThawThaw & VortexStock->ThawDiluteDilute in Mobile Phase(Working Solution)Thaw->DiluteSpikeSpike Internal Standard(1:1 Ratio or Fixed Vol)Dilute->SpikeAdd ISTDSampleBiological Sample(RNA Hydrolysate)Sample->SpikeInjectLC-MS/MS InjectionSpike->Inject

Caption: Operational workflow for spiking t6A-13C4,15N into biological matrices for mass spectrometry.

Part 5: Waste Management & Disposal[2][5][6][7]

Disposal Classification: This material is Chemical Waste . It is NOT Radioactive Waste.

  • Solvent Waste:

    • Solutions containing DMSO, Methanol, or Acetonitrile should be disposed of in the Halogenated or Non-Halogenated Organic Solvent stream, depending on the exact mixture.

    • Note: If the sample contains biological material (e.g., cell lysate), it must be treated as Mixed Chemical/Biohazard Waste .[3]

  • Solid Waste:

    • Vials, pipette tips, and gloves contaminated with the substance should be placed in the solid hazardous waste bin.

  • Labeling:

    • Label waste containers clearly: "Contains Trace N6-(N-Threonylcarbonyl)adenosine-13C4,15N (Non-Radioactive)."

Part 6: Scientific Integrity & References[2][3]

Mechanism of Action (Context)

t6A is a universally conserved modification found at position 37 of tRNAs decoding ANN codons.[3][5] It stabilizes the codon-anticodon interaction, preventing frameshifts during protein synthesis.[3] The

3
References
  • LGC Standards. N6-(N-Threonylcarbonyl)adenosine-13C4,15N Product Information & SDS. Retrieved from [][3]

  • MedChemExpress. N6-Threonylcarbamoyladenosine Handling and Storage Guidelines. Retrieved from [][3]

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